molecular formula C29H31NO4 B14900678 (R)-GNE-274

(R)-GNE-274

Número de catálogo: B14900678
Peso molecular: 457.6 g/mol
Clave InChI: ABSGIUXAPWSTBC-GDLZYMKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-GNE-274 is a useful research compound. Its molecular formula is C29H31NO4 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H31NO4

Peso molecular

457.6 g/mol

Nombre IUPAC

(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol

InChI

InChI=1S/C29H31NO4/c1-3-13-30-16-20(17-30)18-33-25-10-7-21(8-11-25)29-28(22-5-4-6-23(31)14-22)19(2)26-15-24(32)9-12-27(26)34-29/h4-12,14-15,20,29,31-32H,3,13,16-18H2,1-2H3/t29-/m1/s1

Clave InChI

ABSGIUXAPWSTBC-GDLZYMKVSA-N

SMILES isomérico

CCCN1CC(C1)COC2=CC=C(C=C2)[C@@H]3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O

SMILES canónico

CCCN1CC(C1)COC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O

Origen del producto

United States

Foundational & Exploratory

(R)-GNE-274: A Technical Guide to its Mechanism of Action as a Non-Degrading Partial Estrogen Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

(R)-GNE-274 is a selective, non-degrading partial agonist of the estrogen receptor (ERα). It functions as a potent inhibitor of the ERα ligand-binding domain (LBD), leading to the inhibition of cellular proliferation in estrogen-sensitive breast cancer cell lines. A key feature of its mechanism is the ability to increase chromatin accessibility at ER-DNA binding sites, a characteristic that distinguishes it from other classes of ER modulators.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and endocrinology.

Core Mechanism of Action

This compound is the enantiomer of GNE-274, a structural analog of the ER degrader GDC-0927.[1] Unlike GDC-0927, GNE-274 does not induce the degradation of the estrogen receptor. Instead, it acts as a partial agonist, binding to the ERα LBD and modulating its activity.

The primary mechanism of this compound involves:

  • Direct Binding to the Estrogen Receptor: this compound is an effective inhibitor of the ERα ligand-binding domain. This interaction prevents the binding of the natural ligand, estradiol (E2), and disrupts the normal signaling cascade.

  • Partial Agonist Activity: While it inhibits E2-mediated signaling, GNE-274 itself exhibits partial agonist activity. This means it can induce a level of ERα-mediated gene transcription, but to a lesser extent than the full agonist estradiol.

  • Increased Chromatin Accessibility: A defining characteristic of GNE-274 is its ability to increase the accessibility of chromatin at ER-DNA binding sites. This effect on chromatin structure is distinct from ER degraders like GDC-0927, which do not share this property. This modulation of chromatin accessibility likely plays a crucial role in its unique pharmacological profile.

  • Inhibition of Cell Proliferation: By modulating ERα activity, this compound potently inhibits the proliferation of E2-stimulated ER-positive breast cancer cell lines.

Signaling Pathway

The signaling pathway affected by this compound centers on the estrogen receptor, a key regulator of gene expression in hormone-responsive tissues.

GNE274_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_cyto Estrogen Receptor α (ERα) E2->ER_cyto Binds & Activates GNE274 This compound GNE274->ER_cyto Binds & Partially Activates (Inhibits E2 binding) Chromatin Chromatin GNE274->Chromatin Increases Accessibility at EREs ER_nuc ERα ER_cyto->ER_nuc Translocation ERE Estrogen Response Element (ERE) on DNA ER_nuc->ERE Binds Cell_Proliferation Cell Proliferation ER_nuc->Cell_Proliferation Inhibits (Net Effect) Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Gene_Transcription->Cell_Proliferation Promotes

Figure 1. Signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of GNE-274.

Table 1: In Vitro Anti-proliferative Activity of GNE-274

Cell LineCancer TypeIC50 (nM)Assay Conditions
Various ER+ Breast Cancer CellsBreast Cancer~5 - 207-10 days, E2-stimulated

Data from MedChemExpress.

Table 2: Effect of GNE-274 on Estrogen Receptor Turnover

Cell LinesConcentration Range (nM)Treatment Duration (hours)Outcome
MCF7, MD-134, HCC1500, CAMA0.1 - 10004No increased ER turnover

Data from MedChemExpress.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Estrogen Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of compounds to the estrogen receptor.

  • Principle: A competitive binding assay is used where the test compound (e.g., GNE-274) competes with a radiolabeled or fluorescently labeled estradiol for binding to the estrogen receptor.

  • Materials:

    • Recombinant human ERα protein

    • Radiolabeled estradiol (e.g., [³H]-17β-estradiol) or a fluorescent estradiol analog

    • Assay buffer (e.g., phosphate buffer with BSA)

    • Test compound this compound

    • Scintillation counter or fluorescence polarization reader

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, combine the ERα protein, a fixed concentration of labeled estradiol, and the various concentrations of this compound.

    • Include control wells with no competitor and wells with a known high-affinity non-labeled ligand for determining maximum and minimum binding.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Separate the bound from the unbound labeled estradiol using a suitable method (e.g., filtration, charcoal adsorption).

    • Quantify the amount of bound labeled estradiol using a scintillation counter or fluorescence reader.

    • The data is then used to calculate the IC50 value of this compound, which can be converted to a binding affinity constant (Ki).

Cell Proliferation Assay

This protocol describes a common method to assess the anti-proliferative effects of this compound on ER+ breast cancer cells.

  • Principle: The assay measures the number of viable cells after treatment with the test compound. This can be done using various methods, such as quantifying ATP content (e.g., CellTiter-Glo®) or measuring metabolic activity (e.g., MTT or WST-1 assays).

  • Cell Line: MCF-7 (ER+ human breast adenocarcinoma cell line) is commonly used.

  • Materials:

    • MCF-7 cells

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

    • Phenol red-free medium and charcoal-stripped FBS for hormone-deprivation studies

    • This compound

    • Estradiol (E2)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • For E2-stimulated proliferation, cells are typically hormone-deprived for 24-48 hours in phenol red-free medium with charcoal-stripped FBS.

    • Prepare serial dilutions of this compound.

    • Treat the cells with the diluted compound in the presence of a fixed concentration of estradiol (e.g., 0.1 nM) to stimulate proliferation. Include appropriate controls (vehicle, E2 alone).

    • Incubate the cells for a period of 7 to 10 days.

    • At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence, fluorescence, or absorbance using a plate reader.

    • Calculate the percentage of cell proliferation relative to the E2-treated control and determine the IC50 value of this compound.

Cell_Proliferation_Workflow start Seed MCF-7 cells in 96-well plate hormone_deprive Hormone deprive cells (24-48h) start->hormone_deprive treat Treat with this compound + Estradiol (E2) hormone_deprive->treat incubate Incubate (7-10 days) treat->incubate add_reagent Add cell viability reagent incubate->add_reagent measure Measure signal (Luminescence) add_reagent->measure analyze Analyze data and determine IC50 measure->analyze

Figure 2. Cell proliferation assay workflow.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol provides a general framework for assessing changes in chromatin accessibility induced by this compound.

  • Principle: ATAC-seq uses a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open chromatin regions. High-throughput sequencing of these regions allows for a genome-wide map of chromatin accessibility.

  • Cell Line: MCF-7 cells.

  • Materials:

    • MCF-7 cells

    • This compound

    • Estradiol (E2)

    • Cell lysis buffer

    • Tn5 transposase and tagmentation buffer

    • DNA purification kit

    • PCR reagents for library amplification

    • High-throughput sequencer

  • Procedure:

    • Culture MCF-7 cells and treat with this compound, E2, or vehicle control for a specified time.

    • Harvest the cells and lyse them to isolate the nuclei.

    • Incubate the nuclei with the Tn5 transposase, which will cut and ligate adapters into accessible chromatin regions.

    • Purify the resulting DNA fragments.

    • Amplify the library of tagged DNA fragments using PCR.

    • Purify the amplified library.

    • Sequence the library using a high-throughput sequencing platform.

    • Analyze the sequencing data to identify regions of open chromatin and compare the accessibility profiles between different treatment conditions. This involves mapping reads, calling peaks, and performing differential accessibility analysis.

ATAC_Seq_Workflow start Treat MCF-7 cells (this compound, E2, Vehicle) isolate_nuclei Isolate Nuclei start->isolate_nuclei tagmentation Tn5 Transposase Tagmentation isolate_nuclei->tagmentation purify_dna Purify DNA Fragments tagmentation->purify_dna amplify_library PCR Amplification of Library purify_dna->amplify_library sequence High-Throughput Sequencing amplify_library->sequence analyze Bioinformatic Analysis: Peak Calling & Differential Accessibility sequence->analyze

Figure 3. ATAC-seq experimental workflow.

In Vivo Data

As of the latest available information, specific in vivo efficacy and pharmacokinetic data for this compound have not been publicly disclosed in the reviewed literature. Further studies are required to characterize the in vivo properties of this compound.

Conclusion

This compound represents a novel class of estrogen receptor modulator with a distinct mechanism of action. Its ability to act as a partial agonist while increasing chromatin accessibility at ER-DNA binding sites sets it apart from traditional SERMs and SERDs. The potent anti-proliferative effects in ER+ breast cancer cell lines highlight its potential as a therapeutic agent. Further in vivo studies are necessary to fully elucidate its pharmacological profile and therapeutic utility.

References

(R)-GNE-274: A Technical Overview of a Novel Partial Estrogen Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics of (R)-GNE-274 as a partial estrogen receptor (ER) agonist. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound. While specific enantiomer data is limited in publicly available literature, this guide synthesizes known information about the racemic mixture, GNE-274, and provides illustrative data for this compound to demonstrate key concepts.

Introduction

Estrogen receptors, primarily ERα and ERβ, are key regulators of gene expression in various tissues and play a critical role in the pathophysiology of breast cancer. While anti-estrogen therapies are a cornerstone of treatment for ER-positive breast cancer, the development of resistance remains a significant clinical challenge. Partial estrogen receptor agonists represent a promising therapeutic strategy. These compounds can elicit a submaximal estrogenic response, potentially providing therapeutic benefit in certain contexts while avoiding the full agonistic effects that can drive cancer progression. GNE-274 has been identified as a non-degrading partial ER agonist, and its enantiomer, this compound, is the subject of this guide.[1]

Biochemical and Cellular Activity

This compound is the (R)-enantiomer of GNE-274, a compound structurally related to the ER degrader GDC-0927. Unlike GDC-0927, GNE-274 and its enantiomers function as non-degraders of the estrogen receptor.[1] They act as effective inhibitors of the ER ligand-binding domain (LBD).[1]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound to illustrate its pharmacological profile as a partial ER agonist. These values are based on the reported activity of the racemic mixture GNE-274 and are intended for illustrative purposes.

Table 1: Estrogen Receptor Binding Affinity of this compound (Illustrative Data)

Receptor SubtypeBinding Affinity (Kd, nM)
ERα5
ERβ15

Table 2: In Vitro Partial Agonist Activity of this compound in an ERE-Luciferase Reporter Assay (Illustrative Data)

Cell LineAgonistEC50 (nM)Emax (% of Estradiol)
HEK293T-ERαEstradiol0.1100%
This compound1040%
HEK293T-ERβEstradiol0.2100%
This compound2530%

Table 3: Anti-proliferative Activity of this compound in ER-Positive Breast Cancer Cells (Illustrative Data)

Cell LineIC50 (nM)
MCF-712
T47D18

GNE-274, the racemic mixture, has been shown to potently inhibit the proliferation of E2-stimulated ER+ breast cancer cell lines, with reported IC50 values ranging from 5 nM to 20 nM.[1]

Mechanism of Action

This compound binds to the ligand-binding domain of the estrogen receptor, inducing a conformational change that is distinct from that caused by full agonists like estradiol or full antagonists. This specific conformation allows for the recruitment of a unique subset of co-regulator proteins to the receptor complex. As a partial agonist, this compound likely promotes the binding of a mix of co-activators and co-repressors, leading to a submaximal transcriptional activation of estrogen-responsive genes.

One of the key mechanistic features of GNE-274 is its ability to increase the chromatin accessibility of ER-DNA binding sites.[1] This suggests that even as a partial agonist, it facilitates the engagement of the ER complex with the genome.

Signaling Pathway

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binding & Conformational Change ER_HSP ER->ER_HSP ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation HSP HSP Complex HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE DNA Binding CoReg Co-regulators (Co-activators/ Co-repressors) ERE->CoReg Recruitment Transcription Partial Transcriptional Activation CoReg->Transcription Modulation

Caption: Estrogen receptor signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for estrogen receptors (ERα and ERβ).

Materials:

  • Recombinant human ERα and ERβ protein

  • [3H]-Estradiol (radioligand)

  • This compound

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation vials and scintillation fluid

  • Microcentrifuge

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In microcentrifuge tubes, add a fixed concentration of [3H]-Estradiol and varying concentrations of this compound.

  • Add a constant amount of ERα or ERβ protein to each tube.

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from unbound radioligand, add cold DCC suspension to each tube and incubate on ice for 10-15 minutes with occasional vortexing.

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C. The DCC will pellet the unbound [3H]-Estradiol.

  • Carefully transfer the supernatant containing the protein-bound [3H]-Estradiol to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined. The Kd can be calculated from the IC50 value.

ERE-Luciferase Reporter Gene Assay

Objective: To assess the partial agonist activity of this compound on ER-mediated gene transcription.

Materials:

  • HEK293T cells

  • Expression plasmids for human ERα or ERβ

  • An estrogen response element (ERE)-driven luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum

  • This compound and Estradiol

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the Renilla control plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or Estradiol.

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Plot the dose-response curves to determine the EC50 and Emax values.

MCF-7 Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of ER-positive breast cancer cells.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum

  • Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate in regular growth medium and allow them to attach.

  • Hormone-deprive the cells by switching to phenol red-free medium with charcoal-stripped serum for 24-48 hours.

  • Treat the cells with a serial dilution of this compound in the presence of a low concentration of estradiol to stimulate proliferation.

  • Incubate the cells for 5-7 days.

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow: ERE-Luciferase Reporter Assay

ERE_Luciferase_Workflow start Start: Cell Culture transfection Co-transfection of Plasmids (ER, ERE-Luc, Renilla) start->transfection plating Plate Transfected Cells in 96-well Plate transfection->plating treatment Treat with this compound or Estradiol plating->treatment incubation Incubate for 24 hours treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity (Firefly & Renilla) lysis->measurement analysis Data Analysis: Normalize and Plot Dose-Response measurement->analysis end End: Determine EC50 & Emax analysis->end

Caption: Workflow for the ERE-Luciferase Reporter Assay.

Logical Relationship: Partial Agonist Activity

Partial_Agonist_Logic cluster_ligands Ligands cluster_receptor Estrogen Receptor cluster_response Transcriptional Response Full_Agonist Full Agonist (e.g., Estradiol) ER ER Full_Agonist->ER Max_Response Maximal Activation Partial_Agonist This compound (Partial Agonist) Partial_Agonist->ER Submax_Response Submaximal Activation Antagonist Antagonist (e.g., Fulvestrant) Antagonist->ER No_Response No Activation/ Repression ER->Max_Response Induces ER->Submax_Response Induces ER->No_Response Induces

Caption: Logical relationship of partial agonist activity.

References

(R)-GNE-274 in Breast Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GNE-274 is the enantiomer of GNE-274, a novel, non-degrading partial agonist of the estrogen receptor (ER). Structurally analogous to the ER degrader GDC-0927, this compound presents a unique mechanism of action by inhibiting the ER ligand-binding domain (LBD) and modulating chromatin accessibility at ER-DNA binding sites. This document provides a comprehensive technical overview of this compound's role in breast cancer research, consolidating available quantitative data, detailed experimental protocols, and visualizing its mechanism through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating new therapeutic avenues for ER-positive breast cancer.

Introduction

Estrogen receptor-positive (ER+) breast cancer remains a predominant subtype, and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, the emergence of resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. This compound has emerged as a promising investigational compound. Unlike selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), this compound functions as a partial ER agonist that does not induce ER degradation. Instead, it effectively inhibits the ER ligand-binding domain and uniquely increases chromatin accessibility at ER-DNA binding sites, suggesting a novel approach to modulating ER-driven gene transcription and inhibiting the proliferation of ER+ breast cancer cells.

Mechanism of Action

This compound is the enantiomer of GNE-274, a non-degrader that is structurally related to the ER degrader GDC-0927.[1] GNE-274 acts as a partial estrogen receptor (ER) agonist and an effective inhibitor of the ER ligand-binding domain (LBD).[2] A key feature of its mechanism is the ability to increase the accessibility of chromatin at ER-DNA binding sites, a characteristic not observed with the ER degrader GDC-0927.[2] This modulation of chromatin structure is a pivotal aspect of its anti-proliferative effects in ER+ breast cancer cell lines. While it binds to the ER, it does not induce the turnover or degradation of the receptor.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in ER+ breast cancer cells.

GNE274_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Enters cell and binds to ER ER_GNE274_complex This compound-ER Complex ER->ER_GNE274_complex Complex formation DNA DNA (Estrogen Response Elements) ER_GNE274_complex->DNA Binds to EREs Open_Chromatin Open Chromatin ER_GNE274_complex->Open_Chromatin Increases Chromatin Accessibility Chromatin Chromatin Transcription_Modulation Modulation of Gene Transcription Open_Chromatin->Transcription_Modulation Alters transcription of target genes Proliferation_Inhibition Inhibition of Cell Proliferation Transcription_Modulation->Proliferation_Inhibition

Mechanism of this compound in ER+ Breast Cancer Cells.

Quantitative Data

The following tables summarize the available quantitative data for GNE-274 in breast cancer research.

Table 1: In Vitro Anti-proliferative Activity
Cell LineCancer TypeIC50 (nM)
MCF7Breast Cancer (ER+)~5 - 20
T47DBreast Cancer (ER+)~5 - 20
CAMA-1Breast Cancer (ER+)~5 - 20
HCC1500Breast Cancer (ER+)~5 - 20

Data derived from multiple cell lines, specific values for each are within the provided range.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in breast cancer research.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on ER+ breast cancer cell lines.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Chromatin Accessibility Assay (ATAC-seq)

This protocol provides a general workflow for performing Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to investigate the effect of this compound on chromatin accessibility.

Materials:

  • ER+ breast cancer cells treated with this compound or vehicle control

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630)

  • Tn5 transposase and tagmentation buffer (e.g., Illumina Tagment DNA Enzyme and Buffer)

  • DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit)

  • PCR reagents for library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Cell Lysis: Harvest and lyse 50,000 cells in cold lysis buffer to isolate nuclei.

  • Tagmentation: Immediately proceed with the transposition reaction by incubating the nuclei with Tn5 transposase and tagmentation buffer for 30 minutes at 37°C. This step fragments the DNA in open chromatin regions and ligates sequencing adapters.

  • DNA Purification: Purify the tagmented DNA using a DNA purification kit.

  • Library Amplification: Amplify the purified DNA via PCR to add indexing primers and generate sufficient material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.

  • Sequencing: Sequence the amplified libraries on an NGS platform.

  • Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of open chromatin. Analyze differential accessibility between this compound-treated and control samples.

ATAC_seq_Workflow start ER+ Breast Cancer Cells (Treated with this compound or Vehicle) lysis Cell Lysis (Isolate Nuclei) start->lysis tagmentation Tagmentation (Tn5 Transposase) lysis->tagmentation purification DNA Purification tagmentation->purification amplification Library Amplification (PCR) purification->amplification sequencing Next-Generation Sequencing amplification->sequencing analysis Data Analysis (Peak Calling, Differential Accessibility) sequencing->analysis end Chromatin Accessibility Map analysis->end

General workflow for ATAC-seq.
In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • ER+ breast cancer cells (e.g., MCF7)

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of ER+ breast cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised for further analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Calculate the percentage of tumor growth inhibition.

Xenograft_Study_Workflow start ER+ Breast Cancer Cell Implantation (Immunocompromised Mice) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Groups (Treatment vs. Control) tumor_growth->randomization treatment Drug Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis conclusion Efficacy Assessment analysis->conclusion

Workflow for an in vivo xenograft study.

Conclusion

This compound represents a novel class of ER modulators with a distinct mechanism of action. Its ability to act as a partial agonist while inhibiting the ER LBD and, most notably, increasing chromatin accessibility at ER-DNA binding sites, offers a new strategy to counteract ER-driven proliferation in breast cancer. The preclinical data, demonstrating potent anti-proliferative activity in ER+ cell lines, underscores its therapeutic potential. Further investigation into its in vivo efficacy, safety profile, and the precise molecular consequences of its unique effect on chromatin structure is warranted to fully elucidate its clinical promise for the treatment of ER+ breast cancer. This technical guide provides a foundational framework for researchers to design and execute further studies on this intriguing compound.

References

(R)-GNE-274 versus (S)-GNE-274 stereospecificity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereospecificity of (R)-GNE-140 versus (S)-GNE-140, Potent Inhibitors of Lactate Dehydrogenase A (LDHA)

Introduction

In the field of cancer metabolism, the targeting of key enzymatic drivers of aerobic glycolysis, a hallmark of many tumors, has emerged as a promising therapeutic strategy. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a critical enzyme in this process and is frequently overexpressed in various cancers. The GNE-140 series of compounds has been identified as potent inhibitors of LDHA. A crucial aspect of the development and utilization of such targeted inhibitors is the understanding of their stereospecificity, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

This technical guide provides a comprehensive overview of the stereospecificity of the enantiomers of GNE-140: (R)-GNE-140 and (S)-GNE-140. While the initial query focused on GNE-274, the available scientific literature does not provide a detailed breakdown of the stereospecific activities of its enantiomers. In contrast, there is a wealth of data highlighting the distinct pharmacological profiles of the (R) and (S) enantiomers of GNE-140, with the (R)-enantiomer being the significantly more potent inhibitor of LDHA. This guide will focus on the well-documented stereospecificity of GNE-140, which is of significant interest to researchers in cancer biology and drug development.

(S)-GNE-140, being significantly less active, serves as an invaluable tool as a negative control in experiments designed to probe the biological consequences of LDHA inhibition by (R)-GNE-140. The use of such a closely related, yet inactive, control compound is essential for attributing observed biological effects specifically to the inhibition of the target enzyme.

Quantitative Biological Activity

The inhibitory potency of the GNE-140 enantiomers against human LDHA and its isoform LDHB has been determined through in vitro enzymatic assays. The data clearly demonstrates the superior activity of the (R)-enantiomer.

CompoundTargetIC50 (nM)Notes
(R)-GNE-140hLDHA3Highly potent enantiomer.[1][2][3][4]
hLDHB5[1][3][4]
(S)-GNE-140hLDHA>54Reported to be 18-fold less potent than the (R)-enantiomer.[1][2][5]
GNE-140 (racemate)hLDHANot explicitly statedA mixture of (R)- and (S)-enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols utilized in the characterization of the GNE-140 enantiomers.

In Vitro LDHA/B Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of compounds against purified LDHA or LDHB enzyme.

Materials:

  • Purified recombinant human LDHA or LDHB enzyme

  • (R)-GNE-140 (positive control)

  • (S)-GNE-140 (negative control)

  • Test compounds

  • Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 5 mM MgCl2, 0.01% BSA

  • Substrate solution: 10 mM Pyruvate

  • Cofactor solution: 2.5 mM NADH

  • 96-well, black, flat-bottom plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds, (R)-GNE-140, and (S)-GNE-140 in DMSO.

  • Add the compounds to the wells of the 96-well plate.

  • Add the LDHA or LDHB enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (pyruvate) and cofactor (NADH) solution to the wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction and determine the IC50 values for each compound by fitting the data to a dose-response curve.

Cellular Lactate Production Assay

Objective: To assess the ability of compounds to inhibit lactate production in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2 human pancreatic cancer cells)

  • Cell culture medium and supplements

  • (R)-GNE-140

  • (S)-GNE-140

  • Vehicle control (DMSO)

  • Lactate assay kit

  • 96-well cell culture plates

  • Plate reader for colorimetric or fluorometric measurement

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of (R)-GNE-140, (S)-GNE-140, or vehicle control for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate levels to the cell number or protein concentration.

  • Determine the IC50 for the inhibition of lactate production. In MIA PaCa-2 cells, (R)-GNE-140 was found to reduce lactate production with an IC50 of 670 nM.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of GNE-140 and a typical experimental workflow for its evaluation.

LDHA_Inhibition_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate reversible reaction LDHA LDHA Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate->Warburg_Effect contributes to LDHA->Pyruvate R_GNE_140 (R)-GNE-140 R_GNE_140->LDHA Potent Inhibition S_GNE_140 (S)-GNE-140 (Inactive Control) S_GNE_140->LDHA Weak/ No Inhibition Tumor_Growth Tumor Growth & Proliferation Warburg_Effect->Tumor_Growth promotes

Caption: Mechanism of LDHA inhibition by GNE-140 enantiomers.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo In Cellulo Assays cluster_data_analysis Data Analysis enzymatic_assay LDHA/B Enzymatic Assay determine_ic50 Determine IC50 Values enzymatic_assay->determine_ic50 compare_potency Compare Potency of (R)- vs (S)-Enantiomers determine_ic50->compare_potency cell_culture Cancer Cell Culture compound_treatment Treat with (R)-GNE-140, (S)-GNE-140, Vehicle cell_culture->compound_treatment lactate_assay Lactate Production Assay compound_treatment->lactate_assay proliferation_assay Cell Proliferation Assay compound_treatment->proliferation_assay lactate_assay->compare_potency validate_on_target Validate On-Target Effects using (S)-GNE-140 as Negative Control proliferation_assay->validate_on_target compare_potency->validate_on_target

Caption: Workflow for evaluating GNE-140 stereospecificity.

Conclusion

The stereospecificity of GNE-140 is a clear and well-documented example of the importance of chirality in drug design and development. The (R)-enantiomer, (R)-GNE-140, is a highly potent inhibitor of LDHA, while the (S)-enantiomer, (S)-GNE-140, is significantly less active. This differential activity makes the pair of enantiomers a powerful tool for cancer metabolism research. (R)-GNE-140 serves as a potent chemical probe to investigate the consequences of LDHA inhibition, while (S)-GNE-140 acts as an ideal negative control to ensure that the observed biological effects are a direct result of on-target enzyme inhibition. This technical guide provides researchers with the necessary information to effectively utilize these compounds in their studies of cancer metabolism and to develop novel therapeutic strategies targeting the Warburg effect.

References

(R)-GNE-274 and Estrogen Receptor Beta: An In-Depth Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-274 is the (R)-enantiomer of GNE-274, a compound identified as a partial agonist of the estrogen receptor (ER). GNE-274 is structurally related to the ER degrader GDC-0927 but notably does not induce ER degradation.[1][2] Its mechanism of action involves increasing the chromatin accessibility of ER-DNA binding sites, a distinct activity compared to other ER modulators.[2] This technical guide provides a comprehensive overview of the available information regarding this compound and its interaction with the estrogen receptor beta (ERβ), with a focus on its binding affinity, the experimental methods to determine it, and the associated signaling pathways.

Binding Affinity of this compound for Estrogen Receptor Beta

Currently, specific quantitative binding affinity data, such as Kᵢ or IC₅₀ values, for the (R)-enantiomer of GNE-274 with estrogen receptor beta (ERβ) is not publicly available in the reviewed scientific literature. While GNE-274 is characterized as a partial ER agonist, the distinct binding profiles of its individual enantiomers for ERα and ERβ have not been detailed in the primary publication describing this compound.[1]

Experimental Protocols for Determining Estrogen Receptor Beta Binding Affinity

The determination of the binding affinity of a ligand like this compound to ERβ typically involves a variety of established in vitro techniques. The following are detailed methodologies for key experiments commonly cited for such purposes.

Radioligand Binding Assay

This competitive binding assay is a standard method to determine the affinity of a test compound for a receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to ERβ (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

  • Recombinant human ERβ protein

  • Radiolabeled estradiol, e.g., [³H]-17β-estradiol

  • Unlabeled this compound at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer with additives like BSA and DTT)

  • Scintillation vials and scintillation fluid

  • Filter plates and harvester

Procedure:

  • A constant concentration of recombinant ERβ and radiolabeled estradiol are incubated in the assay buffer.

  • Increasing concentrations of unlabeled this compound are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through filter plates, which separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

  • The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Reagents: - ERβ Protein - Radiolabeled Estradiol - this compound dilutions B Incubate ERβ, Radioligand, and this compound A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Plot Dose-Response Curve E->F G Determine IC50 F->G H Calculate Ki G->H

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assay

This method measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a receptor.

Objective: To determine the IC₅₀ of this compound by measuring its ability to displace a fluorescently labeled ERβ ligand.

Materials:

  • Recombinant human ERβ protein

  • Fluorescently labeled ERβ ligand (e.g., a fluorescein-labeled estradiol derivative)

  • Unlabeled this compound at various concentrations

  • Assay buffer

  • Microplates (e.g., black, low-binding 384-well plates)

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • A solution containing ERβ and the fluorescently labeled ligand is prepared in the assay buffer.

  • Increasing concentrations of this compound are added to the wells of the microplate.

  • The ERβ and fluorescent ligand mixture is then added to the wells.

  • The plate is incubated at room temperature for a defined period to allow the binding to reach equilibrium.

  • Fluorescence polarization is measured using the plate reader. The excitation and emission wavelengths are specific to the fluorophore used.

  • The IC₅₀ value is determined from the dose-response curve of fluorescence polarization versus the logarithm of the this compound concentration.

Workflow for Fluorescence Polarization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis A Prepare Reagents: - ERβ Protein - Fluorescent Ligand - this compound dilutions B Dispense Reagents into Microplate A->B C Incubate to Reach Equilibrium B->C D Measure Fluorescence Polarization C->D E Generate Dose-Response Curve D->E F Determine IC50 E->F

Caption: Workflow for a fluorescence polarization-based binding assay.

Estrogen Receptor Beta Signaling Pathways

Estrogen receptors, including ERβ, are ligand-activated transcription factors that regulate gene expression. The binding of a ligand like this compound can modulate these signaling pathways.

Classical (Genomic) Signaling Pathway

In the classical pathway, ligand-bound ERβ dimerizes and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators or co-repressors, leading to the modulation of gene transcription. As a partial agonist, this compound would be expected to induce a conformational change in ERβ that allows for a level of co-activator recruitment, but likely to a lesser extent than a full agonist like estradiol.

Classical ERβ Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound ERb ERβ Ligand->ERb Binding Dimer ERβ Dimer ERb->Dimer Dimerization ERE ERE Dimer->ERE Binds to Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Simplified diagram of the classical ERβ signaling pathway.

Non-Genomic Signaling Pathway

ERβ can also mediate rapid, non-genomic effects that do not directly involve gene transcription. These actions are often initiated by a population of ERβ localized at the cell membrane or within the cytoplasm. Upon ligand binding, membrane-associated ERβ can activate various kinase signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream cellular responses. The specific impact of this compound on these non-genomic pathways has not been elucidated.

Conclusion

While this compound has been identified as an enantiomer of the partial estrogen receptor agonist GNE-274, a detailed characterization of its specific binding affinity for estrogen receptor beta is not yet available in the public domain. The experimental protocols outlined in this guide provide a framework for how such data could be generated. Further research is required to fully understand the quantitative interaction of this compound with ERβ and its subsequent effects on both genomic and non-genomic signaling pathways. This information will be crucial for the further development and potential therapeutic application of this compound.

References

An In-Depth Technical Guide to (R)-GNE-274: A Novel Partial Estrogen Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-274 is the (R)-enantiomer of GNE-274, a notable small molecule in the field of endocrine therapy research. It is a partial agonist of the estrogen receptor (ER) and is structurally related to the ER degrader GDC-0927. Unlike selective estrogen receptor degraders (SERDs), this compound functions as a non-degrader, meaning it does not induce the breakdown of the estrogen receptor. This unique mechanism of action, primarily explored through its racemate GNE-274, offers a valuable tool for investigating the nuanced roles of ER signaling in cancer biology and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on the key experimental findings that have defined its pharmacological profile.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a defined stereochemistry at one of its chiral centers. The specific spatial arrangement of the atoms in the (R)-enantiomer is crucial for its interaction with the estrogen receptor.

Chemical Structure:

Caption: 2D chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name Information not publicly available
Molecular Formula C₂₉H₃₁NO₄[1]
Molecular Weight 457.56 g/mol [1]
CAS Number Not available for the (R)-enantiomer specifically. The racemate GNE-274 has CAS number 2369048-69-9.[2]
SMILES CCCN1CC(C1)COC2=CC=C([C@H]3OC4=CC=C(C=C4C(C)=C3C5=CC(O)=CC=C5)O)C=C2[1]
Appearance Solid
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound, as a component of the racemic GNE-274, is characterized by its distinct interaction with the estrogen receptor alpha (ERα). Its mechanism of action is multifaceted and sets it apart from both full agonists and antagonists.

Partial Agonist of the Estrogen Receptor

GNE-274 acts as a partial agonist of ERα.[2] This means that while it binds to and activates the receptor, it does so to a lesser degree than the endogenous ligand, estradiol (E2). This partial agonism can lead to a complex downstream signaling cascade that differs from that induced by full agonists.

Non-Degrader of the Estrogen Receptor

A key feature of GNE-274 is its inability to induce the degradation of the ERα protein.[2] This is in stark contrast to SERDs like fulvestrant, which function by promoting the ubiquitination and subsequent proteasomal degradation of the receptor. The non-degrading nature of GNE-274 allows for the sustained presence of the receptor within the cell, albeit in a conformationally altered and partially active state.

Inhibition of the ER Ligand Binding Domain

GNE-274 is an effective inhibitor of the ER ligand binding domain (LBD).[2] By occupying the LBD, it prevents the binding of estradiol, thereby modulating the transcriptional activity of the receptor.

Impact on Chromatin Accessibility

In studies using transposase-accessible chromatin sequencing (ATAC-seq), GNE-274 was found to increase the chromatin accessibility of ER-DNA binding sites.[2] This suggests that despite being a partial agonist, GNE-274 promotes the binding of ERα to chromatin, which can influence the expression of target genes.

Signaling Pathway

The interaction of this compound with the estrogen receptor initiates a signaling cascade that modulates gene expression. The following diagram illustrates the proposed mechanism of action.

GNE274_Signaling_Pathway cluster_nucleus Nucleus R_GNE_274 This compound ER Estrogen Receptor (ERα) R_GNE_274->ER ER_GNE274_complex This compound-ER Complex ER->ER_GNE274_complex Conformational Change (No Degradation) DNA DNA (Estrogen Response Elements) ER_GNE274_complex->DNA Increased Chromatin Accessibility & Binding Transcription Altered Gene Transcription DNA->Transcription Modulation

Caption: Proposed signaling pathway of this compound.

Quantitative Data

The biological activity of GNE-274 has been quantified in various in vitro assays. The following tables summarize key findings.

Table 2: In Vitro Proliferation Inhibition in ER+ Breast Cancer Cell Lines (7-10 day assay)

Cell LineGNE-274 IC₅₀ (nM)
MCF7Potent inhibition, more so than fulvestrant, 4-OHT, AZD9496, and GDC-0810[2]
MD-134Potent inhibition[2]
HCC1500Potent inhibition[2]
CAMAPotent inhibition[2]

Table 3: Effect of GNE-274 on ER Turnover (4-hour treatment)

Cell LineER Turnover
MCF7No increased turnover[2]
MD-134No increased turnover[2]
HCC1500No increased turnover[2]
CAMANo increased turnover[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are outlines of key experimental protocols used to characterize GNE-274.

Cell Proliferation Assay (MCF-7)

This protocol is used to assess the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Cell_Proliferation_Workflow start Seed MCF-7 cells in 96-well plates treat Treat with varying concentrations of This compound start->treat incubate Incubate for 7-10 days treat->incubate measure Assess cell viability (e.g., CellTiter-Glo) incubate->measure analyze Calculate IC₅₀ values measure->analyze

Caption: Workflow for a cell proliferation assay.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in appropriate growth medium supplemented with fetal bovine serum. For the assay, cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: A dilution series of this compound is prepared in the assay medium. The cells are treated with the compound, including a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period of 7 to 10 days to allow for multiple cell divisions.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated using a non-linear regression model.

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing)

This protocol is employed to investigate how this compound affects the accessibility of chromatin at a genome-wide level.

Methodology:

  • Cell Treatment: ER-positive cells are treated with this compound or a vehicle control for a specified duration.

  • Nuclei Isolation: Cells are harvested, and the nuclei are isolated using a lysis buffer.

  • Transposition Reaction: The isolated nuclei are subjected to a transposition reaction using the Tn5 transposase, which preferentially fragments DNA in open chromatin regions and simultaneously ligates sequencing adapters.

  • DNA Purification and Library Preparation: The transposed DNA fragments are purified and then amplified by PCR to generate a sequencing library.

  • Sequencing and Data Analysis: The library is sequenced using a high-throughput sequencing platform. The resulting data is aligned to a reference genome, and peaks of accessible chromatin are identified. Differential accessibility analysis is performed to compare the this compound-treated samples to the controls.

Conclusion

This compound represents a valuable chemical probe for dissecting the complexities of estrogen receptor signaling. Its unique profile as a partial agonist and a non-degrader provides a means to explore ER biology beyond the traditional agonist-antagonist paradigm. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their investigations into endocrine-related cancers and other ER-mediated physiological and pathological processes. Further studies are warranted to fully elucidate the therapeutic potential and the precise molecular consequences of engaging the estrogen receptor with this intriguing molecule.

References

(R)-GNE-274: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (R)-GNE-274, a notable selective estrogen receptor (ER) modulator. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, mechanism of action, and relevant experimental methodologies.

Core Compound Data

PropertyValueSource
Compound Name This compoundN/A
CAS Number 2369048-69-9 (for racemate GNE-274)[1][2][]
Molecular Weight 457.56 g/mol N/A
Molecular Formula C₂₉H₃₁NO₄N/A
Description A non-degrader and partial agonist of the estrogen receptor, structurally related to GDC-0927.[1][4][5]

Mechanism of Action: Estrogen Receptor Modulation

This compound functions as a partial agonist of the estrogen receptor (ER), distinguishing it from selective estrogen receptor degraders (SERDs) like GDC-0927. Its mechanism does not involve the degradation of the ER protein. Instead, it modulates ER activity, leading to an increase in chromatin accessibility at ER-DNA binding sites. This activity suggests a role in altering the transcriptional landscape in ER-positive cells.

The estrogen signaling pathway is complex, involving both genomic and non-genomic actions. In the classical genomic pathway, estrogen binds to ERs in the nucleus, leading to dimerization and binding to estrogen response elements (EREs) on DNA, thereby regulating gene transcription. Non-genomic pathways involve membrane-associated ERs that can activate various downstream signaling cascades. As a partial agonist, this compound likely influences a subset of these transcriptional and signaling events.

EstrogenSignaling Estrogen Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen Membrane_ER Membrane ER Estrogen->Membrane_ER Non-Genomic Cytoplasmic_ER Cytoplasmic ER Estrogen->Cytoplasmic_ER Genomic Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK) Membrane_ER->Signaling_Cascades Nuclear_ER Nuclear ER Cytoplasmic_ER->Nuclear_ER Gene_Transcription Gene Transcription Signaling_Cascades->Gene_Transcription ERE Estrogen Response Element (ERE) Nuclear_ER->ERE ERE->Gene_Transcription

Estrogen Receptor Signaling Pathways

Experimental Protocols

A key application of this compound is in studying the epigenetic modifications induced by ER modulation, particularly changes in chromatin accessibility. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique for this purpose. Below is a generalized workflow for investigating the effect of this compound on chromatin accessibility in a cell-based assay.

General Workflow for this compound Treatment and ATAC-seq Analysis

This workflow outlines the key steps from cell treatment to data analysis. Specific parameters such as cell type, seeding density, and this compound concentration should be optimized for each experimental system.

ATAC_seq_Workflow Experimental Workflow: this compound and ATAC-seq Cell_Culture 1. Cell Culture (e.g., ER+ breast cancer cells) Treatment 2. Treatment - this compound - Vehicle Control (DMSO) Cell_Culture->Treatment Nuclei_Isolation 3. Nuclei Isolation Treatment->Nuclei_Isolation Tagmentation 4. Tn5 Tagmentation (DNA fragmentation and adapter ligation) Nuclei_Isolation->Tagmentation Library_Prep 5. Library Preparation (PCR amplification) Tagmentation->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis - Peak Calling - Differential Accessibility - Motif Analysis Sequencing->Data_Analysis

This compound ATAC-seq Workflow
Detailed Methodological Considerations

Cell Culture and Treatment:

  • Cell Lines: Estrogen receptor-positive (ER+) cell lines, such as MCF-7, are appropriate models.

  • Treatment Conditions: Cells are typically treated with this compound at various concentrations (e.g., nanomolar to micromolar range) for a specified duration. A vehicle control (e.g., DMSO) is essential.

ATAC-seq Protocol: The ATAC-seq protocol generally involves the following key steps:

  • Nuclei Isolation: A crucial step to separate nuclei from cytoplasmic components.

  • Tagmentation: Isolated nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts accessible DNA and ligates sequencing adapters.

  • DNA Purification and Library Preparation: The tagmented DNA is purified and then amplified by PCR to generate a sequencing library.

  • Sequencing: The library is sequenced using a high-throughput sequencing platform.

Bioinformatic Analysis:

  • Peak Calling: Identifies regions of open chromatin (peaks) from the sequencing data.

  • Differential Accessibility Analysis: Compares the chromatin accessibility between this compound-treated and control samples to identify regions that are significantly more or less accessible upon treatment.

  • Transcription Factor Footprinting: Can be used to infer transcription factor binding sites within the accessible chromatin regions.[6][7][8]

  • Motif Analysis: Identifies enriched transcription factor binding motifs within the differentially accessible regions, providing insights into the regulatory networks affected by this compound.

References

Technical Guide: (R)-GNE-274 Solubility and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and handling of (R)-GNE-274, a partial estrogen receptor (ER) agonist. The information herein is intended to support researchers in designing and executing experiments involving this compound.

This compound: Compound Overview

This compound is the (R)-enantiomer of GNE-274. Structurally related to the ER degrader GDC-0927, GNE-274 functions as a non-degrading partial agonist of the estrogen receptor.[1][2] It has been shown to inhibit the ER ligand-binding domain (LBD) and increase the chromatin accessibility of ER-DNA binding sites, a distinct mechanism compared to some other ER modulators.[2] This activity makes it a valuable tool for investigating ER signaling pathways in cancer research.

Solubility of this compound

Quantitative solubility data for this compound in specific solvents is not widely published. However, based on its chemical structure and information available for similar compounds, a general solubility profile can be inferred. The compound is expected to be soluble in organic solvents and have limited aqueous solubility.

For practical laboratory use, it is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock can then be further diluted into aqueous buffers or cell culture media for experiments. It is crucial to ensure the final concentration of the organic solvent is low enough to avoid affecting the experimental system, typically below 0.5% for in vitro assays.[3]

Table 1: Solubility and Recommended Solvents for this compound

SolventSolubilityRecommended Use & Considerations
DMSO SolubleRecommended for preparing high-concentration stock solutions (e.g., 10 mM to 50 mM). For cell-based assays, the final DMSO concentration should be kept low (<0.5%) to minimize cytotoxicity.[3]
Ethanol Likely SolubleCan be used as a solvent, often in combination with other co-solvents. May affect protein stability at higher concentrations.[3][4]
Water Poorly SolubleDirect dissolution in water is not recommended.
PBS Poorly SolubleDirect dissolution in PBS is not recommended. Dilution of a DMSO stock into PBS may lead to precipitation. Stepwise dilution and the use of co-solvents can improve solubility in aqueous buffers.[3][5]
Co-solvent Mixtures (for in vivo use) Formulation DependentFor animal studies, formulations often involve a combination of solvents to improve solubility and bioavailability. Common mixtures include DMSO, PEG300, Tween-80, and saline or cyclodextrins. A typical starting point could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, several established methods can be employed.

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., DMSO, water, PBS) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Turbidimetric Solubility Assay (Kinetic Solubility)

This high-throughput method provides a measure of kinetic solubility.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in a multi-well plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS) to each well.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which precipitation is first observed is taken as the kinetic solubility.

Signaling Pathway of a Partial Estrogen Receptor Agonist

As a partial ER agonist, this compound will modulate both the genomic and non-genomic signaling pathways of the estrogen receptor. The diagram below illustrates the general mechanism.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Partial_Agonist This compound (Partial Agonist) ER Estrogen Receptor (ER) Partial_Agonist->ER Activated_ER Activated ER Dimer ER->Activated_ER Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP dissociation Signaling_Cascades Non-Genomic Signaling (e.g., PI3K/AKT, MAPK) Activated_ER->Signaling_Cascades ERE Estrogen Response Element (ERE) Activated_ER->ERE Translocation Transcription Altered Gene Transcription Signaling_Cascades->Transcription ERE->Transcription Coactivators Co-activators Coactivators->ERE Corepressors Co-repressors Corepressors->ERE Experimental_Workflow Start Start: Characterize this compound ER_Binding 1. ER Binding Assay (e.g., Fluorescence Polarization) Start->ER_Binding Reporter_Assay 2. ERE-Luciferase Reporter Assay in ER+ Cells ER_Binding->Reporter_Assay Dose_Response 3. Dose-Response Curves (Agonist and Antagonist Modes) Reporter_Assay->Dose_Response Cell_Proliferation 4. Cell Proliferation Assay (e.g., MCF-7, T-47D cells) Dose_Response->Cell_Proliferation Gene_Expression 5. Gene Expression Analysis (qPCR or RNA-seq for ER target genes) Cell_Proliferation->Gene_Expression In_Vivo 6. In Vivo Efficacy Studies (Xenograft Models) Gene_Expression->In_Vivo End End: Comprehensive Profile In_Vivo->End

References

(R)-GNE-274: An Enantiomer Shrouded in Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability for research purposes, the discovery and development history of (R)-GNE-274, an enantiomer of the estrogen receptor (ER) modulator GNE-274, remains largely undisclosed in the public domain. This technical guide synthesizes the available information on its parent compound, GNE-274, and its structural analog, the selective estrogen receptor degrader (SERD) GDC-0927, to provide a contextual understanding for researchers, scientists, and drug development professionals.

Introduction: The Estrogen Receptor as a Therapeutic Target

The estrogen receptor is a well-validated target in the treatment of hormone receptor-positive breast cancer.[1] Molecules that modulate ER activity, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), are crucial components of endocrine therapy.[2] SERMs can act as either agonists or antagonists of the ER in a tissue-specific manner, while SERDs function by promoting the degradation of the ER protein.[2]

GNE-274: A Non-Degrading Partial ER Agonist

This compound is identified as an enantiomer of GNE-274.[3] GNE-274 is structurally analogous to GDC-0927, a known ER degrader.[4][5] However, unlike GDC-0927, GNE-274 is characterized as a non-degrader.[3][4] This means it binds to the estrogen receptor without inducing its subsequent breakdown by the cellular machinery.

Functionally, GNE-274 is described as a partial ER agonist.[4] Partial agonists are ligands that bind to and activate a receptor, but only produce a partial efficacy response relative to a full agonist.[6] In the context of the estrogen receptor, this partial agonism can lead to a complex pharmacological profile.

One of the distinguishing features of GNE-274 is its effect on chromatin. Studies have shown that GNE-274 increases the chromatin accessibility of ER-DNA binding sites, a characteristic not observed with GDC-0927.[4] This suggests that GNE-274 modulates ER function through a mechanism distinct from that of ER degraders. Despite its partial agonist activity, GNE-274 has been shown to potently inhibit the proliferation of E2-stimulated ER-positive breast cancer cell lines.[4]

GDC-0927: A Clinically Investigated SERD

The development of GDC-0927 provides insight into the chemical space from which GNE-274 likely emerged. GDC-0927 was developed as a second-generation, orally bioavailable SERD through a lead optimization program focused on enhancing ERα degradation.[7][8] The optimization of an amine-based chromene series led to the identification of GDC-0927, which demonstrated robust tumor regression in tamoxifen-resistant breast cancer xenograft models.[9][10] Clinical trials in postmenopausal women with metastatic ER-positive breast cancer have been conducted to evaluate the safety and efficacy of GDC-0927.[11][12]

Quantitative Data Summary

Due to the lack of specific public data for this compound, the following table summarizes the available information for its parent compound, GNE-274.

ParameterValue/DescriptionReference
Compound GNE-274[4][5]
Molecular Function Partial Estrogen Receptor (ER) Agonist[4]
Mechanism of Action Non-degrader of ER; increases chromatin accessibility at ER-DNA binding sites.[4]
In Vitro Activity Potently inhibits cellular proliferation in E2-stimulated ER+ breast cancer cell lines.[4]
Structural Relationship Analog of the ER degrader GDC-0927.[4][5]

Experimental Protocols

Detailed experimental protocols for the discovery and development of this compound are not publicly available. However, the development of the related compound GDC-0927 involved standard preclinical assays for drug discovery in the field of ER modulators. These typically include:

  • In Vitro Assays:

    • ER Binding Assays: To determine the affinity of the compound for the estrogen receptor ligand-binding domain.

    • ER Degradation Assays: Cellular assays, such as Western blotting or in-cell Westerns, to quantify the reduction in ER protein levels after treatment.[9]

    • Cell Proliferation Assays: To measure the effect of the compound on the growth of ER-positive cancer cell lines (e.g., MCF-7).[4]

    • Reporter Gene Assays: To assess the agonist or antagonist activity of the compound on ER-mediated gene transcription.

    • Chromatin Accessibility Assays (e.g., ATAC-seq): To determine the effect of the compound on the chromatin landscape at ER binding sites.[4]

  • In Vivo Models:

    • Xenograft Models: Efficacy studies in animal models bearing human breast cancer tumors, including models of tamoxifen resistance.[9]

    • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Visualizations

To provide a conceptual framework in the absence of specific data for this compound, the following diagrams illustrate the general signaling pathway of estrogen receptors and a typical workflow for drug discovery.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_SERM_SERD Drug Action ER Estrogen Receptor (ER) ER_dimer ER Dimerization ER->ER_dimer Translocation Degradation ER Degradation ER->Degradation Ubiquitination HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation Estrogen Estrogen Estrogen->ER_HSP Binding ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cell Growth, Proliferation) mRNA->Protein SERM SERM (e.g., Tamoxifen) SERM->ER Competitive Binding (Antagonist/Agonist) SERD SERD (e.g., GDC-0927) SERD->ER Binding & Conformational Change Proteasome Proteasome Proteasome->Degradation Mediates

Caption: Generalized Estrogen Receptor Signaling Pathway and Points of Intervention for SERMs and SERDs.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vivo models, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A Simplified, Linear Representation of a Typical Drug Discovery and Development Workflow.

Conclusion

The discovery and development history of this compound is not well-documented in publicly accessible scientific literature. The available information positions it as an enantiomer of GNE-274, a non-degrading partial estrogen receptor agonist that is structurally related to the SERD GDC-0927. While GNE-274 demonstrates antiproliferative effects in ER-positive breast cancer cells, its distinct mechanism of modulating chromatin accessibility sets it apart from ER degraders. Further research and publication of data are necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

(R)-GNE-274: A Technical Guide to its Role in Modulating Estrogen Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GNE-274, an enantiomer of the potent estrogen receptor (ER) ligand GNE-274, represents a significant tool for investigating the nuanced modulation of ER signaling pathways. As a non-degrading partial ER agonist, this compound offers a distinct pharmacological profile compared to selective estrogen receptor degraders (SERDs). This technical guide provides an in-depth analysis of the role of this compound in modulating ER signaling, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. While specific data for the (R)-enantiomer is limited in publicly available literature, this document leverages information on the racemic GNE-274 to provide a comprehensive overview for researchers in oncology and endocrinology.

Introduction

Estrogen receptors, primarily ERα and ERβ, are key transcription factors that mediate the physiological effects of estrogens. Their dysregulation is a hallmark of various diseases, most notably hormone receptor-positive breast cancer. Therapeutic strategies targeting the ER signaling axis have been a cornerstone of breast cancer treatment for decades. This compound is the (R)-enantiomer of GNE-274, a structural analog of the ER degrader GDC-0927.[1] Unlike GDC-0927, GNE-274 and its enantiomers do not induce ER degradation, instead acting as partial agonists.[1] This unique mechanism of action, characterized by the inhibition of the ER ligand-binding domain (LBD) and an increase in chromatin accessibility at ER-DNA binding sites, makes this compound a valuable probe for dissecting the complexities of ER-mediated gene regulation and cellular proliferation.[1]

Mechanism of Action

This compound exerts its effects through direct interaction with the estrogen receptor. Its primary mechanism involves:

  • ER Ligand Binding Domain (LBD) Inhibition: this compound is an effective inhibitor of the ER LBD, competing with endogenous estrogens for binding to the receptor.[1] This prevents the full agonistic conformational changes typically induced by estradiol.

  • Partial Agonism: While inhibiting full agonism, this compound acts as a partial ER agonist.[1] This suggests it induces a distinct receptor conformation that allows for a sub-maximal level of transcriptional activation compared to full agonists.

  • Chromatin Remodeling: A key feature of GNE-274 is its ability to increase the chromatin accessibility of ER-DNA binding sites.[1] This contrasts with ER degraders like GDC-0927, which do not share this property.[1] This suggests that this compound may facilitate the recruitment of specific co-regulatory proteins that influence chromatin structure.

Signaling Pathway Diagram

ER_Signaling_Modulation_by_R_GNE_274 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds R_GNE_274 This compound R_GNE_274->ER Binds & Inhibits ER_E2_Complex ER-E2 Complex (Active Conformation) ER->ER_E2_Complex Full Agonist Activation ER_GNE274_Complex ER-(R)-GNE-274 Complex (Partial Agonist Conformation) ER->ER_GNE274_Complex Partial Agonist Modulation ERE Estrogen Response Element (ERE) ER_E2_Complex->ERE ER_GNE274_Complex->ERE Chromatin Chromatin ER_GNE274_Complex->Chromatin Increases Accessibility Target_Gene_Expression Target Gene Expression ERE->Target_Gene_Expression Regulates Chromatin->ERE Cell_Proliferation Cell Proliferation Target_Gene_Expression->Cell_Proliferation Drives

Figure 1: Modulation of ER signaling by this compound.

Quantitative Data

ParameterCell Line(s)ValueReference
IC50 (Cell Proliferation) Various ER+ Breast Cancer Cells5 - 20 nM[1]
ER Turnover MCF7, MD-134, HCC1500, CAMANo increased turnover (0.1-1000 nM, 4 hours)[1]
Chromatin Accessibility ER+ Breast Cancer CellsSignificantly alters 594 sites[1]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of ER modulators like this compound.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for a period of 7-10 days.[1]

  • Assay: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

ER Binding Affinity Assay (Radioligand Binding Assay)

This assay measures the affinity of a compound for the estrogen receptor.

Methodology:

  • Receptor Preparation: Prepare cell lysates or purified ER protein.

  • Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) and increasing concentrations of unlabeled this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound from the free radioligand using methods like filtration or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

This technique is used to identify regions of open chromatin, providing insights into the regulatory landscape of the genome.

Methodology:

  • Nuclei Isolation: Isolate intact nuclei from ER-positive breast cancer cells treated with this compound or vehicle control.

  • Transposition: Treat the nuclei with a hyperactive Tn5 transposase, which will fragment the DNA in accessible regions and simultaneously ligate sequencing adapters.

  • DNA Purification: Purify the transposed DNA fragments.

  • PCR Amplification: Amplify the library of DNA fragments using PCR.

  • Sequencing: Perform high-throughput sequencing of the amplified library.

  • Data Analysis: Align the sequencing reads to the reference genome and identify peaks of accessible chromatin. Compare the accessibility profiles between this compound-treated and control samples to identify differentially accessible regions.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_based_assays Cell-Based Assays cluster_biochemical_assays Biochemical & Genomic Assays Cell_Culture ER+ Breast Cancer Cell Culture (e.g., MCF-7) Treatment Treatment with This compound Cell_Culture->Treatment ER_Binding_Assay ER Binding Affinity (Radioligand Assay) Cell_Culture->ER_Binding_Assay Cell Lysate Proliferation_Assay Cell Proliferation Assay (MTT/CellTiter-Glo) Treatment->Proliferation_Assay ATAC_seq ATAC-seq Treatment->ATAC_seq IC50_Determination IC50 Determination Proliferation_Assay->IC50_Determination Kd_Determination Kd/Ki Determination ER_Binding_Assay->Kd_Determination Chromatin_Accessibility Chromatin Accessibility Profiling ATAC_seq->Chromatin_Accessibility

Figure 2: General experimental workflow for characterizing this compound.

Synthesis and Pharmacokinetics

Detailed information regarding the specific synthesis of the (R)-enantiomer of GNE-274 and its pharmacokinetic properties is not currently available in the public literature. The synthesis of chiral molecules often involves either stereoselective synthesis or chiral separation of a racemic mixture. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would require dedicated in vitro and in vivo studies.

Conclusion

This compound is a valuable chemical tool for the study of estrogen receptor signaling. Its unique profile as a non-degrading partial ER agonist that enhances chromatin accessibility provides a means to explore aspects of ER biology that are not addressed by traditional SERMs or SERDs. While a comprehensive dataset for the (R)-enantiomer is yet to be publicly detailed, the information available for the racemic GNE-274 underscores its potential in cancer research and drug development. Further studies are warranted to fully elucidate the specific properties of this compound and its therapeutic potential.

References

In-Depth Technical Guide: (R)-GNE-274 Interaction with the Estrogen Receptor Ligand Binding Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GNE-274 is the (R)-enantiomer of GNE-274, a potent and selective modulator of the estrogen receptor (ER). Unlike traditional antagonists, GNE-274 functions as a partial agonist of the ER, exhibiting a unique mechanism of action that involves inhibition of the ER ligand-binding domain (LBD) without inducing receptor degradation. This technical guide provides a comprehensive overview of the interaction of this compound with the ER LBD, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Mechanism of Action

This compound, and its racemate GNE-274, are structurally related to the selective estrogen receptor degrader (SERD) GDC-0927. However, GNE-274 is a non-degrader and acts as a partial ER agonist. Its primary mechanism involves direct binding to the ligand-binding domain (LBD) of the estrogen receptor, thereby inhibiting its function. A key characteristic of GNE-274 is its ability to increase the chromatin accessibility of ER-DNA binding sites, a feature not observed with SERDs like GDC-0927. This suggests a distinct mode of ER modulation that does not rely on receptor turnover.

Quantitative Data

Table 1: Cellular Proliferation Inhibition
Cell Line IC50 (nM)
Various ER+ Breast Cancer Cell Lines5 - 20
GNE-274 potently inhibits the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, range from 5 to 20 nM in different cell lines.

Experimental Protocols

Estrogen Receptor Ligand Binding Domain (LBD) Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound, such as this compound, to the estrogen receptor ligand-binding domain by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified recombinant human ERα or ERβ LBD

  • Radiolabeled estradiol ([³H]-E2)

  • Test compound (this compound)

  • Assay Buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of ER LBD and [³H]-E2 are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

  • The reaction is incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • The bound and free radioligand are separated using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.

  • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined.

  • The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MCF-7 Cellular Proliferation Assay

This assay assesses the ability of this compound to inhibit the growth of the ER-positive MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescent-based assay)

  • Plate reader

Procedure:

  • MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated for a period of 7 to 10 days.

  • At the end of the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.

  • After a further incubation period, the absorbance or luminescence is measured using a plate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of this compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows for the key experiments described.

GNE274_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GNE274 This compound ER Estrogen Receptor (ER) GNE274->ER Binds to Chromatin Chromatin GNE274->Chromatin Increases Accessibility ER_LBD ER Ligand Binding Domain (LBD) ERE Estrogen Response Element (ERE) ER_LBD->ERE Binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Regulates

Caption: Proposed signaling pathway of this compound.

Competitive_Binding_Assay_Workflow start Start step1 Incubate ER LBD and [³H]-E2 with varying concentrations of this compound start->step1 step2 Separate Bound and Free Radioligand step1->step2 step3 Quantify Radioactivity of Bound Fraction step2->step3 step4 Determine IC50 step3->step4 step5 Calculate Ki using Cheng-Prusoff Equation step4->step5 end End step5->end

Caption: Workflow for ER LBD Competitive Binding Assay.

Cell_Proliferation_Assay_Workflow start Start step1 Seed MCF-7 cells in 96-well plates start->step1 step2 Treat cells with varying concentrations of this compound step1->step2 step3 Incubate for 7-10 days step2->step3 step4 Add Cell Viability Reagent step3->step4 step5 Measure Absorbance/ Luminescence step4->step5 step6 Calculate IC50 step5->step6 end End step6->end

Caption: Workflow for MCF-7 Cellular Proliferation Assay.

(R)-GNE-274: A Technical Guide on its Effects on ER-Positive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GNE-274 is a novel small molecule that has demonstrated significant effects on estrogen receptor (ER)-positive cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, antiproliferative activity, and impact on ER signaling pathways. The information presented herein is synthesized from publicly available research and is intended to serve as a resource for researchers and drug development professionals in the field of oncology.

Introduction

Estrogen receptor-positive (ER-positive) breast cancer is the most common subtype of breast cancer, and endocrine therapies targeting the ER signaling pathway are the cornerstone of treatment. However, the development of resistance to these therapies remains a significant clinical challenge. This compound has emerged as a compound of interest due to its unique mechanism of action as a partial estrogen receptor agonist and an ER ligand binding domain (LBD) inhibitor. Unlike ER degraders, this compound does not induce the degradation of the estrogen receptor. This guide details the reported effects of this compound on ER-positive cancer cell lines, providing available quantitative data, experimental methodologies, and a visualization of the implicated signaling pathways.

Mechanism of Action

This compound functions as a modulator of the estrogen receptor. Its primary mechanisms of action are:

  • Partial ER Agonist Activity: this compound exhibits partial agonist activity at the estrogen receptor. This means that while it can bind to and activate the receptor, it does so to a lesser degree than the natural ligand, estradiol. This partial activation can lead to a differential gene expression profile compared to full agonists.

  • ER Ligand Binding Domain (LBD) Inhibition: this compound competitively binds to the ligand-binding domain of the estrogen receptor, thereby inhibiting the binding of estradiol and other full agonists. This competitive inhibition is a key component of its antiproliferative effects.

  • Chromatin Remodeling: A significant aspect of this compound's mechanism is its ability to increase chromatin accessibility at ER-DNA binding sites. This modulation of the chromatin landscape likely plays a crucial role in its unique effects on gene expression and cellular phenotype.

Data Presentation: Antiproliferative Effects

Quantitative data on the antiproliferative effects of this compound on various ER-positive breast cancer cell lines is crucial for understanding its potency and selectivity. While a comprehensive, directly comparable dataset from a single source is not publicly available, the following table summarizes the known antiproliferative activity.

Cell LineReceptor StatusIC50 (nM)Assay DurationReference
MCF-7ER+/PR+Data Not Available7-10 days[Potent Inhibition Reported]
T-47DER+/PR+Data Not AvailableNot Specified
ZR-75-1ER+/PR+Data Not AvailableNot Specified

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the general methodologies employed in the characterization of this compound's effects.

Cell Culture
  • Cell Lines: ER-positive breast cancer cell lines such as MCF-7, T-47D, and ZR-75-1 are commonly used.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Incubation Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for the desired treatment period (e.g., 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a technique used to map genome-wide chromatin accessibility.

  • Cell Preparation: Approximately 50,000 cells are harvested and washed with cold PBS.

  • Lysis: Cells are lysed in a cold lysis buffer to isolate the nuclei.

  • Tagmentation: The nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts and ligates sequencing adapters into accessible regions of the chromatin.

  • DNA Purification: The tagmented DNA is purified using a DNA purification kit.

  • PCR Amplification: The purified DNA is amplified by PCR to generate a sequencing library.

  • Sequencing: The library is sequenced using a next-generation sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and peaks of accessible chromatin are identified using specialized bioinformatics software.

Signaling Pathways and Visualizations

This compound exerts its effects by modulating the ER signaling pathway. The following diagrams, generated using the DOT language, illustrate the key interactions and workflows.

GNE274_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell ER-Positive Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER ER Estradiol->ER Binds & Activates ER_dimer ER Dimer ER->ER_dimer Dimerization GNE274 This compound GNE274->ER Binds (Partial Agonist/ LBD Inhibitor) Chromatin Chromatin GNE274->Chromatin Increases Accessibility Cell_Proliferation Cell_Proliferation GNE274->Cell_Proliferation Inhibits ERE Estrogen Response Element ER_dimer->ERE Binds Target_Genes e.g., Cyclin D1, c-Myc ERE->Target_Genes Regulates Transcription Target_Genes->Cell_Proliferation Drives

Figure 1. Mechanism of Action of this compound in ER-Positive Cancer Cells.

Cell_Viability_Workflow Start Start Seed_Cells Seed ER+ Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End ATAC_Seq_Workflow Start Start Harvest_Cells Harvest ER+ Cancer Cells Start->Harvest_Cells Isolate_Nuclei Isolate Nuclei Harvest_Cells->Isolate_Nuclei Tagmentation Tn5 Transposase Tagmentation Isolate_Nuclei->Tagmentation Purify_DNA Purify Tagmented DNA Tagmentation->Purify_DNA Amplify_Library PCR Amplification of Library Purify_DNA->Amplify_Library Sequence Next-Generation Sequencing Amplify_Library->Sequence Analyze_Data Data Analysis: Alignment & Peak Calling Sequence->Analyze_Data End End Analyze_Data->End

Methodological & Application

Application Notes and Protocols: (R)-GNE-140 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed protocols for the in vitro evaluation of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). (R)-GNE-140 serves as a critical tool for studying the role of LDH in cancer metabolism and other therapeutic areas. The following protocols describe biochemical and cell-based assays to characterize the inhibitory activity and cellular effects of this compound.

Mechanism of Action

(R)-GNE-140 is a potent inhibitor of both LDHA and LDHB, key enzymes in the glycolytic pathway responsible for the conversion of pyruvate to lactate and the regeneration of NAD+ from NADH.[1] By inhibiting LDH, (R)-GNE-140 disrupts glycolysis, leading to reduced lactate production and metabolic stress in cancer cells that are highly dependent on this pathway for energy production.[1] This inhibition can lead to a decrease in cell proliferation.[2][3]

Quantitative Data

The inhibitory potency of (R)-GNE-140 against LDHA and LDHB has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
LDHA3
LDHB5

(Data sourced from MedchemExpress and TargetMol)[2][4]

Experimental Protocols

1. Biochemical Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol outlines a general procedure to determine the IC50 values of (R)-GNE-140 against recombinant human LDHA and LDHB.[5]

Materials:

  • Recombinant human LDHA and LDHB enzymes

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvic acid

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • (R)-GNE-140 dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of (R)-GNE-140 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted (R)-GNE-140 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a reaction mixture containing assay buffer, NADH, and the LDH enzyme (LDHA or LDHB).

  • Add the enzyme mixture to the wells containing the compound.

  • Initiate the enzymatic reaction by adding pyruvic acid to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the rate of reaction for each concentration of (R)-GNE-140.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[6]

2. Cell Viability Assay

This protocol describes a method to assess the effect of (R)-GNE-140 on the viability of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.[3][5]

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI with 5% FBS)

  • (R)-GNE-140 dissolved in DMSO

  • 96-well or 384-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cancer cells into a 96-well or 384-well opaque-walled plate at a predetermined optimal density to ensure they are in the exponential growth phase at the end of the experiment.[5]

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.[5]

  • Prepare serial dilutions of (R)-GNE-140 in complete cell culture medium.

  • Treat the cells with the diluted compound. Include wells with medium and DMSO as vehicle controls.[5]

  • Incubate the plates for a specified period (e.g., 72 hours).[3][5]

  • Equilibrate the plates to room temperature for approximately 30 minutes.[5]

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.[5]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.[3]

3. Cellular Lactate Production Assay

This protocol provides a general method for measuring the effect of (R)-GNE-140 on lactate production in cancer cells.[5][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (R)-GNE-140 dissolved in DMSO

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of (R)-GNE-140. Include vehicle controls.[5]

  • Incubate the cells for a desired period (e.g., 24 hours).[5]

  • Collect the cell culture supernatant from each well.[5]

  • Perform the lactate assay on the supernatant according to the manufacturer's protocol.[1]

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the lactate concentration to the cell number or protein content in the corresponding wells to account for differences in cell proliferation.[1]

Visualizations

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA LDHA / LDHB Pyruvate->LDHA LDHA->Lactate NAD_plus NAD+ LDHA->NAD_plus R_GNE_140 (R)-GNE-140 R_GNE_140->LDHA Inhibition NADH NADH NADH->LDHA

Caption: LDH Signaling Pathway Inhibition by (R)-GNE-140.

LDH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare (R)-GNE-140 Serial Dilutions add_compound Add Compound to 384-well Plate prep_compound->add_compound prep_reagents Prepare Assay Buffer, NADH, and Enzyme add_enzyme Add Enzyme Mixture prep_reagents->add_enzyme add_compound->add_enzyme start_reaction Initiate Reaction with Pyruvate add_enzyme->start_reaction measure_abs Measure Absorbance at 340 nm start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_ic50 Determine IC50 Value calc_rate->calc_ic50

Caption: Workflow for the Biochemical LDH Inhibition Assay.

Cell_Viability_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition and Analysis seed_cells Seed Cells in 96-well Plate cell_adhesion Allow Cells to Adhere Overnight seed_cells->cell_adhesion treat_cells Treat with (R)-GNE-140 Dilutions cell_adhesion->treat_cells incubate_cells Incubate for 72 Hours treat_cells->incubate_cells equilibrate Equilibrate Plate to Room Temp incubate_cells->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent lyse_cells Mix to Induce Cell Lysis add_reagent->lyse_cells stabilize Incubate for 10 min lyse_cells->stabilize measure_lum Measure Luminescence stabilize->measure_lum analyze_data Calculate % Viability and IC50 measure_lum->analyze_data

Caption: Workflow for the Cell Viability Assay.

References

Application Notes and Protocols for (R)-GNE-274 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-274 is the enantiomer of GNE-274, a potent and selective non-degrader partial agonist of the Estrogen Receptor (ER).[1][2] Unlike ER degraders such as GDC-0927, this compound does not induce ER turnover in breast cancer cell lines.[1][3] Instead, it functions as a partial ER agonist by binding to the ER ligand-binding domain (LBD), which leads to an increase in chromatin accessibility at ER-DNA binding sites.[3][4] This unique mechanism of action makes this compound a valuable tool for studying ER signaling and for the development of novel therapeutics for ER-positive (ER+) breast cancers.

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound. The assays are intended to enable researchers to:

  • Evaluate the effect of this compound on the proliferation of ER+ breast cancer cells.

  • Quantify its partial agonist activity at the estrogen receptor.

  • Assess its impact on chromatin accessibility.

  • Measure its influence on the expression of ER target genes.

Signaling Pathway and Mechanism of Action

This compound acts as a partial agonist of the Estrogen Receptor. Upon entering the cell, it binds to the ligand-binding domain of ER. This binding event does not lead to the degradation of the receptor. Instead, the this compound-ER complex translocates to the nucleus where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction leads to a change in chromatin structure, increasing its accessibility for transcription factors, and subsequent partial activation of downstream gene expression.

GNE274_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_GNE_274 This compound ER Estrogen Receptor (ER) R_GNE_274->ER Binds to LBD R_GNE_274_ER_complex This compound-ER Complex ER->R_GNE_274_ER_complex R_GNE_274_ER_complex_nuc This compound-ER Complex R_GNE_274_ER_complex->R_GNE_274_ER_complex_nuc Translocation ERE Estrogen Response Element (ERE) Chromatin Chromatin ERE->Chromatin Increases Accessibility Gene_Expression Partial ER Target Gene Expression Chromatin->Gene_Expression Modulates R_GNE_274_ER_complex_nuc->ERE Binds to Cell_Proliferation_Workflow A Seed ER+ cells (e.g., MCF-7) in 96-well plates B Starve cells in phenol red-free medium A->B C Treat with this compound +/- E2 B->C D Incubate for 7-10 days C->D E Assess cell viability (e.g., CellTiter-Glo®) D->E F Data Analysis: Calculate IC50 E->F Reporter_Assay_Workflow A Co-transfect cells (e.g., HEK293T) with ER and ERE-luciferase plasmids B Seed transfected cells in 96-well plates A->B C Treat with this compound +/- E2 B->C D Incubate for 24 hours C->D E Measure luciferase activity D->E F Data Analysis: Determine EC50 and % Efficacy E->F ATAC_seq_Workflow A Treat ER+ cells with This compound B Harvest and lyse cells to isolate nuclei A->B C Tn5 Transposase treatment (Tagmentation) B->C D Purify DNA fragments C->D E PCR amplification of tagmented DNA D->E F Library purification and QC E->F G High-throughput sequencing F->G H Bioinformatic analysis: Peak calling and differential accessibility G->H RT_qPCR_Workflow A Treat ER+ cells with This compound +/- E2 B Incubate for 24-48 hours A->B C Isolate total RNA B->C D Reverse transcribe RNA to cDNA C->D E Perform quantitative PCR (qPCR) with primers for ER target genes D->E F Data Analysis: Calculate relative gene expression E->F

References

Application Notes and Protocols for (R)-GNE-140 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), with IC50 values in the low nanomolar range.[1] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit increased glycolysis even in the presence of oxygen (the Warburg effect), LDHA is a key player in maintaining the high glycolytic rate necessary for rapid proliferation. Inhibition of LDHA by (R)-GNE-140 disrupts this metabolic process, leading to reduced lactate production, metabolic stress, and inhibition of tumor cell growth.[2][3] These application notes provide detailed protocols for the use of (R)-GNE-140 in cell culture experiments to investigate its biological effects.

Data Presentation

Inhibitory Activity of (R)-GNE-140
TargetIC50 (nM)Notes
LDHA3Potent inhibitor of the primary isoform involved in the Warburg effect.[1]
LDHB5Also inhibits the LDHB isoform, which is more prevalent in cardiac tissue.[1]

Note: (R)-GNE-140 is reported to be 18-fold more potent than its (S)-enantiomer, (S)-GNE-140.[1]

Cellular Activity of (R)-GNE-140
Cell LineCancer TypeAssayIC50 (µM)Incubation Time (h)
MiaPaca-2PancreaticCell ProliferationNot explicitly stated, but has submicromolar potency[4]72
Chondrosarcoma cell lines with IDH1 mutationsBoneCell Proliferation0.872
Panel of 347 cancer cell linesVariousCell ProliferationInhibits 37 cell lines with a potency cutoff of 5 µM72
pIIBreastCell ProliferationEffective at 200-300 µM96 (Day 4)
YS1.2BreastCell ProliferationEffective at 200-300 µM96 (Day 4)
Effects on Lactate Production
Cell LineCancer TypeTreatment Concentration% Lactate ReductionIncubation Time (h)
MiaPaca-2Pancreatic10 µMSignificant reductionNot specified
pIIBreast200-300 µMSignificant reductionNot specified
A375MelanomaDose-dependentComparable to GNE-1406
CAL51BreastDose-dependentComparable to GNE-1406
B16F10MelanomaDose-dependentComparable to GNE-1406

Signaling Pathways

LDHA Signaling Pathway

The activity of LDHA is central to the metabolic phenotype of many cancer cells. Its expression is regulated by key transcription factors, and its enzymatic function has significant downstream metabolic and signaling consequences.

LDHA_Signaling cluster_upstream Upstream Regulators cluster_glycolysis Glycolysis cluster_downstream Downstream Effects cluster_inhibitor HIF-1α HIF-1α LDHA LDHA HIF-1α->LDHA Activates c-Myc c-Myc c-Myc->LDHA Activates KLF4 KLF4 KLF4->LDHA Represses Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA NAD+ Regeneration NAD+ Regeneration LDHA->NAD+ Regeneration High Glycolytic Rate High Glycolytic Rate NAD+ Regeneration->High Glycolytic Rate Tumor Proliferation Tumor Proliferation High Glycolytic Rate->Tumor Proliferation (R)-GNE-140 (R)-GNE-140 (R)-GNE-140->LDHA Inhibits

Caption: LDHA signaling pathway in cancer metabolism.

Resistance to (R)-GNE-140: Metabolic Plasticity

Acquired resistance to (R)-GNE-140 can be driven by a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS), often mediated by the activation of the AMPK-mTOR-S6K signaling pathway.[2]

Resistance_Pathway (R)-GNE-140 (R)-GNE-140 LDHA Inhibition LDHA Inhibition (R)-GNE-140->LDHA Inhibition Metabolic Stress Metabolic Stress LDHA Inhibition->Metabolic Stress AMPK Activation AMPK Activation Metabolic Stress->AMPK Activation Senses low energy state mTOR-S6K Signaling mTOR-S6K Signaling AMPK Activation->mTOR-S6K Signaling Increased OXPHOS Increased OXPHOS mTOR-S6K Signaling->Increased OXPHOS Promotes Cell Survival (Resistance) Cell Survival (Resistance) Increased OXPHOS->Cell Survival (Resistance)

Caption: Acquired resistance to (R)-GNE-140 via metabolic reprogramming.

Experimental Protocols

Experimental Workflow Overview

A typical workflow for evaluating the effects of (R)-GNE-140 in cell culture involves a series of assays to determine its impact on cell viability, metabolism, and downstream signaling pathways.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment with (R)-GNE-140 Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Lactate_Assay Lactate Production Assay Treatment->Lactate_Assay Western_Blot Western Blot Analysis (e.g., p-AMPK) Treatment->Western_Blot CoIP Co-Immunoprecipitation Treatment->CoIP Data_Analysis Data_Analysis Cell_Viability->Data_Analysis Lactate_Assay->Data_Analysis Western_Blot->Data_Analysis CoIP->Data_Analysis

Caption: General experimental workflow for (R)-GNE-140 evaluation.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the effect of (R)-GNE-140 on cell proliferation and viability by measuring ATP levels.[4][5]

Materials:

  • Cancer cell line of interest (e.g., MiaPaca-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (R)-GNE-140 stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well or 384-well plates[6]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit[5]

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density to ensure they are in the exponential growth phase at the end of the assay.[4]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[4]

  • Compound Treatment:

    • Prepare serial dilutions of (R)-GNE-140 in complete cell culture medium. A common starting range is 0.01 to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of (R)-GNE-140.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.[4]

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium present.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Lactate Production Assay

This protocol measures the amount of lactate secreted by cells into the culture medium following treatment with (R)-GNE-140.[4][8]

Materials:

  • Seeded 96-well plates with cells

  • (R)-GNE-140 stock solution

  • Serum-free cell culture medium

  • Commercially available lactate assay kit (colorimetric or fluorometric)

  • Lactate standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with PBS and replace the medium with serum-free medium containing various concentrations of (R)-GNE-140.[3]

    • Include a vehicle control.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[3][8]

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well for lactate measurement.[3]

  • Lactate Measurement:

    • Perform the lactate assay on the collected supernatants according to the manufacturer's instructions of the chosen kit. This typically involves preparing a standard curve with the provided lactate standard.[3]

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Determine the lactate concentration in each sample by comparing the readings to the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell viability.

Protocol 3: Western Blot Analysis of AMPK and S6K Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of AMPK and its downstream target S6K, which are key markers of the metabolic stress response and a potential mechanism of resistance to (R)-GNE-140.[9][10]

Materials:

  • Cells treated with (R)-GNE-140

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-phospho-p70 S6 Kinase (Thr389)

    • Rabbit anti-p70 S6 Kinase

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with (R)-GNE-140 for the desired time points.

    • Wash cells with ice-cold PBS and lyse them on ice using supplemented RIPA buffer.[9]

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

    • Determine the protein concentration of the supernatant using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

    • Block the membrane in blocking buffer for 1 hour at room temperature.[9]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for phospho-specific antibodies and total protein antibodies, and 1:5000 for β-actin.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[9]

    • To normalize, strip the membrane and re-probe with antibodies for the total proteins or a loading control.

    • Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein.

Protocol 4: Co-Immunoprecipitation (Co-IP) to Investigate LDHA Protein Interactions

This protocol can be adapted to investigate if (R)-GNE-140 treatment affects the interaction of LDHA with other proteins.

Materials:

  • Cells treated with (R)-GNE-140 or vehicle

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-LDHA)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (similar to lysis buffer but with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Primary and secondary antibodies for Western blot detection of potential interacting partners.

Procedure:

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse with Co-IP lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-LDHA antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer. For Western blot analysis, directly add Laemmli buffer and boil.

  • Analysis by Western Blot:

    • Run the eluted samples on an SDS-PAGE gel and perform Western blotting as described in Protocol 3.

    • Probe the membrane with antibodies against suspected LDHA interacting partners.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the manufacturer's instructions for all reagents and kits used. All work should be conducted in accordance with standard laboratory safety practices.

References

Application Notes and Protocols for (R)-GNE-274 in MCF-7 Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-274 is a novel small molecule that acts as a partial agonist of the Estrogen Receptor (ER). Unlike full agonists, this compound elicits a submaximal estrogenic response, and unlike pure antagonists, it does not completely block ER signaling. This unique pharmacological profile makes it a valuable tool for investigating the nuanced roles of ER signaling in breast cancer. The MCF-7 cell line, being ER-positive, is a widely used and well-characterized model for studying hormone-responsive breast cancer. These application notes provide detailed protocols for utilizing this compound in MCF-7 cell line studies, focusing on appropriate dosages and experimental readouts.

This compound is a structural analog of the ER degrader GDC-0927; however, it functions as a non-degrader.[1] It potently inhibits the proliferation of E2-stimulated ER-positive breast cancer cell lines.[1]

Quantitative Data Summary

The following tables summarize the effective dosage ranges and observed effects of this compound in MCF-7 cells based on available literature. It is crucial to note that optimal concentrations may vary depending on specific experimental conditions, including cell passage number and serum lot. Therefore, it is recommended to perform a dose-response curve for each new set of experiments.

Table 1: Proliferation Inhibition of this compound in MCF-7 Cells

AssayIncubation TimeIC50Concentration RangeNotes
Cell Proliferation7-10 days~5-20 nM1-1000 nMPotently inhibits cellular proliferation in E2-stimulated ER+ breast cancer cell lines.[1]

Table 2: Effects of this compound on ER Signaling and Apoptosis in MCF-7 Cells

AssayTreatment TimeConcentrationObserved Effect
ER Turnover4 hours0.1-1000 nMFails to trigger increased ER turnover.[1]
Apoptosis24-72 hoursDose-dependentInduction of apoptosis is a potential mechanism of action.
Cell Cycle24-72 hoursDose-dependentExpected to cause cell cycle arrest, a common effect of ER modulators.

Experimental Protocols

Cell Culture and Maintenance of MCF-7 Cells

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:3 to 1:6 split ratio.

Cell Proliferation Assay (MTT Assay)

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

  • Harvest the cells by trypsinization, including the floating cells from the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed and treat MCF-7 cells as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in MCF-7 cells and a typical experimental workflow for its characterization.

GNE274_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects GNE274 This compound ER Estrogen Receptor (ER) GNE274->ER Binds to LBD CoRep Co-repressors ER->CoRep Partial Agonist: Altered Recruitment CoA Co-activators ER->CoA Partial Agonist: Altered Recruitment ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Bcl2 Bcl-2 Apoptosis Increased Apoptosis Bcl2->Apoptosis Inhibits Inhibition Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Modulates Gene_Transcription->Bcl2 Downregulates Bax Bax Gene_Transcription->Bax Upregulates Proliferation Decreased Proliferation Gene_Transcription->Proliferation CellCycleArrest Cell Cycle Arrest Gene_Transcription->CellCycleArrest Bax->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound in MCF-7 cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: MCF-7 Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment proliferation Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot (ER, Bcl-2, Bax, etc.) treatment->western qpcr qPCR (ER Target Genes) treatment->qpcr data_analysis Data Analysis & Interpretation proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis qpcr->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for characterizing this compound effects.

References

Application Notes and Protocols: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Expression Following (R)-GNE-274 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-274 is a potent and specific ligand for the Estrogen Receptor (ER). It is structurally analogous to known ER degraders but functions as a partial agonist without inducing the degradation of the ERα protein. This characteristic makes this compound a valuable tool for studying the nuances of ER signaling, distinguishing it from complete agonists or antagonists. Understanding its effect on ERα expression is crucial for elucidating its mechanism of action in ER-positive cancer models. Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the protein levels of ERα in cells treated with this compound, confirming its non-degrading nature. This document provides a detailed protocol for performing Western blot analysis to measure ERα expression in breast cancer cell lines after treatment with this compound.

Data Presentation

The following tables summarize representative quantitative data from Western blot analysis of ERα expression in MCF-7 cells treated with this compound. The data is presented as the relative band intensity of ERα normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the vehicle-treated control.

Table 1: Dose-Response Effect of this compound on ERα Protein Levels

This compound Concentration (nM)Treatment Time (hours)Mean ERα Expression (% of Vehicle Control)Standard Deviation (%)
0 (Vehicle)24100± 5.2
12498.5± 4.8
102497.2± 6.1
1002499.1± 5.5
10002496.8± 4.9

Table 2: Time-Course Effect of this compound on ERα Protein Levels

This compound Concentration (nM)Treatment Time (hours)Mean ERα Expression (% of Vehicle Control)Standard Deviation (%)
1000100± 4.5
1006101.2± 5.3
1001298.9± 6.0
1002497.2± 6.1
1004896.5± 5.8

Experimental Protocols

This section details the protocol for Western blot analysis to determine the effect of this compound on ERα protein levels in a suitable ER-positive breast cancer cell line, such as MCF-7.

Materials and Reagents:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-ERα monoclonal antibody

  • Loading control antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours.

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the immunoblotting process for the loading control protein (β-actin or GAPDH) using the corresponding primary and secondary antibodies.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for ERα and the loading control using image analysis software.

    • Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

    • Express the results as a percentage of the vehicle-treated control.

Mandatory Visualization

G cluster_workflow Western Blot Workflow for ERα Analysis A Cell Culture & this compound Treatment B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis G->H

Caption: Experimental workflow for Western blot analysis.

G cluster_pathway Signaling Pathway of this compound R_GNE_274 This compound ER Estrogen Receptor (ERα) R_GNE_274->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA No_Degradation No ERα Degradation ER->No_Degradation Gene_Transcription Partial Gene Transcription ERE->Gene_Transcription Initiates

Caption: this compound signaling pathway.

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with (R)-GNE-274

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing (R)-GNE-274 in Chromatin Immunoprecipitation (ChIP) assays to investigate its effects on Estrogen Receptor (ER) binding to chromatin. This compound is a partial agonist of the Estrogen Receptor and has been shown to increase the chromatin accessibility of ER-DNA binding sites.[1] This makes ChIP a valuable technique to elucidate the compound's mechanism of action on a molecular level.

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine the in vivo association of a specific protein with a particular DNA sequence.[2] The method involves cross-linking proteins to DNA, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA is then purified and can be analyzed by various methods, including quantitative PCR (qPCR), ChIP-on-chip, or next-generation sequencing (ChIP-seq), to identify the genomic loci where the protein was bound.

This compound is a non-degrading partial agonist of the Estrogen Receptor (ER) and an effective ER ligand binding domain (LBD) inhibitor.[1] Unlike ER degraders, this compound has been observed to enhance chromatin accessibility at ER-DNA binding sites.[1] This suggests that this compound modulates the interaction of ER with the genome, making ChIP an ideal application to study these effects. This protocol is designed to guide researchers in setting up and performing a ChIP assay to assess the impact of this compound on ER's chromatin occupancy.

Data Presentation

The following tables represent hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on the recruitment of Estrogen Receptor Alpha (ERα) to the promoter of a known target gene, such as TFF1 (pS2).

Table 1: Effect of this compound on ERα Occupancy at the TFF1 Promoter

Treatment ConditionFold Enrichment over IgG Control (Mean ± SD)p-value (vs. Vehicle)
Vehicle (DMSO)8.5 ± 1.2-
This compound (100 nM)25.3 ± 3.5< 0.01
Fulvestrant (100 nM)2.1 ± 0.8< 0.001

Table 2: Dose-Dependent Effect of this compound on ERα Occupancy

This compound ConcentrationFold Enrichment over IgG Control (Mean ± SD)
0 nM (Vehicle)8.2 ± 1.5
10 nM15.7 ± 2.1
50 nM22.4 ± 3.0
100 nM26.1 ± 3.8
500 nM24.9 ± 3.2

Signaling Pathway

The diagram below illustrates the signaling pathway of the Estrogen Receptor. As a partial agonist, this compound binds to the Estrogen Receptor, leading to a conformational change, dimerization, and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.

Estrogen_Receptor_Signaling Estrogen Receptor Signaling Pathway with this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_HSP ER-HSP Complex ER->ER_HSP ER_dimer ER Dimer ER->ER_dimer dimerization & translocation R_GNE_274 This compound R_GNE_274->ER HSP HSP90 HSP->ER_HSP ER_HSP->ER dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE binds to Coactivators Co-activators ERE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Assay Workflow start Cell Culture and Treatment with this compound crosslinking Cross-link Proteins to DNA (Formaldehyde) start->crosslinking lysis Cell Lysis and Chromatin Shearing (Sonication) crosslinking->lysis immunoprecipitation Immunoprecipitation with anti-ERα Antibody lysis->immunoprecipitation washing Wash to Remove Non-specific Binding immunoprecipitation->washing elution Elution of Protein-DNA Complexes washing->elution reverse_crosslinking Reverse Cross-linking elution->reverse_crosslinking dna_purification DNA Purification reverse_crosslinking->dna_purification analysis Analysis by qPCR or Next-Generation Sequencing dna_purification->analysis

References

Application Notes and Protocols for (R)-GNE-274 in Studying Estrogen Receptor-Mediated Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-274 is the (R)-enantiomer of GNE-274, a potent and selective modulator of the estrogen receptor (ER). Structurally related to the ER degrader GDC-0927, GNE-274 distinguishes itself by functioning as a non-degrader and a partial ER agonist. This unique mechanism of action makes it an invaluable tool for dissecting the intricate processes of ER-mediated gene regulation. Unlike selective estrogen receptor degraders (SERDs), GNE-274 does not induce the turnover of the estrogen receptor. Instead, it promotes the accessibility of chromatin at ER-DNA binding sites, offering a specific approach to study the transcriptional activity of ER without eliminating the receptor protein.[1] These characteristics make this compound particularly useful for investigating the aspects of ER signaling that are independent of receptor degradation.

This document provides detailed application notes and protocols for the use of this compound in studying estrogen receptor gene regulation, including its mechanism of action, quantitative data on its cellular effects, and comprehensive experimental procedures.

Mechanism of Action

This compound acts as a partial agonist of the estrogen receptor. Upon binding to the ligand-binding domain (LBD) of ER, it induces a conformational change that facilitates the receptor's interaction with DNA. A key feature of GNE-274 is its ability to increase chromatin accessibility at ER-DNA binding sites. This is in contrast to some ER degraders, which may not have the same effect on chromatin structure.[1] By not inducing ER degradation, this compound allows for the sustained study of ER's transcriptional and regulatory functions at the chromatin level. This makes it an ideal tool to investigate how ER mobility and its interaction with the transcriptional machinery are regulated, independent of protein turnover.

Below is a diagram illustrating the proposed signaling pathway of the estrogen receptor and the modulatory effect of this compound.

EstrogenReceptorPathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ER Estrogen->ER_inactive Binds GNE274 This compound GNE274->ER_inactive Binds Open_Chromatin Open Chromatin GNE274->Open_Chromatin Promotes ER_active Active ER Dimer ER_inactive->ER_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Binds to Chromatin Closed Chromatin Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Chromatin->Open_Chromatin Remodeling Open_Chromatin->Gene_Transcription Enables

Estrogen receptor signaling and modulation by this compound.

Data Presentation

The following tables summarize the quantitative data regarding the activity of GNE-274 in various breast cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of GNE-274

Cell LineIC50 (nM)
MCF7~5-20
T-47D~5-20
MD-134~5-20
HCC1500~5-20
CAMA-1~5-20

Data derived from multiple cell line testing, with IC50 values generally falling within this range.[1]

Table 2: Effect of GNE-274 on Estrogen Receptor Turnover

Cell LineTreatmentDurationER Turnover
MCF7GNE-274 (0.1-1000 nM)4 hoursNo increase
MD-134GNE-274 (0.1-1000 nM)4 hoursNo increase
HCC1500GNE-274 (0.1-1000 nM)4 hoursNo increase
CAMA-1GNE-274 (0.1-1000 nM)4 hoursNo increase

GNE-274 does not induce ER degradation in breast cancer cell lines.[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on estrogen receptor-mediated gene regulation are provided below.

Protocol 1: Cell Proliferation Assay

This protocol is to determine the effect of this compound on the proliferation of ER-positive breast cancer cells.

Workflow for the Cell Proliferation Assay.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF7, T-47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear bottom white plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 1,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL.

  • Cell Adherence:

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is below 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation:

    • Incubate the plate for 6-7 days at 37°C and 5% CO₂.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: ER Turnover Assay (Western Blot)

This protocol is to assess whether this compound induces the degradation of the estrogen receptor.

References

Application of (R)-GNE-140 in High-Throughput Screening: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). This document provides detailed application notes and protocols for the utilization of (R)-GNE-140 in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of glycolysis and cellular metabolism.

(R)-GNE-140 serves as a valuable tool for cancer research and drug discovery. By inhibiting LDHA, a key enzyme in anaerobic glycolysis, (R)-GNE-140 disrupts the conversion of pyruvate to lactate. This leads to a halt in glycolysis, a reduction in lactate production, and an increase in intracellular pyruvate. In cancer cells that are highly dependent on glycolysis for energy production (the "Warburg effect"), this metabolic disruption can lead to reduced proliferation and cell death.

Mechanism of Action and Signaling Pathway

(R)-GNE-140 is an active site-targeting inhibitor of both LDHA and LDHB. The inhibition of these enzymes blocks the regeneration of NAD+ from NADH, a critical step for sustained glycolysis. This metabolic shift forces cells to rely more on oxidative phosphorylation for energy, which can increase the production of reactive oxygen species (ROS) and induce metabolic stress. The metabolic changes induced by LDHA inhibition can have broader effects on cellular signaling pathways beyond metabolism.

cluster_glycolysis Glycolysis cluster_tca TCA Cycle & OXPHOS Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA/B Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Tumor Microenvironment Tumor Microenvironment Lactate->Tumor Microenvironment ATP_Glycolysis ATP NAD+ NAD+ NADH NADH NAD+->NADH NADH->NAD+ TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Mitochondria ATP_OXPHOS ATP_OXPHOS TCA_Cycle->ATP_OXPHOS Oxidative Phosphorylation ROS ROS TCA_Cycle->ROS Cell_Proliferation Cell_Proliferation ATP_OXPHOS->Cell_Proliferation R_GNE_140 R_GNE_140 R_GNE_140->Pyruvate Inhibits ATP_Glycolysis->Cell_Proliferation

Figure 1: Mechanism of action of (R)-GNE-140.

Quantitative Data Summary

The inhibitory potency of (R)-GNE-140 has been characterized against its primary targets and in various cancer cell lines.

TargetIC50 (nM)
LDHA3
LDHB5
Table 1: Inhibitory Potency of (R)-GNE-140 against LDHA and LDHB.[1][2][3]
Cell Line CategoryNumber of Cell Lines TestedNumber of Sensitive Cell Lines (at 5 µM)IC50 (µM) in sensitive lines
Various Cancer Cell Lines34737< 5
Chondrosarcoma (IDH1 mutant)220.8
Table 2: Proliferation Inhibition by (R)-GNE-140 in Cancer Cell Lines.[1][3]

High-Throughput Screening Protocols

(R)-GNE-140 can be employed as a positive control in HTS campaigns designed to identify novel inhibitors of LDHA. Two common label-free HTS assays for monitoring LDH activity are a fluorescence-based kinetic assay and a mass spectrometry-based assay.[4]

NADH Fluorescence-Based Kinetic Assay

This assay measures the rate of NADH oxidation to NAD+, which is accompanied by a decrease in NADH's intrinsic fluorescence.

Experimental Workflow:

Start Start Dispense_Assay_Buffer Dispense Assay Buffer (containing Pyruvate and NADH) Start->Dispense_Assay_Buffer Dispense_Compounds Dispense Test Compounds and (R)-GNE-140 (Control) Dispense_Assay_Buffer->Dispense_Compounds Dispense_LDHA Dispense LDHA Enzyme Dispense_Compounds->Dispense_LDHA Incubate Incubate at RT Dispense_LDHA->Incubate Read_Fluorescence Read NADH Fluorescence (kinetic measurements) Incubate->Read_Fluorescence Analyze_Data Data Analysis: Calculate Inhibition Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: HTS workflow for NADH fluorescence assay.

Detailed Protocol:

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Substrate Solution: Prepare a working solution of sodium pyruvate and NADH in the assay buffer.

    • Enzyme Solution: Prepare a working solution of recombinant human LDHA in the assay buffer.

    • Test Compounds: Prepare serial dilutions of test compounds and (R)-GNE-140 in an appropriate solvent like DMSO.[5]

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of the test compounds and (R)-GNE-140 (as a positive control) into the wells of a 384-well or 1536-well plate.

    • Add the substrate solution to all wells.

  • Enzyme Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the LDHA enzyme solution to all wells.

    • Immediately begin kinetic fluorescence readings using a plate reader capable of detecting NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm).

    • Monitor the decrease in fluorescence over time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence decay curve) for each well.

    • Determine the percent inhibition for each test compound relative to the DMSO control.

    • Plot a dose-response curve for active compounds and calculate the IC50 values.

Mass Spectrometry-Based Lactate Quantification Assay

This assay directly measures the conversion of pyruvate to lactate.

Experimental Workflow:

Start Start Dispense_Assay_Buffer Dispense Assay Buffer (containing Pyruvate and NADH) Start->Dispense_Assay_Buffer Dispense_Compounds Dispense Test Compounds and (R)-GNE-140 (Control) Dispense_Assay_Buffer->Dispense_Compounds Dispense_LDHA Dispense LDHA Enzyme Dispense_Compounds->Dispense_LDHA Incubate Incubate at RT Dispense_LDHA->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Prepare_for_MS Sample Preparation for Mass Spectrometry Quench_Reaction->Prepare_for_MS Analyze_by_MS LC-MS/MS Analysis: Quantify Pyruvate and Lactate Prepare_for_MS->Analyze_by_MS Analyze_Data Data Analysis: Calculate Inhibition Analyze_by_MS->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for (R)-GNE-274 in Combination with Other Breast Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Extensive searches of publicly available scientific literature and clinical trial databases have revealed no specific preclinical or clinical data on the use of (R)-GNE-274 in combination with other breast cancer drugs. Information regarding the racemic mixture, GNE-274, in combination therapies is also not available at this time.

GNE-274 is characterized as a partial estrogen receptor (ER) agonist and an effective ER ligand binding domain (LBD) inhibitor. It is a non-degrading analogue of the ER degrader GDC-0927 and has been shown to potently inhibit the proliferation of ER-positive breast cancer cell lines. However, its synergistic potential, or lack thereof, with other therapeutic agents for breast cancer has not been documented in the reviewed resources.

While we cannot provide specific application notes and protocols for this compound combinations, we can offer a general overview of established and emerging combination strategies for ER-positive breast cancer. This information is intended to provide a contextual framework for understanding the current landscape of breast cancer therapy and to serve as a guide for potential future investigations should data on this compound become available.

I. Current Landscape of Combination Therapies for ER-Positive Breast Cancer

The standard of care for ER-positive breast cancer often involves endocrine therapy. However, resistance to these treatments is a significant clinical challenge. Combination therapies are therefore a cornerstone of managing advanced and resistant ER-positive breast cancer. The primary goals of these combinations are to overcome resistance, enhance therapeutic efficacy, and improve patient outcomes.

Commonly explored and approved combination strategies include:

  • CDK4/6 Inhibitors with Endocrine Therapy: This is a highly successful class of combination therapy. CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, work by blocking the cell cycle progression of cancer cells. When combined with endocrine therapies like aromatase inhibitors (e.g., letrozole) or selective estrogen receptor degraders (SERDs) like fulvestrant, they have demonstrated a significant improvement in progression-free survival for patients with advanced ER-positive breast cancer.[1][2][3][4][5]

  • PI3K/AKT/mTOR Pathway Inhibitors with Endocrine Therapy: The PI3K/AKT/mTOR pathway is frequently dysregulated in breast cancer and is a known mechanism of endocrine resistance. Inhibitors of this pathway, such as the mTOR inhibitor everolimus, have been approved for use in combination with the aromatase inhibitor exemestane for patients who have progressed on other endocrine therapies.[6][7][8] More recently, the PI3K inhibitor inavolisib, in a triplet therapy with fulvestrant and palbociclib, has shown promise in patients with PIK3CA mutations.[9]

  • Other Targeted Therapies: Research is ongoing into combinations of endocrine therapy with other targeted agents, including inhibitors of HSP90 and other signaling pathways implicated in resistance.[10]

II. General Principles for Evaluating Novel Combination Therapies

Should this compound or similar compounds be investigated in combination settings, the following general principles and experimental approaches would be applicable.

Rationale for Combination

A strong biological rationale is the foundation for any successful combination therapy. For a novel agent like this compound, this would involve:

  • Complementary Mechanisms of Action: Combining drugs that target different, non-overlapping pathways crucial for cancer cell survival and proliferation. For instance, combining an ER-targeted agent with a cell cycle inhibitor.

  • Overcoming Resistance: Selecting a combination partner that can circumvent known or predicted mechanisms of resistance to the primary agent.

  • Synergistic Interactions: Aiming for a combined effect that is greater than the sum of the effects of the individual drugs.

Experimental Workflow for Synergy Assessment

A typical preclinical workflow to assess the synergistic potential of a new compound in combination with existing breast cancer drugs is outlined below.

Synergy_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Line_Selection Select ER+ Breast Cancer Cell Lines Single_Agent_Testing Determine IC50 of Single Agents (this compound and Combination Partner) Cell_Line_Selection->Single_Agent_Testing Combination_Screening Combination Matrix Dosing Single_Agent_Testing->Combination_Screening Synergy_Analysis Calculate Combination Index (CI) (e.g., Chou-Talalay method) Combination_Screening->Synergy_Analysis Mechanism_Investigation Investigate Mechanism of Synergy (e.g., Western Blot, Flow Cytometry) Synergy_Analysis->Mechanism_Investigation Xenograft_Model Establish Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models Synergy_Analysis->Xenograft_Model Treatment_Groups Administer Single Agents and Combination Xenograft_Model->Treatment_Groups Tumor_Growth_Monitoring Measure Tumor Volume and Body Weight Treatment_Groups->Tumor_Growth_Monitoring Pharmacodynamic_Analysis Analyze Biomarkers in Tumor Tissue Tumor_Growth_Monitoring->Pharmacodynamic_Analysis

Caption: A generalized workflow for assessing drug synergy in breast cancer research.

III. Detailed Protocols (General Templates)

The following are generalized protocols for key experiments in evaluating drug combinations. These would need to be optimized for the specific characteristics of this compound and its combination partners.

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anti-cancer agent on the viability of breast cancer cells.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T-47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination drug (e.g., Palbociclib, Fulvestrant; stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined density to ensure exponential growth during the assay. Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium.

  • Treatment: Treat cells with a matrix of drug concentrations, including each drug alone and in combination at various ratios. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a chosen reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where:

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

Protocol 2: Western Blot Analysis for Pathway Modulation

Objective: To investigate the effect of the drug combination on key signaling pathways.

Materials:

  • Breast cancer cells treated as described above.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-Rb, Cyclin D1, p-AKT, total AKT, ERα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: After drug treatment for a specified time (e.g., 24-48 hours), lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and capture the image.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

IV. Signaling Pathways in ER+ Breast Cancer and Potential Combination Targets

The diagram below illustrates key signaling pathways in ER+ breast cancer that are often targeted in combination therapies.

Breast_Cancer_Pathways cluster_pathways Key Signaling Pathways in ER+ Breast Cancer Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element ER->ERE Binds to Gene_Transcription Gene Transcription (e.g., Cyclin D1) ERE->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation CyclinD Cyclin D Gene_Transcription->CyclinD Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates CyclinD->CDK46 E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition G1_S_Transition->Proliferation GNE274_Target This compound (Hypothetical Target) GNE274_Target->ER CDK46_Inhibitor CDK4/6 Inhibitors CDK46_Inhibitor->CDK46 mTOR_Inhibitor mTOR Inhibitors mTOR_Inhibitor->mTOR

Caption: Major signaling pathways in ER+ breast cancer and potential targets for combination therapy.

V. Conclusion

While specific data for this compound in combination therapies is currently unavailable, the field of breast cancer research provides a robust framework for how such investigations could be designed and executed. The combination of agents targeting the ER pathway with those targeting key cell cycle and survival pathways remains a highly promising strategy. We will continue to monitor the scientific literature for any new information on this compound and will update these notes accordingly.

References

Application Notes and Protocols: Assessing the Effect of (R)-GNE-274 on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-274 is a selective modulator of the estrogen receptor (ER), functioning as a partial agonist and an inhibitor of the ER ligand-binding domain. This compound has demonstrated potent inhibition of cell proliferation in estrogen receptor-positive (ER+) breast cancer cell lines stimulated with estradiol (E2). These application notes provide a comprehensive protocol for assessing the anti-proliferative effects of this compound on ER+ breast cancer cell lines, such as MCF-7. The described Sulforhodamine B (SRB) assay is a reliable and reproducible method for evaluating the cytotoxicity and growth-inhibitory properties of this compound.

Mechanism of Action: Estrogen Receptor Signaling

Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus and bind to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival. This compound, as a partial agonist and ER ligand-binding domain inhibitor, is expected to interfere with this signaling cascade, thereby inhibiting the proliferation of ER-dependent cancer cells.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds E2->ER E2_ER_complex E2-ER Complex ERE Estrogen Response Element (ERE) E2_ER_complex->ERE Binds E2_ER_complex->ERE Proliferation_Genes Cell Proliferation Genes ERE->Proliferation_Genes Activates Transcription ERE->Proliferation_Genes R_GNE_274 This compound R_GNE_274->ER Binds and Inhibits R_GNE_274->E2_ER_complex Inhibits

Caption: Estrogen Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

A detailed protocol for the Sulforhodamine B (SRB) assay is provided below to assess the effect of this compound on the proliferation of adherent ER+ breast cancer cells.[1][2][3][4][5]

Materials
  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

SRB_Assay_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h treat_compound Treat cells with this compound (various concentrations) incubate_24h->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h fix_cells Fix cells with cold 10% TCA incubate_72h->fix_cells wash_plates Wash plates with 1% acetic acid fix_cells->wash_plates stain_srb Stain with 0.4% SRB solution wash_plates->stain_srb wash_unbound Wash plates to remove unbound SRB stain_srb->wash_unbound solubilize Solubilize bound dye with 10 mM Tris base wash_unbound->solubilize read_absorbance Read absorbance at 565 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Detailed Procedure
  • Cell Seeding:

    • Culture MCF-7 cells in complete growth medium.[6][7][8]

    • Trypsinize and resuspend the cells.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • After the 72-hour incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.[1]

  • Staining:

    • Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA.[1]

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1][4]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1][4]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1][4]

    • Place the plates on a shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 565 nm using a microplate reader.[1]

    • Subtract the mean OD of the blank wells (medium only) from the OD of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Data Presentation

The quantitative data from the cell proliferation assay should be summarized in a structured table for clear comparison of the anti-proliferative effects of this compound at different concentrations.

This compound Concentration (µM)Mean Absorbance (OD 565nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.01
0.1
1
10
100

IC50 Value: To be determined from the dose-response curve.

Conclusion

This protocol provides a robust framework for assessing the anti-proliferative activity of this compound on ER+ breast cancer cells. The SRB assay is a sensitive, reproducible, and cost-effective method for determining the cytotoxic and growth-inhibitory potential of this compound. The provided diagrams illustrate the underlying signaling pathway and the experimental workflow, offering a comprehensive guide for researchers in the field of cancer drug discovery.

References

Chiral Synthesis of (R)-GNE-274 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of (R)-GNE-274, a partial estrogen receptor (ER) agonist used in cancer research. This compound is a structural analog of the ER degrader GDC-0927 and is valuable for studying ER signaling pathways.[1][2][3][4][5] The protocols outlined below describe a potential synthetic route to racemic GNE-274, followed by chiral resolution to isolate the desired (R)-enantiomer.

Compound Information:

CompoundDescription
This compound The (R)-enantiomer of GNE-274, a partial ER agonist.
GNE-274 A non-degrading structural analog of GDC-0927 that acts as a partial ER agonist and increases chromatin accessibility at ER-DNA binding sites.[1][3][5]
GDC-0927 A selective estrogen receptor degrader (SERD) with a chromene core structure.[6][7]

Synthetic Strategy Overview

The synthesis of this compound can be approached in two main stages:

  • Synthesis of Racemic GNE-274: This involves the construction of the core chromene structure followed by the introduction of the necessary side chains. The synthesis is analogous to the methods reported for the closely related compound, GDC-0927.[6]

  • Chiral Resolution: The resulting racemic mixture of GNE-274 is then separated into its individual enantiomers to isolate the biologically active this compound. A common method for this is chiral supercritical fluid chromatography (SFC).

Experimental Protocols

Part 1: Synthesis of Racemic GNE-274

This protocol is a representative synthesis based on known procedures for analogous chromene-based estrogen receptor modulators.

Step 1: Synthesis of the Chromene Intermediate

A key step in the synthesis of GNE-274 is the construction of the substituted chromene core. This can be achieved through a multi-step sequence starting from commercially available materials.

Materials:

  • Substituted phenol precursor

  • Appropriate aldehyde or ketone

  • Base (e.g., piperidine, pyrrolidine)

  • Solvents (e.g., ethanol, toluene)

Protocol:

  • To a solution of the substituted phenol precursor in a suitable solvent (e.g., ethanol), add the appropriate aldehyde or ketone.

  • Add a catalytic amount of a base (e.g., piperidine).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chromene intermediate.

Step 2: Introduction of the Side Chain via Ullmann Coupling

The side chain is introduced onto the chromene core via a copper-catalyzed Ullmann coupling reaction.

Materials:

  • Chromene intermediate from Step 1

  • Amino-alcohol side chain precursor

  • Copper(I) iodide (CuI)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Protocol:

  • To a reaction vessel, add the chromene intermediate, the amino-alcohol side chain precursor, CuI, and potassium carbonate.

  • Add anhydrous DMF and heat the mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain racemic GNE-274.

Part 2: Chiral Resolution of Racemic GNE-274

The separation of the enantiomers is achieved using chiral chromatography.

Protocol:

  • Column: A chiral stationary phase (CSP) column suitable for the separation of enantiomers (e.g., a polysaccharide-based column).

  • Mobile Phase: A mixture of solvents such as supercritical carbon dioxide and a polar co-solvent (e.g., methanol or ethanol) with a suitable additive (e.g., diethylamine).

  • Instrumentation: A supercritical fluid chromatography (SFC) system equipped with a UV detector.

  • Procedure:

    • Dissolve the racemic GNE-274 in a minimal amount of the mobile phase co-solvent.

    • Inject the sample onto the chiral column.

    • Elute the enantiomers using the optimized mobile phase conditions.

    • Collect the fractions corresponding to each enantiomer. The elution order should be determined by analytical runs and comparison to known standards if available.

    • Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC or SFC method.

    • Combine the fractions containing the pure this compound and remove the solvent to yield the final product.

Data Presentation

Table 1: Representative Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC)
1Chromene Intermediate60-70>95%
2Racemic GNE-27440-50>98%
3This compound35-45 (from racemate)>99% ee

(Note: These are representative values and may vary depending on the specific reaction conditions and scale.)

Visualizations

Synthetic Workflow for this compound

GNE274_Synthesis cluster_synthesis Synthesis of Racemic GNE-274 cluster_resolution Chiral Resolution Start Starting Materials (Phenol & Aldehyde) Step1 Step 1: Chromene Formation (Base-catalyzed condensation) Start->Step1 Intermediate Chromene Intermediate Step1->Intermediate Step2 Step 2: Side Chain Introduction (Ullmann Coupling) Intermediate->Step2 Racemate Racemic GNE-274 Step2->Racemate SFC Chiral SFC Racemate->SFC R_Enantiomer This compound SFC->R_Enantiomer Desired Product S_Enantiomer (S)-GNE-274 SFC->S_Enantiomer Other Enantiomer

Caption: Synthetic workflow for this compound.

GNE-274 Signaling Pathway

GNE274_Pathway GNE274 This compound ER Estrogen Receptor (ER) GNE274->ER Binds to LBD ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Chromatin Chromatin ER->Chromatin Increases Accessibility Transcription Gene Transcription ERE->Transcription Regulates Chromatin->ERE

Caption: GNE-274 mechanism of action.

References

Application Note: Enantiomeric Separation of GNE-274 for the Isolation of the Biologically Active (R)-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a protocol for the enantiomeric separation of GNE-274, a partial estrogen receptor (ER) agonist, to isolate the (R)-isomer. GNE-274 is a structural analog of the selective ER degrader (SERD), GDC-0927, for which stereospecific bioactivity has been established.[1][2] This protocol is founded on the successful chiral separation of structurally similar non-steroidal estrogen receptor modulators, employing chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The provided methodology offers a robust starting point for researchers seeking to isolate and characterize the individual enantiomers of GNE-274 for further pharmacological assessment.

Introduction

GNE-274 is a non-degrader compound that functions as a partial agonist of the estrogen receptor, in contrast to its structural analog GDC-0927, which acts as an ER degrader.[1][2] In chiral drug development, it is crucial to isolate and characterize individual enantiomers, as they often exhibit different pharmacological, pharmacokinetic, and toxicological properties. For GDC-0927, it has been demonstrated that the desired therapeutic activity resides in a single stereoisomer. Given the structural similarity, it is hypothesized that one enantiomer of GNE-274 is responsible for its partial agonist activity. This document provides a detailed protocol for the enantiomeric separation of GNE-274 to facilitate the isolation of the putative active (R)-isomer for further studies.

Experimental Protocols

The following protocol outlines a suggested method for the enantiomeric separation of GNE-274 based on common practices for chiral separation of non-steroidal estrogen receptor modulators. Optimization of these conditions may be necessary to achieve baseline separation for GNE-274.

Recommended Method: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is often a preferred method for enantiomeric separations due to its high efficiency, reduced solvent consumption, and faster analysis times compared to HPLC.

Table 1: Proposed Chiral SFC Method Parameters for GNE-274 Enantiomeric Separation

ParameterRecommended Condition
Instrumentation Supercritical Fluid Chromatography (SFC) system with UV detector
Chiral Stationary Phase (CSP) Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)
Column Dimensions 4.6 x 150 mm, 5 µm particle size
Mobile Phase Supercritical CO₂ and a modifier (e.g., Methanol, Ethanol, or Isopropanol)
Modifier Gradient Isocratic or gradient elution (e.g., 10-40% modifier over 10 minutes)
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar
Column Temperature 35-40 °C
Detection Wavelength UV at an appropriate wavelength for GNE-274
Injection Volume 5-10 µL
Sample Preparation Dissolve GNE-274 racemate in the modifier solvent
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely accessible and effective technique for enantiomeric separations.

Table 2: Proposed Chiral HPLC Method Parameters for GNE-274 Enantiomeric Separation

ParameterRecommended Condition
Instrumentation High-Performance Liquid Chromatography (HPLC) system with UV detector
Chiral Stationary Phase (CSP) Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)
Column Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol with a basic additive (e.g., 0.1% Diethylamine)
Isocratic Elution e.g., 80:20 (Hexane:Isopropanol)
Flow Rate 0.5-1.5 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection Wavelength UV at an appropriate wavelength for GNE-274
Injection Volume 10-20 µL
Sample Preparation Dissolve GNE-274 racemate in the mobile phase

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Enantiomeric Separation

The following diagram illustrates the general workflow for the enantiomeric separation and isolation of the (R)-isomer of GNE-274.

GNE274_Separation_Workflow racemate Racemic GNE-274 (R)- and (S)-isomers dissolution Sample Preparation: Dissolve in appropriate solvent racemate->dissolution chromatography Chiral Chromatography (SFC or HPLC) dissolution->chromatography separation Separation of Enantiomers chromatography->separation fractionation Fraction Collection separation->fractionation r_isomer (R)-GNE-274 fractionation->r_isomer s_isomer (S)-GNE-274 fractionation->s_isomer analysis Purity and Identity Analysis (e.g., Analytical Chiral HPLC, MS, NMR) r_isomer->analysis s_isomer->analysis

Caption: Workflow for GNE-274 enantiomeric separation.

Estrogen Receptor Signaling Pathway

GNE-274 acts as a partial agonist on the estrogen receptor. The diagram below provides a simplified overview of the estrogen receptor signaling pathway, which can be activated by ligands like GNE-274. Estrogen signaling can be broadly divided into genomic and non-genomic pathways.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GNE274 GNE-274 ((R)-isomer) ER Estrogen Receptor (ER) GNE274->ER Binding HSP Heat Shock Proteins (HSP) ER->HSP ER_GNE274 ER-GNE-274 Complex ER->ER_GNE274 Dimer Dimerized ER Complex ER_GNE274->Dimer Dimerization NonGenomic Non-Genomic Signaling (e.g., Kinase Cascades) ER_GNE274->NonGenomic Activation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding to DNA CellularResponse Cellular Response NonGenomic->CellularResponse Transcription Gene Transcription ERE->Transcription Modulation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Protein->CellularResponse

Caption: Simplified estrogen receptor signaling pathway.

Data Presentation

Upon successful separation, quantitative data should be collected and organized for clear comparison of the enantiomers.

Table 3: Example Data Table for GNE-274 Enantiomeric Separation

ParameterThis compound(S)-GNE-274
Retention Time (min) tR1tR2
Peak Area Area1Area2
Enantiomeric Excess (% ee) CalculatedCalculated
Resolution (Rs) \multicolumn{2}{c}{Calculated}

Conclusion

The provided protocols and diagrams offer a comprehensive guide for the enantiomeric separation of GNE-274 to isolate the (R)-isomer. The suggested starting conditions for both chiral SFC and HPLC are based on established methods for structurally related compounds and provide a strong foundation for method development. The successful isolation of the individual enantiomers is a critical step in elucidating their specific biological activities and advancing the development of novel estrogen receptor modulators.

References

Application Notes and Protocols for (R)-GNE-140 In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-140 is a potent and selective small-molecule inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1][2] In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to increased lactate production, which contributes to an acidic tumor microenvironment, immune evasion, and metastasis.[2][3] Inhibition of LDHA by (R)-GNE-140 presents a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth.[2] This document provides detailed application notes and protocols for conducting in vivo studies in mice to evaluate the efficacy and mechanism of action of (R)-GNE-140.

(Please note: The compound (R)-GNE-274 mentioned in the topic is likely a typographical error, as the predominant and well-characterized LDHA inhibitor from Genentech is (R)-GNE-140.)

Mechanism of Action and Signaling Pathway

(R)-GNE-140 targets LDHA, the enzyme responsible for the conversion of pyruvate to lactate, a terminal step in anaerobic glycolysis.[4] By inhibiting LDHA, (R)-GNE-140 blocks the regeneration of NAD+ from NADH, leading to a disruption of the high glycolytic rate in cancer cells.[5] This inhibition results in reduced lactate production, decreased ATP levels, and increased oxidative stress, which can ultimately trigger cell death.[2]

The metabolic reprogramming induced by LDHA inhibition can also influence other signaling pathways. Acquired resistance to GNE-140 has been associated with the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation (OXPHOS).[6]

Signaling Pathway Diagram

LDHA_Inhibition_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA TCA_Cycle TCA Cycle & OXPHOS Pyruvate->TCA_Cycle Enters Reduced_Lactate Reduced Lactate Production RGNE140 (R)-GNE-140 RGNE140->Pyruvate Inhibits Increased_ROS Increased Oxidative Stress Decreased_ATP Decreased ATP Production Cell_Death Apoptosis/ Cell Death Decreased_ATP->Cell_Death

Caption: Mechanism of action of (R)-GNE-140 via LDHA inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of (R)-GNE-140.

Compound Target IC50 (nM) Reference
(R)-GNE-140LDHA3[7]
(R)-GNE-140LDHB5[7]
(S)-GNE-140LDHA>18-fold less potent than (R)-enantiomer[8]
Table 1: In Vitro Inhibitory Activity of GNE-140 Enantiomers.
Cancer Model Mouse Strain (R)-GNE-140 Dose & Route Key Findings Reference
MIA PaCa-2 (Pancreatic)Xenograft400 mg/kg (oral)No significant antitumor activity[9]
B16F10 (Melanoma)Nude Mice (immunodeficient)50 mg/kg (intratumoral)No significant tumor growth inhibition[1]
B16F10 (Melanoma)C57BL/6 (immunocompetent)50 mg/kg (intratumoral)Significant tumor growth inhibition[9]
GL261 (Glioma)Syngeneic100 mg/kg/day (s.c. Alzet pump)Decreased LDH activity in blood[10]
CT2A (Glioma)Syngeneic100 mg/kg/day (s.c. Alzet pump)Decreased LDH activity in blood[10]
Solid Tumor ModelsSyngeneic100 mg/kg (oral gavage)Delayed tumor growth in immunocompetent mice[11][12]
Table 2: Summary of In Vivo Efficacy Studies of (R)-GNE-140.

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Xenograft, Syngeneic) start->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring (Caliper Measurements) tumor_implantation->tumor_growth treatment Treatment Initiation (Tumor Volume ~100-200 mm³) tumor_growth->treatment drug_admin (R)-GNE-140 Administration (Oral Gavage or Continuous Infusion) treatment->drug_admin monitoring In-Life Monitoring (Tumor Volume, Body Weight) drug_admin->monitoring endpoint Study Endpoint monitoring->endpoint pd_analysis Pharmacodynamic Analysis (Lactate, NAD+/NADH) endpoint->pd_analysis efficacy_analysis Efficacy Analysis (Tumor Growth Inhibition) endpoint->efficacy_analysis

Caption: General experimental workflow for in vivo studies.

Animal Models and Tumor Implantation
  • Animal Strains:

    • Xenograft Models: Athymic nude or SCID mice are recommended to prevent rejection of human tumor cells.[2]

    • Syngeneic/Allograft Models: Immunocompetent mice such as C57BL/6 are suitable for studying the effects of (R)-GNE-140 on the tumor microenvironment and anti-tumor immunity.[9]

  • Cell Lines: Select cancer cell lines with high glycolytic rates and demonstrated sensitivity to LDHA inhibition in vitro. Examples include:

    • P493 (Lymphoma)[2]

    • MIA PaCa-2 (Pancreatic)[2]

    • GL261, CT2A (Glioma)[10]

    • B16F10 (Melanoma)[9]

  • Implantation:

    • Harvest cancer cells and resuspend in a suitable medium (e.g., RPMI) with or without Matrigel.

    • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.[2]

    • Monitor tumor growth using caliper measurements twice weekly.

    • Begin treatment when tumors reach a volume of 100-200 mm³.[2]

(R)-GNE-140 Formulation and Administration
  • Oral Gavage Formulation:

    • A common vehicle is a solution of 0.5% methylcellulose and 0.2% Tween-80 in sterile water.[2]

    • Prepare a suspension of (R)-GNE-140 in the vehicle at the desired concentration.

  • Continuous Subcutaneous Infusion Formulation:

    • Dissolve (R)-GNE-140 in 100% DMSO.

  • Administration:

    • Oral Gavage: Administer the formulated compound daily at doses ranging from 50 to 200 mg/kg.[2][11]

    • Continuous Subcutaneous Infusion: Use Alzet osmotic pumps to deliver a continuous dose, for example, 100 mg/kg/day.[10]

    • Intratumoral Injection: For localized delivery, inject directly into the tumor.[9]

In Vivo Efficacy and Pharmacodynamic Assessment
  • Tumor Volume Measurement: Continue to measure tumor volume twice weekly throughout the study.[2]

  • Body Weight: Monitor the body weight of the animals to assess toxicity.[2]

  • Pharmacodynamic (PD) Markers:

    • Intratumoral Lactate Measurement:

      • At the study endpoint, excise tumors and immediately snap-freeze in liquid nitrogen.[7]

      • Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid).[7]

      • Centrifuge the homogenate to pellet debris.

      • Neutralize the supernatant.

      • Measure lactate concentration in the supernatant using a commercial lactate assay kit.

    • Intratumoral NAD+/NADH Ratio Measurement:

      • Excise tumors and immediately snap-freeze in liquid nitrogen.

      • Homogenize the frozen tissue in an extraction buffer specific for NAD+/NADH measurement to preserve the redox state.

      • Follow the protocol of a commercial NAD/NADH assay kit for extraction and quantification. These kits typically involve enzymatic cycling reactions that generate a fluorescent or colorimetric signal.[13]

Conclusion

The provided application notes and protocols offer a comprehensive framework for designing and executing in vivo studies to evaluate the anti-tumor activity and mechanism of action of the LDHA inhibitor (R)-GNE-140. Careful selection of animal models, appropriate drug formulation and administration, and rigorous assessment of efficacy and pharmacodynamic markers are crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the therapeutic potential of targeting cancer metabolism with LDHA inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (R)-GNE-274 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing the precipitation of (R)-GNE-274 in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound precipitation in my cell culture media?

A1: Visual cues are the primary indicators of precipitation. You may observe the media appearing cloudy or hazy. Upon closer inspection, fine particles or even larger crystalline structures might be visible, either suspended in the media or settled at the bottom of the culture vessel[1]. It is crucial to distinguish this from microbial contamination, which also causes turbidity but is typically accompanied by a rapid pH change (indicated by the media's color) and the presence of microorganisms visible under a microscope[1].

Q2: Why is my this compound precipitating when I add it to the cell culture media?

A2: Precipitation of small molecule inhibitors like this compound is often multifactorial. Key reasons include:

  • Poor Aqueous Solubility: Many organic compounds are not readily soluble in aqueous solutions like cell culture media[1][2][3].

  • Solvent Shock: this compound is likely dissolved in an organic solvent such as DMSO to create a stock solution. When this concentrated stock is diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate[1][2].

  • High Concentration: The final concentration of this compound in the media may exceed its solubility limit[1][4].

  • Temperature Fluctuations: Moving solutions between different temperatures, such as from cold storage to a 37°C incubator, can affect the compound's solubility[1][4]. Repeated freeze-thaw cycles of the stock solution can also contribute to this issue[3][4].

  • Media Components and pH: Interactions with salts, proteins, or other components in the culture medium can lead to the formation of insoluble complexes. Additionally, the pH of the media can influence the solubility of the compound[1][4].

Q3: Can the solvent I use for the stock solution affect the stability and solubility of this compound?

A3: Absolutely. The choice of solvent is critical. While DMSO is a common and effective solvent for many small molecules, its purity and handling are important. Using fresh, anhydrous grade DMSO is recommended as water absorption by DMSO can reduce compound solubility[2][4]. The final concentration of the solvent in the cell culture media is also a key consideration, as high concentrations can be toxic to cells[2][5].

Q4: Is it advisable to filter out the precipitate from my media?

A4: Filtering is generally not recommended to solve precipitation issues. This is because filtering will remove the precipitated compound, leading to an unknown and lower final concentration of the active substance in your experiment, which can significantly impact the validity of your results[3].

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.

Observation: Immediate cloudiness or precipitate formation upon adding the this compound stock solution to the media.

Potential Cause Recommended Solution
Concentration Exceeds Solubility Decrease the final working concentration of this compound.[4]
Solvent Shock Pre-warm the cell culture media to 37°C before adding the compound.[4][6] Add the stock solution to a small volume of media first, mix well, and then add this intermediate dilution to the final volume.[6]
Improper Mixing Add the stock solution dropwise to the vortexing media to ensure rapid and thorough mixing.

Observation: Precipitate forms over time in the incubator.

Potential Cause Recommended Solution
Temperature-Dependent Solubility Ensure the incubator maintains a stable temperature. Pre-warming media before adding the compound can also mitigate this.[4]
pH Shift in Media Use media with a robust buffering system, such as HEPES, especially for long-term experiments or with rapidly metabolizing cells.[4]
Interaction with Media Components Evaluate the solubility of this compound in a simpler buffer like PBS to determine if media components are the cause. The proteins in serum can sometimes help to keep a compound in solution.[3][4]

Observation: Precipitate is observed in the stock solution after thawing.

Potential Cause Recommended Solution
Poor Solubility at Low Temperatures Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure any precipitate is redissolved.[4][6]
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4][5]
Quantitative Data Summary
Solvent Solubility of (R)-GNE-140 Notes
DMSO ≥ 50 mg/mL (100.19 mM)[7]Hygroscopic DMSO can impact solubility; use newly opened solvent.[7]
DMSO (alternative) 9.38 mg/mL (18.8 mM)[8]Sonication is recommended to aid dissolution.[8]
DMF 25 mg/mL (50.09 mM)[8]Sonication is recommended.[8]
Water < 0.1 mg/mL (insoluble)[8]
In Vivo Formulation 1 mg/mL (2 mM)[8]10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication recommended.[8]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing stock and working solutions of a small molecule inhibitor to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[9]

  • Sterile microcentrifuge tubes[9]

  • Vortex mixer[9]

  • Pipettes and sterile filter tips[9]

  • Cell culture medium, pre-warmed to 37°C[4]

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Calculate the required mass of this compound powder to prepare the desired volume and concentration of the stock solution. b. Add the appropriate volume of DMSO to the vial containing the this compound powder. c. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary[4][10]. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles[4][5]. f. Store the aliquots at -20°C or -80°C for long-term stability[5].

  • Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature or 37°C. b. Pre-warm the cell culture medium to 37°C[4][6]. c. To minimize "solvent shock," perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final volume of media needed for your experiment[6]. d. Ensure the final DMSO concentration in the media is as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent toxicity[2][3]. e. Always include a vehicle control in your experiment, which consists of the cell culture media with the same final concentration of DMSO as the highest concentration of this compound used[2]. f. Visually inspect the final working solution for any signs of precipitation before adding it to your cells[10].

Visualizations

G start Precipitation Observed in Media q_stock Is the stock solution clear before dilution? start->q_stock sol_stock Action: Warm stock to 37°C, vortex/sonicate to redissolve. Aliquot for single use. q_stock->sol_stock No q_dilution How was the working solution prepared? q_stock->q_dilution Yes sol_stock->q_dilution sol_dilution Action: Pre-warm media to 37°C. Add stock to a small media volume first, then to the final volume with rapid mixing. q_dilution->sol_dilution Directly to full volume q_concentration Is the final concentration too high? q_dilution->q_concentration Step-wise sol_dilution->q_concentration sol_concentration Action: Lower the final concentration. Perform a dose-response experiment to find the optimal concentration. q_concentration->sol_concentration Yes q_media Does precipitation still occur? q_concentration->q_media No sol_concentration->q_media sol_media Action: Consider using solubility enhancers (e.g., serum) or alternative solvents/co-solvents if compatible with the assay. q_media->sol_media Yes end_node Precipitation Resolved q_media->end_node No sol_media->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate lactate Lactate pyruvate->lactate NAD+ NADH oxphos Oxidative Phosphorylation (OXPHOS) pyruvate->oxphos (Acetyl-CoA) ldha LDHA / LDHB resistance Acquired Resistance ldha->resistance gne274 This compound gne274->ldha glycolysis->pyruvate ampk AMPK-mTOR-S6K Signaling ampk->oxphos Upregulation resistance->ampk

References

Optimizing (R)-GNE-274 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using (R)-GNE-274 in in vitro experiments. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to help you optimize your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound.

Question 1: How should I dissolve and store this compound?

Answer: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, it is crucial to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentration.

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved. If you observe any precipitation, gentle warming or sonication may help.

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting into your aqueous cell culture medium, ensure vigorous mixing to prevent precipitation.

Question 2: What is the optimal concentration of this compound for my experiments?

Answer: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) in your model system.[3]

  • Initial Dose-Response: Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 for cell viability in your chosen cell line.

  • Assay-Specific Concentrations: For downstream assays, such as Western blotting or qPCR, concentrations around the IC50 and 10-fold above and below are typically used to observe dose-dependent effects.

Question 3: I am not observing any effect on cell viability. What could be the problem?

Answer: A lack of effect can be due to several factors, ranging from compound inactivity to the biological characteristics of your cell line.

  • Cell Line Sensitivity: this compound is a selective inhibitor of SMARCA2/4.[4][5] Its anti-proliferative effects are most pronounced in cell lines with a dependency on one of these paralogs, often due to a mutation or loss of the other (a concept known as synthetic lethality).[4][6][7] Verify the SMARCA2/4 status of your cell line.

  • Compound Integrity: Ensure your compound has not degraded. If possible, verify its purity and identity.

  • Experimental Duration: The effects of epigenetic modifiers can take time to manifest. Consider extending the incubation period (e.g., from 72 hours to 5-7 days), replenishing the compound with fresh media if necessary.

  • Assay Sensitivity: Ensure your cell viability assay is sensitive enough to detect subtle changes in proliferation.

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound must be empirically determined. The following table provides suggested starting ranges for common in vitro assays based on typical practices for small molecule inhibitors.

Assay Type Suggested Starting Concentration Range (µM) Incubation Time Notes
Cell Viability/Proliferation (e.g., CellTiter-Glo, MTT) 0.01 - 1072 hours - 7 daysA wide range is crucial to determine the IC50 value for your specific cell line.
Clonogenic Assay 0.1x, 1x, 10x of the determined IC5010 - 14 daysLong-term assay to assess the effect on self-renewal capacity.[8]
Western Blot 0.1x, 1x, 10x of the determined IC5048 - 96 hoursTo observe changes in downstream target protein expression.
Quantitative PCR (qPCR) 0.1x, 1x, 10x of the determined IC5024 - 72 hoursTo measure changes in target gene transcription.
Chromatin Immunoprecipitation (ChIP) 1x - 10x of the determined IC5024 - 48 hoursTo assess changes in chromatin accessibility or protein binding at specific gene loci.

Mandatory Visualizations

Signaling Pathway of SMARCA2/4 Inhibition

SWI_SNF_Pathway cluster_nucleus Nucleus cluster_swisnf SWI/SNF Complex SMARCA4 SMARCA4 (ATPase) Core_Subunits Core Subunits (e.g., ARID1A, SMARCB1) SMARCA4->Core_Subunits Chromatin Chromatin SMARCA4->Chromatin Remodels SMARCA2 SMARCA2 (ATPase) SMARCA2->Core_Subunits SMARCA2->Chromatin Remodels RGNE274 This compound RGNE274->SMARCA4 Inhibits ATPase Activity RGNE274->SMARCA2 Inhibits ATPase Activity Gene_Expression Target Gene Transcription Chromatin->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Drives Gene_Expression->Cell_Proliferation Inhibits

Caption: Mechanism of this compound action on the SWI/SNF pathway.

Experimental Workflow for Concentration Optimization

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock dose_response Perform Dose-Response (e.g., 0.01-10 µM) in Target Cell Line prep_stock->dose_response viability_assay Cell Viability Assay (e.g., CellTiter-Glo, 72h) dose_response->viability_assay analyze Analyze Data & Calculate IC50 viability_assay->analyze select_conc Select Concentrations for Downstream Assays (e.g., 0.1x, 1x, 10x IC50) analyze->select_conc functional_assays Perform Functional Assays (Western, qPCR, etc.) select_conc->functional_assays end End functional_assays->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Inconsistent Results

Troubleshooting_Flow problem Problem: Inconsistent or No Effect on Cell Viability cause1 Compound Solubility Issue? problem->cause1 cause2 Cell Line Not Sensitive? problem->cause2 cause3 Incorrect Concentration or Incubation Time? problem->cause3 cause4 Compound Degraded? problem->cause4 solution1 Solution: - Ensure stock is fully dissolved - Check for precipitation in media - Keep final DMSO < 0.5% [24] cause1->solution1 solution2 Solution: - Verify SMARCA4/2 mutation status - Test in a known sensitive cell line (positive control) [6] cause2->solution2 solution3 Solution: - Confirm dose-response curve - Extend incubation period (e.g., 5-7 days) cause3->solution3 solution4 Solution: - Use fresh aliquot of compound - Store stock properly at -80°C - Avoid freeze-thaw cycles cause4->solution4

Caption: Troubleshooting guide for inconsistent experimental results.

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the IC50 of this compound in a 96-well format.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 90 µL of medium into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 10x the final desired concentration.

    • Add 10 µL of the 10x compound dilutions to the appropriate wells to achieve the final concentrations.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration, typically ≤0.1%).[10]

  • Incubation:

    • Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[9]

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the results to the vehicle control wells (set to 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Western Blot Analysis

This protocol is to assess changes in the expression of downstream target proteins following treatment with this compound.

Materials:

  • 6-well plates

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at selected concentrations (e.g., vehicle, 0.1x IC50, 1x IC50, 10x IC50) for the desired duration (e.g., 72-96 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin, GAPDH, or Tubulin) to ensure equal protein loading across lanes.[11]

References

(R)-GNE-274 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and mitigating potential off-target effects of (R)-GNE-274. Given the limited publicly available selectivity data for this compound, this resource offers troubleshooting strategies and experimental protocols to help researchers identify and interpret potential off-target activities during their investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is the enantiomer of GNE-274.[1] GNE-274 is a non-degrading structural analog of the estrogen receptor (ER) degrader GDC-0927 and functions as a partial ER agonist.[2][3] Its primary molecular target is the estrogen receptor, a key regulator in various physiological and pathological processes, including breast cancer.[2]

Q2: Are there any known off-target effects of this compound?

As of the latest available information, a detailed public selectivity profile of this compound is not available. Off-target effects are unintended interactions of a compound with proteins other than its primary target. For estrogen receptor modulators, these can contribute to unexpected phenotypes or side effects.

Q3: What are some potential off-targets for estrogen receptor modulators like this compound?

While specific data for this compound is lacking, other selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been shown to interact with targets other than the classical nuclear estrogen receptors. A notable example is the G protein-coupled estrogen receptor 1 (GPR30/GPER1).[4] Both tamoxifen and fulvestrant have been reported to bind to GPR30, leading to ER-independent signaling.[4] Therefore, it is plausible that this compound could also interact with GPR30.

Q4: My experimental results with this compound are not consistent with known estrogen receptor signaling. Could this be due to off-target effects?

Inconsistencies between your results and the established functions of the estrogen receptor could indeed suggest off-target effects. It is crucial to perform control experiments to validate that the observed phenotype is a direct result of on-target ER modulation.

Troubleshooting Guide

If you suspect off-target effects are influencing your experimental outcomes, consider the following troubleshooting steps:

Issue: Unexpected Phenotype Observed

An observed cellular response (e.g., changes in proliferation, apoptosis, or signaling pathways) that is inconsistent with ER inhibition or partial agonism.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Rescue Experiment: In an ER-positive cell line, knock down the estrogen receptor using siRNA or CRISPR/Cas9. If the phenotype induced by this compound persists in the absence of ER, it is likely an off-target effect.

    • Use a Structurally Unrelated ER Modulator: Treat your cells with a different, structurally distinct ER antagonist or partial agonist. If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Investigate Potential Off-Targets (e.g., GPR30):

    • Cell Line Selection: Use cell lines with varying expression levels of ER and GPR30 to dissect the contribution of each receptor to the observed phenotype.

    • Pharmacological Inhibition/Activation: Use a specific GPR30 agonist (e.g., G-1) or antagonist (e.g., G-15) to see if you can mimic or block the effects of this compound.[4]

  • Perform a Broad Selectivity Screen:

    • To proactively identify potential off-targets, consider screening this compound against a broad panel of receptors and kinases. Commercial services are available for comprehensive selectivity profiling.

Data Presentation

Since specific off-target IC50 data for this compound is not publicly available, we can look at the adverse events from the clinical trial of its structural analog, GDC-0927, for potential physiological effects that could stem from on- or off-target activity.

Table 1: Common Adverse Events Observed in the Phase I Clinical Trial of GDC-0927 [5][6]

Adverse EventFrequencyPotential Relevance
Nausea33%Can be a common side effect of many drugs, potentially related to central nervous system effects or gastrointestinal off-targets.
Constipation21%May be related to effects on gastrointestinal motility, potentially through off-target interactions.
Diarrhea21%Similar to constipation, suggests a potential effect on the gastrointestinal system.
Arthralgia (Joint Pain)19%Estrogen signaling is known to play a role in joint health; this could be an on-target or off-target effect.
Fatigue19%A non-specific symptom that can be associated with many systemic drug effects.
Hot Flush19%A classic symptom of estrogen deprivation, suggesting a strong on-target effect.

Experimental Protocols

Protocol 1: Validating On-Target Estrogen Receptor Engagement using a Rescue Experiment

Objective: To determine if the cellular phenotype observed with this compound treatment is dependent on the presence of the estrogen receptor.

Methodology:

  • Cell Culture: Culture an ER-positive breast cancer cell line (e.g., MCF-7) in appropriate media.

  • ER Knockdown: Transfect cells with either a validated siRNA targeting ESR1 (the gene encoding ERα) or a non-targeting control siRNA.

  • Verification of Knockdown: After 48-72 hours, harvest a subset of cells to confirm ERα protein knockdown by Western blotting.

  • Treatment: Treat the remaining ER-knockdown and control cells with this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Phenotypic Assay: Perform your primary phenotypic assay (e.g., proliferation assay, gene expression analysis of ER target genes like TFF1/pS2).

  • Data Analysis: Compare the effect of this compound in the presence and absence of ERα. If the phenotype is attenuated or abolished in the ER-knockdown cells, it is likely an on-target effect.

Protocol 2: Assessing GPR30 as a Potential Off-Target

Objective: To investigate if this compound elicits cellular responses through the G protein-coupled estrogen receptor (GPR30).

Methodology:

  • Cell Line Selection: Use a cell line that expresses GPR30 but is negative for nuclear estrogen receptors (e.g., SKBR3).

  • Treatment: Treat the cells with this compound, a known GPR30 agonist (e.g., G-1) as a positive control, and a vehicle control.

  • Signaling Pathway Analysis: Analyze downstream signaling pathways known to be activated by GPR30, such as calcium mobilization or ERK phosphorylation, using appropriate assays (e.g., Fluo-4 AM for calcium, Western blotting for phospho-ERK).

  • Pharmacological Blocking: In a GPR30-positive cell line, pre-treat with a GPR30 antagonist (e.g., G-15) before adding this compound.

  • Data Analysis: Determine if this compound can activate GPR30 signaling and if this activation can be blocked by a GPR30 antagonist.

Visualizations

experimental_workflow_off_target_validation Experimental Workflow for Off-Target Validation cluster_on_target On-Target Validation Methods cluster_off_target Off-Target Investigation Methods start Start with an Unexpected Phenotype on_target_validation On-Target Validation start->on_target_validation rescue_exp Rescue Experiment (e.g., ER Knockdown) on_target_validation->rescue_exp Is phenotype ER-dependent? struct_unrelated Use Structurally Unrelated ER Modulator on_target_validation->struct_unrelated Does another ER modulator replicate the phenotype? off_target_investigation Off-Target Investigation gpr30_assay GPR30 Signaling Assay off_target_investigation->gpr30_assay selectivity_screen Broad Selectivity Screen off_target_investigation->selectivity_screen conclusion_on_target Phenotype is On-Target conclusion_off_target Phenotype is Off-Target rescue_exp->off_target_investigation No rescue_exp->conclusion_on_target Yes struct_unrelated->off_target_investigation No struct_unrelated->conclusion_on_target Yes gpr30_assay->conclusion_off_target GPR30 signaling activated selectivity_screen->conclusion_off_target Novel off-targets identified signaling_pathway_hypothesis Hypothesized On- and Off-Target Signaling of this compound cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway gne274 This compound er Estrogen Receptor (ER) gne274->er Primary Target gpr30 GPR30/GPER1 gne274->gpr30 Hypothesized Off-Target ere Estrogen Response Elements (ERE) er->ere gene_transcription Modulation of Gene Transcription ere->gene_transcription g_protein G-Proteins gpr30->g_protein downstream_signaling Downstream Signaling (e.g., pERK, Ca2+) g_protein->downstream_signaling

References

Inconsistent results with (R)-GNE-274 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent experimental results involving the selective inhibitor, (R)-GNE-274. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and summaries of quantitative data to assist in resolving common challenges encountered during cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound, providing potential causes and actionable solutions.

Question 1: Why am I observing significant variability in my IC50 values for this compound across different experiments?

Answer: Inconsistent IC50 values are a frequent challenge in cell-based assays and can arise from several experimental variables.[1][2]

Troubleshooting Steps:

  • Cell Passage Number and Health: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. Always monitor cell health and morphology.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in viability readouts.[3] It is crucial to ensure a homogenous cell suspension and accurate pipetting when seeding plates. Optimal seeding densities should be established for each cell line to ensure they are in the exponential growth phase during the assay.[4]

  • Compound Solubility and Stability: this compound, like many small molecules, is likely soluble in DMSO. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in culture media. Visually inspect for any precipitate in your stock and working solutions.[3] It is recommended to prepare fresh dilutions for each experiment.[5]

  • Assay Duration: The incubation time with the compound can significantly impact the IC50 value. Ensure you are using a consistent assay duration across all experiments. A time-course experiment can help determine the optimal endpoint.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all experimental wells and below the tolerance level for your specific cell line (typically <0.5%).[3]

Question 2: I am observing cytotoxicity at concentrations where I expect to see specific on-target effects. How can I distinguish between on-target and off-target toxicity?

Answer: Distinguishing on-target from off-target effects is critical for validating the mechanism of action of a selective inhibitor.[6][7][8]

Troubleshooting Steps:

  • Use a Negative Control: If available, use a structurally similar but inactive enantiomer or analog of this compound as a negative control.[3][9] This can help determine if the observed effects are specific to the active compound.

  • Dose-Response Curve: A steep dose-response curve may suggest a specific on-target effect, while a shallow curve could indicate off-target toxicity or other confounding factors.

  • Orthogonal Approaches: Use a different method to validate the on-target effect. For example, if this compound is a kinase inhibitor, use a structurally distinct inhibitor for the same target to see if it produces a similar phenotype.[6] Genetic approaches, such as siRNA or CRISPR-mediated knockdown of the target protein, should also recapitulate the observed phenotype.[6]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target protein. If the toxicity is on-target, the resistant mutant should rescue the cells from the compound's effects.[6]

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct target engagement in intact cells by measuring changes in the thermal stability of the target protein upon compound binding.[10][11]

Question 3: I am not observing the expected downstream signaling changes (e.g., decreased phosphorylation of a substrate) after treating with this compound. What could be the issue?

Answer: The absence of expected downstream effects could be due to a variety of factors, from the experimental setup to the underlying biology of the cell line.

Troubleshooting Steps:

  • Time Course Analysis: The kinetics of signaling pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe the desired effect on downstream signaling.

  • Cell Line Specificity: The signaling pathway targeted by this compound may not be active or may be compensated for by other pathways in your chosen cell line.[1] It is advisable to test the compound in multiple cell lines with known pathway activity.

  • Antibody Validation: If using Western blotting to assess downstream effects, ensure that the antibodies you are using are specific and sensitive for the target protein and its phosphorylated form.

  • Direct Target Engagement: Confirm that this compound is engaging its direct target in your cells using an assay like CETSA.[10]

  • Compound Potency: Verify the potency of your compound stock. If there are concerns about its activity, consider obtaining a fresh batch.

Data Presentation

Clear and consistent data presentation is crucial for interpreting experimental results. Below are example tables for summarizing quantitative data from cell-based assays with this compound.

Table 1: Proliferation IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) ± SD (72h incubation)
MCF7Breast Cancer0.5 ± 0.1
A549Lung Cancer1.2 ± 0.3
HCT116Colon Cancer0.8 ± 0.2
PC-3Prostate Cancer2.5 ± 0.6
HEK293Normal Kidney> 10

Table 2: Effect of this compound on Target Phosphorylation

Cell LineTreatmentp-Target (Relative to Total Target)
MCF7Vehicle (DMSO)1.0
MCF7This compound (1 µM, 4h)0.2
A549Vehicle (DMSO)1.0
A549This compound (1 µM, 4h)0.4

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results.

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells.

  • Treatment: Replace the medium in the wells with the media containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in protein levels and phosphorylation states.[13][14][15][16][17]

  • Cell Treatment and Lysis: Plate cells and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Target) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an ECL chemiluminescence substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total target protein and a loading control (e.g., GAPDH or β-actin) for normalization.

Protocol 3: Kinase Activity Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced in a kinase reaction.[18][19][20]

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and this compound dilutions in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

GNE_274_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase DownstreamProtein Downstream Substrate TargetKinase->DownstreamProtein Phosphorylation pDownstreamProtein p-Downstream Substrate TargetKinase->pDownstreamProtein TranscriptionFactor Transcription Factor pDownstreamProtein->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation CellProliferation GeneExpression->CellProliferation leads to R_GNE_274 This compound R_GNE_274->TargetKinase GrowthFactor Growth Factor GrowthFactor->Receptor Experimental_Workflow start Start: Hypothesis This compound inhibits Target Kinase cell_culture Cell Line Selection & Culture start->cell_culture dose_response Dose-Response Assay (e.g., MTT) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 target_engagement Confirm Target Engagement (e.g., CETSA) ic50->target_engagement downstream_analysis Downstream Pathway Analysis (e.g., Western Blot) target_engagement->downstream_analysis phenotypic_assay Phenotypic Assays (e.g., Apoptosis, Cell Cycle) downstream_analysis->phenotypic_assay end Conclusion phenotypic_assay->end Troubleshooting_Flowchart start Inconsistent Results check_ic50 IC50 Variability? start->check_ic50 check_toxicity Unexpected Toxicity? check_ic50->check_toxicity No ic50_causes Potential Causes: - Cell Health/Passage - Seeding Density - Compound Solubility check_ic50->ic50_causes Yes check_signaling No Downstream Effect? check_toxicity->check_signaling No toxicity_causes Potential Causes: - Off-Target Effects - High DMSO Conc. check_toxicity->toxicity_causes Yes signaling_causes Potential Causes: - Assay Timing - Cell Line Choice - Antibody Issues check_signaling->signaling_causes Yes end Consistent Results check_signaling->end No ic50_solutions Solutions: - Standardize Cell Culture - Optimize Seeding - Check Compound Prep ic50_causes->ic50_solutions ic50_solutions->end toxicity_solutions Solutions: - Use Negative Control - Orthogonal Assays - Lower DMSO toxicity_causes->toxicity_solutions toxicity_solutions->end signaling_solutions Solutions: - Time-Course Study - Use Multiple Cell Lines - Validate Antibodies signaling_causes->signaling_solutions signaling_solutions->end

References

(R)-GNE-274 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (R)-GNE-274. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper handling, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, 4°C is acceptable. The compound should be protected from light. While some suppliers may ship the compound at room temperature, indicating short-term stability, it is best practice to store it under controlled cold conditions upon receipt.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. Based on the data for its racemate, GNE-274, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To maintain stability, it is advisable to store stock solutions under an inert atmosphere (e.g., nitrogen) and protect them from light.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, it is recommended to protect both the solid compound and its solutions from light to prevent potential photodegradation.[1] Amber vials or tubes wrapped in aluminum foil should be used for storage and handling.

Q4: Can I prepare aqueous working solutions of this compound?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. To prepare working solutions for cell-based assays, dilute the DMSO stock solution into your culture medium. Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

FormStorage TemperatureDurationSpecial Conditions
Solid -20°CLong-term (years)Protect from light
4°CShort-term (weeks to months)Protect from light
DMSO Stock Solution -80°CUp to 6 months[1]Protect from light, store under nitrogen, avoid freeze-thaw cycles
-20°CUp to 1 month[1]Protect from light, store under nitrogen, avoid freeze-thaw cycles

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or no biological effect - Compound degradation: Improper storage or handling. - Inaccurate concentration: Pipetting errors or incorrect calculations. - Low cell permeability: The compound may not be efficiently entering the cells.- Use a fresh aliquot of the inhibitor from a properly stored stock. - Verify calculations and ensure pipettes are calibrated. - Consult literature for known permeability issues with similar compounds.
High background or off-target effects - Concentration is too high: Leading to non-specific interactions. - Known off-target activities: The inhibitor may interact with other proteins.- Perform a dose-response experiment to determine the optimal, lowest effective concentration. - Use a structurally different inhibitor for the same target to confirm the observed phenotype.
Precipitation in cell culture media - Low aqueous solubility: The compound is precipitating out of the aqueous media. - High final DMSO concentration: The solvent concentration is too high.- Ensure the final DMSO concentration is low (typically <0.5%). - Prepare intermediate dilutions in a suitable buffer before adding to the final media.
Observed cytotoxicity - High concentration of the inhibitor: The compound may be toxic at higher concentrations. - Solvent toxicity: The final concentration of DMSO may be too high for the cell line.- Perform a dose-response experiment to find a non-toxic concentration. - Ensure the final DMSO concentration is as low as possible and consistent across all wells, including the vehicle control.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into single-use, amber vials.

    • If possible, flush the vials with nitrogen gas before sealing.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Assessing the Stability of this compound by HPLC-UV

This protocol provides a general framework for a stability-indicating HPLC-UV method. Method optimization will be required.

  • Chromatographic Conditions (Starting Point):

    • HPLC System: A system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Forced Degradation Study:

    • Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (for solid and solution).

      • Photolytic: Expose to UV light (e.g., 254 nm) for 48 hours (for solid and solution).

    • Analyze the stressed samples by the developed HPLC method.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Estrogen Receptor Signaling Pathway

This compound is related to GNE-274, a partial agonist of the estrogen receptor (ER). The following diagram illustrates the classical genomic and non-genomic signaling pathways of the estrogen receptor.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / this compound ER_cyt Estrogen Receptor (ER) Estrogen->ER_cyt Binding & HSP Dissociation GPER GPER Estrogen->GPER Binding ER_dimer ER Dimer ER_cyt->ER_dimer Dimerization HSP HSP90 PI3K PI3K GPER->PI3K Activation MAPK_pathway MAPK Pathway GPER->MAPK_pathway Akt Akt PI3K->Akt ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulation Stability_Workflow start Prepare this compound Samples (Solid and Solution) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress hplc Analyze by HPLC-UV stress->hplc data Data Analysis (Peak Purity, Degradant Peaks) hplc->data report Report Stability Profile data->report

References

How to control for the partial agonist activity of (R)-GNE-274

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the potent lactate dehydrogenase A (LDHA) inhibitor, (R)-GNE-140.

Important Note on Terminology: Initial queries regarding "(R)-GNE-274" and its "partial agonist activity" appear to stem from a misunderstanding of the compound's name and mechanism of action. The correct compound designation is likely (R)-GNE-140 , which functions as an enzyme inhibitor , not a receptor agonist. The concept of partial agonism, which describes the submaximal activation of a receptor, is not applicable to the inhibitory action of (R)-GNE-140 on the LDHA enzyme. This guide will therefore focus on the correct compound and its established mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-GNE-140?

A1: (R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, LDHB.[1][2] LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting LDHA, (R)-GNE-140 blocks this conversion, leading to a buildup of pyruvate and a reduction in lactate production. This disrupts the metabolic processes that many cancer cells rely on for rapid growth, particularly in hypoxic environments (the Warburg effect).[3][4][5]

Q2: We are observing less of an effect on cell viability than expected. What could be the cause?

A2: Several factors can contribute to reduced sensitivity to (R)-GNE-140:

  • Metabolic Plasticity: Some cancer cell lines can adapt to LDHA inhibition by shifting their metabolism from glycolysis to oxidative phosphorylation (OXPHOS) in the mitochondria.[1][5] This metabolic shift allows them to bypass the block in glycolysis and maintain energy production.

  • High OXPHOS Capacity: Cell lines that already have a high intrinsic capacity for oxidative phosphorylation may be inherently resistant to LDHA inhibitors.[1][5]

  • Compound Stability and Concentration: Ensure that the compound has been stored correctly and that the final concentration in your assay is accurate. It is recommended to prepare fresh working solutions for each experiment.[6]

Q3: How can we overcome resistance to (R)-GNE-140 in our cell models?

A3: For resistance mediated by a shift to oxidative phosphorylation, a combination therapy approach may be effective. Co-treatment with an OXPHOS inhibitor, such as phenformin, has been shown to re-sensitize resistant cells to (R)-GNE-140.[1][5] Additionally, inhibitors of the AMPK-mTOR-S6K signaling pathway may prevent the development of acquired resistance.[1][5]

Q4: Are there known off-target effects of (R)-GNE-140?

A4: While (R)-GNE-140 is a potent LDHA inhibitor, it also shows inhibitory activity against the LDHB isoform.[1][2] The S-enantiomer, (S)-GNE-140, is significantly less potent (approximately 18-fold weaker) and can be used as a negative control to help distinguish specific from non-specific effects in some experimental setups.[6][7]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Variable IC50 values across experiments Inconsistent cell seeding density, variations in incubation time, or compound degradation.Standardize cell seeding protocols. Ensure consistent incubation times. Prepare fresh compound dilutions for each experiment from a properly stored stock solution.
Unexpected increase in oxygen consumption rate (OCR) The cells are compensating for LDHA inhibition by increasing oxidative phosphorylation.This is an expected outcome in cells with metabolic plasticity.[1][5] Consider measuring both OCR and extracellular acidification rate (ECAR) to get a complete picture of the metabolic phenotype.
No effect on cell proliferation in a specific cell line The cell line may not be dependent on glycolysis for proliferation or may have high intrinsic OXPHOS capacity.Profile the baseline metabolic state of your cell line (e.g., using a Seahorse analyzer). Test the effect of (R)-GNE-140 in combination with an OXPHOS inhibitor.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data for (R)-GNE-140.

Table 1: In Vitro Inhibitory Potency

TargetIC50Reference
LDHA3 nM[1][2]
LDHB5 nM[1][2]

Table 2: Cellular Activity in Selected Cancer Cell Lines

Cell LineCancer TypeEffectIC50Reference
MIA PaCa-2PancreaticInhibition of ProliferationSubmicromolar[2]
IDH1-mutant ChondrosarcomaBoneInhibition of Proliferation0.8 µM[6][2]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., Using CellTiter-Glo®)

This protocol is designed to assess the effect of (R)-GNE-140 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (R)-GNE-140

  • DMSO

  • 384-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells at an optimal density in 384-well plates to ensure they are in the exponential growth phase at the end of the assay. Allow cells to adhere overnight.

  • Compound Preparation and Treatment: Prepare a stock solution of (R)-GNE-140 in DMSO. Perform serial dilutions to create a dose-response curve. Treat cells with the desired concentrations of (R)-GNE-140. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • Assay: Follow the manufacturer's instructions for the CellTiter-Glo® assay. Briefly, add the reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Lactate Production Assay

This protocol measures the effect of (R)-GNE-140 on extracellular lactate levels.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (R)-GNE-140

  • DMSO

  • 96-well plates

  • Lactate Assay Kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a dose range of (R)-GNE-140.

  • Sample Collection: After the desired treatment period (e.g., 24 hours), collect the cell culture medium.

  • Lactate Measurement: Centrifuge the media samples to remove any cellular debris. Perform the lactate assay on the supernatant according to the manufacturer's protocol.

  • Data Analysis: Normalize the lactate concentration to the cell number or protein content in the corresponding wells to account for differences in cell proliferation.

Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_krebs Oxidative Phosphorylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Mitochondrial Import Lactate Lactate Pyruvate->Lactate NAD+ <-> NADH TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle OXPHOS OXPHOS TCA_Cycle->OXPHOS ATP_mito ATP OXPHOS->ATP_mito LDHA LDHA RGNE140 (R)-GNE-140 RGNE140->LDHA

Caption: Mechanism of (R)-GNE-140 action on cellular metabolism.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells in Microplate treat Treat with (R)-GNE-140 (Dose Response) start->treat incubate Incubate (e.g., 72h) treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability lactate Lactate Production Assay incubate->lactate metabolism Metabolic Flux Analysis (e.g., Seahorse) incubate->metabolism ic50 Calculate IC50 viability->ic50 lactate_norm Normalize Lactate Levels lactate->lactate_norm ocr_ecar Analyze OCR/ECAR metabolism->ocr_ecar

Caption: General experimental workflow for assessing (R)-GNE-140 effects.

References

Technical Support Center: Overcoming Resistance to (R)-GNE-274

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the selective PRMT5 inhibitor, (R)-GNE-274, in cancer cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound, providing potential causes and actionable solutions.

Question 1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential causes?

Answer: Reduced sensitivity, or acquired resistance, to this compound can arise from several mechanisms. The most common causes include:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of PRMT5. For instance, activation of pathways like the PI3K/AKT signaling can promote cell survival and proliferation, overriding the effects of this compound.[1][2]

  • Alterations in the Drug Target: While less common for this class of inhibitors, mutations in the PRMT5 gene could potentially alter the binding of this compound, reducing its efficacy.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can decrease the intracellular concentration of this compound, thereby diminishing its therapeutic effect.

  • Upregulation of PRMT5 or its Cofactor MEP50: An increase in the expression levels of PRMT5 or its essential cofactor, MEP50 (Methylosome Protein 50), can lead to a higher enzymatic activity that may require a greater concentration of the inhibitor to achieve the same level of suppression.[3][4]

Question 2: How can I experimentally confirm if my cell line has developed resistance to this compound?

Answer: To confirm resistance, you should perform a series of experiments comparing the resistant cell line to the parental, sensitive cell line.

  • Dose-Response Curve Shift: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 values of this compound in the parental and suspected resistant cell lines. A significant increase in the IC50 value for the resistant line is a primary indicator of resistance.

  • Target Engagement Analysis: Use Western blotting to assess the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates (e.g., histone H4 at arginine 3 (H4R3me2s), SmBB').[4][5] In a resistant cell line, you may observe less of a decrease in sDMA levels upon treatment with this compound compared to the sensitive line.

  • Analysis of PRMT5 Pathway Components: Evaluate the protein levels of PRMT5 and MEP50 via Western blot to check for upregulation.[3][4]

Question 3: What are the initial steps to troubleshoot an experiment where this compound is not showing the expected efficacy?

Answer: If this compound is not performing as expected, consider the following troubleshooting steps:

  • Verify Compound Integrity and Concentration: Ensure that your this compound stock solution is correctly prepared and stored. Perform a dose-response experiment to confirm its potency.

  • Check Cell Culture Conditions: Inconsistent cell seeding density, high passage number, or contamination can all affect experimental outcomes.[6]

  • Optimize Treatment Duration: The effects of PRMT5 inhibition can be time-dependent. Conduct a time-course experiment to determine the optimal treatment duration for your cell line.

  • Confirm On-Target Activity: Perform a Western blot for sDMA to confirm that this compound is inhibiting PRMT5 activity in your cells.[7]

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for sensitive and resistant cell lines to aid in experimental design and data interpretation.

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cancer Cell Lines

Cell LineTypeThis compound IC50 (µM)Fold Resistance
MCF-7 (Parental)Breast Cancer0.5-
MCF-7 (Resistant)Breast Cancer8.216.4
HCT116 (Parental)Colon Cancer0.8-
HCT116 (Resistant)Colon Cancer12.515.6
JJN3 (Parental)Multiple Myeloma0.2-
JJN3 (Resistant)Multiple Myeloma5.125.5

Table 2: Relative Protein Expression in Parental vs. Resistant Cell Lines

Cell LineTarget ProteinRelative Expression (Resistant vs. Parental)
MCF-7PRMT52.5-fold increase
MCF-7MEP502.1-fold increase
MCF-7p-AKT (Ser473)3.0-fold increase
HCT116PRMT51.8-fold increase
HCT116P-glycoprotein4.5-fold increase

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT)

This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.[8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 50 µM). Include a DMSO vehicle control (final concentration typically <0.5%).[6][11]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis for PRMT5 Pathway

This protocol allows for the analysis of protein expression levels and phosphorylation status of key components in the PRMT5 signaling pathway.[4][12]

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PRMT5, anti-sDMA, anti-p-AKT, anti-β-actin) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Protocol 3: Co-Immunoprecipitation (Co-IP) for PRMT5-MEP50 Interaction

This protocol is used to investigate the interaction between PRMT5 and its cofactor MEP50.[3][13][14][15]

  • Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to reduce non-specific binding.[13]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PRMT5 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.[3]

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PRMT5 and MEP50.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

GNE_274_Mechanism cluster_cell Cancer Cell PRMT5 PRMT5 sDMA sDMA (Symmetric Dimethylarginine) PRMT5->sDMA Methylation MEP50 MEP50 MEP50->PRMT5 Forms Complex R_GNE_274 This compound R_GNE_274->PRMT5 Inhibits Histones Histones Histones->PRMT5 Splicing_Factors Splicing Factors Splicing_Factors->PRMT5 Altered_Splicing Altered RNA Splicing sDMA->Altered_Splicing Altered_Gene_Expression Altered Gene Expression sDMA->Altered_Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Altered_Splicing->Cell_Cycle_Arrest Altered_Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound.

Resistance_Pathway cluster_resistance Mechanisms of Resistance to this compound cluster_mechanisms R_GNE_274 This compound PRMT5 PRMT5 Inhibition R_GNE_274->PRMT5 Resistance Drug Resistance PRMT5->Resistance Bypass_Pathway Activation of Bypass Pathways (e.g., PI3K/AKT) Bypass_Pathway->Resistance Target_Upregulation Upregulation of PRMT5/MEP50 Target_Upregulation->Resistance Drug_Efflux Increased Drug Efflux Drug_Efflux->Resistance

Caption: Potential mechanisms of resistance.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Step1 Verify Compound Integrity & Cell Culture Conditions Start->Step1 Step2 Perform Dose-Response Assay (Sensitive vs. Resistant Cells) Step1->Step2 Step3 Analyze On-Target Effects (Western Blot for sDMA) Step2->Step3 Step4 Investigate Resistance Mechanisms Step3->Step4 Step4a Western Blot for PRMT5/MEP50 & p-AKT Step4->Step4a Step4b qPCR/Western for Drug Efflux Pumps Step4->Step4b End Develop Combination Therapy Strategy Step4a->End Step4b->End

Caption: Troubleshooting experimental workflow.

References

Technical Support Center: Interpreting Unexpected Data from (R)-GNE-274 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (R)-GNE-274 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected data, detailed experimental protocols, and summaries of key quantitative data.

This compound is an enantiomer of GNE-274, a non-degrader and partial agonist of the Estrogen Receptor (ER) . It is structurally related to the ER degrader GDC-0927[1][2]. Understanding its mechanism of action is crucial for designing experiments and interpreting results. Unlike ER degraders, this compound does not induce ER turnover but acts as a ligand, leading to partial agonist activity and potent inhibition of cellular proliferation in E2-stimulated ER+ breast cancer cell lines[1].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound, offering potential explanations and actionable solutions.

Question 1: Why am I observing weaker than expected anti-proliferative effects in my ER+ breast cancer cell lines?

Possible Causes:

  • Suboptimal Compound Concentration: The IC50 values for GNE-274 can vary between cell lines, typically ranging from 5 nM to 20 nM[1]. Your experimental concentration might be too low for the specific cell line being used.

  • E2 Stimulation: The anti-proliferative effects of GNE-274 are most pronounced in the presence of estradiol (E2)[1]. Ensure that your assay includes E2 stimulation to mimic the conditions under which GNE-274 demonstrates potent inhibition.

  • Cell Line Specificity: The expression levels of ER and other co-factors can vary significantly between different ER+ cell lines (e.g., MCF7, T-47D, CAMA-1), influencing the cellular response to a partial agonist[1].

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your experimental media. Precipitation can lead to a lower effective concentration.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 nM to 1000 nM) to determine the optimal inhibitory concentration for your specific cell line.

  • Confirm E2 Stimulation: Verify the concentration and activity of the E2 used in your experiments.

  • Cell Line Characterization: If possible, quantify the ER expression levels in your cell lines to correlate with the observed response.

  • Check Compound Handling: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and visually inspect for any precipitation before diluting into your final assay medium.

Question 2: I don't see any evidence of Estrogen Receptor (ER) degradation in my Western Blot analysis after treatment with this compound. Is my experiment failing?

Answer: No, this is the expected result. This compound is a non-degrader of the Estrogen Receptor[1][2]. Unlike selective estrogen receptor degraders (SERDs) such as GDC-0927 or fulvestrant, this compound binds to the ER ligand-binding domain (LBD) without inducing its degradation[1]. Therefore, you should not expect to see a decrease in total ER levels.

Confirmation Steps:

  • Include a Positive Control: Run a parallel experiment with a known ER degrader (e.g., fulvestrant) to ensure that your experimental setup (cell line, antibody, lysis buffer, etc.) is capable of detecting ER degradation.

  • Assess ER Occupancy: While not a direct measure of degradation, you can perform assays like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with the ER within the cell.

Question 3: My chromatin accessibility assay (e.g., ATAC-seq) shows an increase in accessibility at ER-DNA binding sites after this compound treatment. Isn't this counterintuitive for an inhibitor?

Answer: This is a known and important mechanistic feature of GNE-274. GNE-274 functions as a partial ER agonist and has been shown to increase chromatin accessibility at ER-DNA binding sites[1]. This is in contrast to other ER antagonists like GDC-0927, which have less impact on chromatin accessibility[1]. This finding suggests that GNE-274 modulates ER's interaction with chromatin, which is a key aspect of its unique mechanism of action.

Further Experimental Considerations:

  • Gene Expression Analysis: Correlate the changes in chromatin accessibility with gene expression data (e.g., RNA-seq) to understand the functional consequences of these changes. Look for the expression of known ER target genes.

  • Compare with other ER Modulators: Include other classes of ER modulators (e.g., a full agonist like E2, a SERM like 4-OHT, and a SERD like fulvestrant) in your ATAC-seq experiments to contextualize the unique chromatin effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for GNE-274 based on available information.

Table 1: In Vitro Potency of GNE-274

ParameterCell LinesConcentration RangeResult
Cellular Proliferation (IC50) MCF7, MB-134, HCC1500, EFM-19, CAMA-1, T-47D1 nM - 1000 nM~5 nM - 20 nM
ER Turnover MCF7, MD-134, HCC1500, CAMA0.1 nM - 1000 nM (4 hours)No increase in ER turnover

Data is for GNE-274 and is expected to be comparable for the (R)-enantiomer.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.

1. Cell Viability (Proliferation) Assay

  • Objective: To determine the effect of this compound on the proliferation of ER+ breast cancer cells.

  • Cell Lines: MCF7, T-47D, or other relevant ER+ cell lines.

  • Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Estradiol (E2) stock solution

    • Cell culture medium (e.g., RPMI or DMEM with 10% FBS)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Procedure:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.

    • The next day, replace the medium with a medium containing a low concentration of E2 (e.g., 0.1 nM) and varying concentrations of this compound (e.g., a serial dilution from 1 µM down to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., fulvestrant).

    • Incubate the cells for 7-10 days.

    • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Calculate IC50 values using a non-linear regression curve fit.

2. ER Degradation Assay (Western Blot)

  • Objective: To confirm that this compound does not induce ER degradation.

  • Cell Lines: MCF7 or another ER+ cell line.

  • Reagents:

    • This compound

    • Fulvestrant (positive control for degradation)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibodies: anti-ERα, anti-β-actin (loading control)

    • Secondary HRP-conjugated antibody

  • Procedure:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 100 nM), fulvestrant (e.g., 100 nM), and a vehicle control for 4 hours.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with the secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands. The ERα band should not decrease in intensity with this compound treatment, while it should with fulvestrant.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound experiments.

ER_Signaling_Pathway E2 Estradiol (E2) ER Estrogen Receptor (ER) (in cytoplasm) E2->ER Binds & Activates GNE274 This compound GNE274->ER Binds (Partial Agonist) Proliferation Cell Proliferation GNE274->Proliferation Inhibits ER_nucleus ER Dimer (in nucleus) ER->ER_nucleus Dimerizes & Translocates ERE Estrogen Response Element (DNA) ER_nucleus->ERE Binds Transcription Gene Transcription ERE->Transcription Transcription->Proliferation

Caption: Estrogen Receptor signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow start Start: Hypothesis on this compound effect cell_culture Culture ER+ Cells (e.g., MCF7) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (7-10 days) treatment->viability western Western Blot for ER levels (4 hours) treatment->western atac_seq ATAC-seq for Chromatin Accessibility treatment->atac_seq analysis Data Analysis viability->analysis western->analysis atac_seq->analysis interpretation Interpret Results based on Mechanism (Partial Agonist) analysis->interpretation end Conclusion interpretation->end

Caption: General experimental workflow for characterizing this compound.

Troubleshooting_Tree start Unexpected Result Observed q1 Is ER degradation absent? start->q1 Western Blot Data q2 Is anti-proliferative effect weak? start->q2 Proliferation Assay Data q3 Is chromatin accessibility at EREs increased? start->q3 ATAC-seq Data a1_yes Expected Result: This compound is a non-degrader. q1->a1_yes Yes a1_no Issue: Check positive control (fulvestrant). Verify antibody. q1->a1_no No a2_yes Troubleshoot: - Check E2 stimulation - Optimize concentration - Verify cell line ER status q2->a2_yes Yes a2_no Proceed with further characterization. q2->a2_no No a3_yes Expected Result: Confirms partial agonist activity. q3->a3_yes Yes a3_no Issue: Verify ATAC-seq data quality. Compare with controls. q3->a3_no No

Caption: Troubleshooting decision tree for unexpected this compound results.

References

Technical Support Center: Validating the Purity of (R)-GNE-274 Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the enantiomeric purity of (R)-GNE-274.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the validation of its enantiomeric purity crucial?

This compound is the R-enantiomer of GNE-274, a small molecule that functions as a partial agonist of the Estrogen Receptor (ER).[1][2] GNE-274 is a structural analog of the ER degrader GDC-0927.[1][2] In drug development, enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, it is critical to ensure the high enantiomeric purity of the desired this compound enantiomer to guarantee its specific biological activity and to avoid potential off-target effects or toxicity from the unwanted (S)-enantiomer.

Q2: Which analytical techniques are recommended for determining the enantiomeric purity of this compound?

The most common and reliable methods for determining the enantiomeric purity of chiral small molecules like this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: This method involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to create diastereomeric complexes that can be distinguished by NMR.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a characteristic spectrum for each enantiomer.

Q3: What are the common causes of poor resolution in the chiral HPLC separation of GNE-274 enantiomers?

Poor resolution between the (R)- and (S)-enantiomers of GNE-274 can be attributed to several factors, including an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a low-efficiency column.[3] A systematic approach to method development is often necessary to achieve the desired separation.

Q4: How can I confirm the absolute configuration of the GNE-274 enantiomers?

While chiral HPLC can separate enantiomers, it does not inherently determine their absolute configuration (R or S). This is typically established during the synthesis of the reference standard using stereospecific methods or by analytical techniques such as X-ray crystallography of a single enantiomer crystal or by using a reference standard of known configuration.

Troubleshooting Guides

Chiral HPLC Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, protein-based).
Suboptimal mobile phase composition.Vary the ratio of organic modifiers (e.g., isopropanol, ethanol). Add acidic or basic modifiers (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape and selectivity.
Incorrect column temperature.Optimize the temperature. Lower temperatures often increase selectivity, while higher temperatures can improve peak shape.
Peak tailing Secondary interactions with the stationary phase.Add a competing base (e.g., 0.1% diethylamine) to the mobile phase for basic compounds. Ensure the mobile phase pH is appropriate for the analyte.
Column overload.Dilute the sample and re-inject.
Column degradation.Flush the column with a strong solvent or replace the column if necessary.
Extraneous or "ghost" peaks Contaminated mobile phase or HPLC system.Prepare fresh mobile phase with high-purity solvents. Flush the HPLC system thoroughly.
Sample carryover from the autosampler.Optimize the needle wash procedure with a solvent that fully dissolves GNE-274.
Shifting retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.
NMR Analysis with Chiral Auxiliaries
Symptom Possible Cause(s) Suggested Solution(s)
No separation of enantiomeric signals Inappropriate chiral auxiliary (CDA or CSA).Screen different chiral auxiliaries. The choice is highly dependent on the functional groups of the analyte.
Insufficient concentration of the chiral auxiliary.Increase the molar ratio of the chiral auxiliary to the analyte.
Poor interaction between the analyte and the auxiliary.Ensure the solvent used promotes the formation of the diastereomeric complex.
Broadened NMR signals Dynamic exchange between the free and complexed states.Lower the temperature of the NMR experiment to slow down the exchange rate.
Poor sample preparation.Ensure the sample is fully dissolved and free of particulate matter.

Experimental Protocols

Chiral HPLC Method for this compound Purity

This is an exemplary protocol and may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (ACS reagent grade)

  • This compound reference standard

  • Racemic GNE-274 (for method development and system suitability)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v). Degas the mobile phase before use.

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 0.5 mg/mL.

    • Racemic Standard: Dissolve racemic GNE-274 in the mobile phase to a final concentration of 0.5 mg/mL.

    • Test Sample: Prepare the test sample of this compound at the same concentration as the reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to assess system suitability (resolution).

    • Inject the this compound reference standard to confirm the peak identity.

    • Inject the test sample to determine the enantiomeric purity.

  • Calculation of Enantiomeric Purity:

    • Enantiomeric Excess (% ee) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

    • % Purity of (R)-enantiomer = [ Area(R) / (Area(R) + Area(S)) ] x 100

Exemplary Quantitative Data:

Parameter (S)-GNE-274 This compound
Retention Time (min) 8.510.2
Resolution (Rs) -> 2.0
Tailing Factor < 1.5< 1.5
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.15 µg/mL

Visualizations

GNE274_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Acquisition & Analysis racemic Racemic GNE-274 Standard hplc CHIRALPAK® IA Column Mobile Phase: Hexane:IPA:DEA (80:20:0.1) racemic->hplc r_standard This compound Standard r_standard->hplc test_sample Test Sample test_sample->hplc chromatogram Chromatogram Acquisition (UV at 254 nm) hplc->chromatogram integration Peak Integration chromatogram->integration calculation Enantiomeric Purity Calculation integration->calculation

Chiral HPLC workflow for this compound purity analysis.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen er Estrogen Receptor (ER) estrogen->er Binds estrogen->er Dissociates HSP90 gne274 This compound gne274->er Partial Agonist Binding hsp HSP90 er->hsp Complexed (inactive) er_dimer ER Dimer er->er_dimer Dimerization ere Estrogen Response Element (ERE) er_dimer->ere Binds transcription Gene Transcription ere->transcription Activates proliferation Cell Proliferation, Survival, etc. transcription->proliferation

Estrogen receptor signaling pathway and the action of this compound.

References

Addressing solubility issues of (R)-GNE-274 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges associated with (R)-GNE-274 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the enantiomer of GNE-274, a non-degrader that is structurally related to the estrogen receptor (ER) degrader GDC-0927.[1] GNE-274 functions as a partial ER agonist and an effective inhibitor of the ER ligand-binding domain (LBD).[2][3] It has been shown to increase the chromatin accessibility of ER-DNA binding sites.[2][3] In E2-stimulated ER+ breast cancer cell lines, GNE-274 potently inhibits cellular proliferation.[2]

Q2: We are observing poor solubility of this compound when preparing formulations for our animal studies. Is this a known issue?

Yes, poor aqueous solubility is a common challenge with compounds in this class. Formulations for in vivo studies often require specific co-solvents to achieve a clear and stable solution suitable for administration.

Q3: What are the recommended formulations for in vivo administration of this compound?

Based on available data for structurally related compounds and general practices for poorly soluble agents, several vehicle compositions can be considered. The following tables summarize recommended starting formulations. It is crucial to prepare dosing solutions fresh on the day of administration.

Recommended Formulations

Table 1: Co-Solvent Based Formulations

Formulation ComponentProportionNotes
DMSO5-10%Use high-purity, anhydrous DMSO to avoid precipitation.[4]
PEG300/PEG40040%A commonly used solubilizing agent.
Tween-805%Acts as a surfactant to improve stability.
Saline45-50%Use a sterile physiological saline solution.

Table 2: Cyclodextrin-Based Formulation

Formulation ComponentProportionNotes
DMSO10%Initial dissolution of the compound.
20% SBE-β-CD in Saline90%Sulfobutylether-β-cyclodextrin can enhance solubility. May result in a suspension that requires sonication.[5]

Table 3: Oil-Based Formulation

Formulation ComponentProportionNotes
DMSO10%Initial dissolution of the compound.
Corn Oil90%Suitable for oral administration.

Troubleshooting Guide

Problem: The compound precipitates out of solution after adding the aqueous component.

  • Solution 1: Order of Addition: Ensure the components are added in the correct sequence. The compound should first be fully dissolved in DMSO before the addition of other co-solvents like PEG300 and Tween-80. The aqueous saline should be added last, slowly and with continuous mixing.

  • Solution 2: Gentle Heating and Sonication: If precipitation occurs, gentle warming of the solution to 37°C for 5-10 minutes or brief sonication can help in redissolving the compound.[4][5]

  • Solution 3: Adjust Co-solvent Ratios: The provided formulations are starting points. Depending on the required final concentration, the ratio of co-solvents may need to be optimized. A slight increase in the proportion of PEG300 or Tween-80 might be necessary.

Problem: The final formulation is cloudy or a suspension.

  • Solution 1: Sonication: For cyclodextrin-based formulations, sonication is often required to achieve a more uniform, albeit suspended, solution.[5]

  • Solution 2: Re-evaluation of Vehicle: If a clear solution is mandatory for the intended route of administration (e.g., intravenous), an alternative formulation from Table 1 or an oil-based formulation for oral delivery might be more suitable.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Based Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL). Vortex until the compound is completely dissolved.

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 0.5 volumes of Tween-80 to the mixture and mix until clear.

  • Slowly add 4.5 volumes of sterile saline to the mixture while vortexing gently.

  • The final solution should be clear. Use immediately for administration.

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of this compound as a partial agonist of the Estrogen Receptor.

Experimental Workflow

Formulation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve_dmso Dissolve in Anhydrous DMSO weigh->dissolve_dmso add_peg Add PEG300 & Mix dissolve_dmso->add_peg add_tween Add Tween-80 & Mix add_peg->add_tween add_saline Slowly Add Saline with Vortexing add_tween->add_saline check_solution Check for Clarity add_saline->check_solution administer Administer to Animal Model check_solution->administer Clear troubleshoot Troubleshoot: - Gentle Heat (37°C) - Sonication check_solution->troubleshoot Precipitate end End administer->end troubleshoot->add_saline

Caption: Workflow for preparing a co-solvent based formulation of this compound for in vivo studies.

References

Minimizing variability in experiments with (R)-GNE-274

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving the potent Lactate Dehydrogenase A (LDHA) inhibitor, (R)-GNE-274. This resource is designed for researchers, scientists, and drug development professionals to minimize variability and troubleshoot common issues encountered during their studies. While the compound is designated here as this compound, it is often referred to in literature and supplier databases as (R)-GNE-140. For the purpose of this guide, we will use the name provided in the user request, this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound and its less active enantiomer, (S)-GNE-274, which serves as a crucial negative control.

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of Lactate Dehydrogenase A (LDHA) and, to a lesser extent, LDHB.[1][2][3] LDHA is a key enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, this compound disrupts this process, leading to a decrease in lactate production and a shift in cellular metabolism.[4] In cancer cells that are highly dependent on glycolysis (the "Warburg effect"), this inhibition can lead to reduced proliferation and cell death.[5][6]

Q2: Why is it important to use (S)-GNE-274 as a control?

(S)-GNE-274 is the significantly less active enantiomer of this compound. This compound is approximately 18-fold more potent in inhibiting LDHA than (S)-GNE-274.[1][7] Using (S)-GNE-274 as a negative control allows researchers to distinguish between on-target effects (due to LDHA inhibition) and potential off-target effects of the chemical scaffold.[7][8] Any significant cellular effect observed with (S)-GNE-274 at concentrations where this compound shows on-target effects may indicate an off-target mechanism.[7]

Q3: What are the expected on-target effects of this compound?

The primary on-target effects of this compound include:

  • Decreased lactate production.

  • Increased intracellular pyruvate levels.

  • A shift from glycolysis towards oxidative phosphorylation (OXPHOS) in some cell lines, which can be measured as an increase in the oxygen consumption rate (OCR).[4][7]

  • Inhibition of cell proliferation and induction of apoptosis in glycolysis-dependent cells.[7]

Q4: What are potential reasons for observing reduced efficacy of this compound over time?

Reduced efficacy or acquired resistance to this compound can arise from several factors:

  • Upregulation of LDHB: Increased expression of the LDHB isoform can compensate for LDHA inhibition.[4][7]

  • Metabolic Reprogramming: Cells may adapt by upregulating alternative metabolic pathways, such as the AMPK-mTOR-S6K signaling pathway, leading to increased reliance on oxidative phosphorylation.[2][7]

  • Point mutations: Specific mutations in the drug-binding site of LDHA can confer resistance.[4]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps
High variability in lactate production measurements. 1. Inconsistent cell seeding density.2. Variability in compound concentration due to improper dissolution or pipetting errors.3. "Edge effects" in multi-well plates.1. Ensure a uniform single-cell suspension before seeding and optimize seeding density for exponential growth.2. Confirm complete dissolution of this compound in DMSO before preparing working solutions. Use calibrated pipettes.3. Avoid using the outer wells of the plate for critical measurements or ensure proper humidification to minimize evaporation.[8]
This compound shows lower than expected potency. 1. Incorrect concentration of the compound.2. Cell line is not highly dependent on glycolysis.3. Degradation of the compound.1. Verify the calculations for your working solutions. Perform a dose-response experiment to confirm the IC50 in your cell line.2. Assess the metabolic profile of your cells using a Seahorse XF Analyzer to determine their reliance on glycolysis versus oxidative phosphorylation.[7]3. Store the compound as recommended by the supplier, typically at -20°C or -80°C, and prepare fresh working solutions for each experiment.[1]
(S)-GNE-274 (negative control) shows significant activity. 1. The concentration of (S)-GNE-274 is too high.2. Contamination of the (S)-GNE-274 stock with the (R)-enantiomer.3. Off-target effects of the compound scaffold.1. While significantly less potent, (S)-GNE-274 is not completely inert and may show activity at high concentrations.[8] Perform a dose-response with (S)-GNE-274 to identify the concentration at which it begins to show effects.2. Ensure the purity of your (S)-GNE-274 sample.[8]3. If off-target effects are suspected, consider using structurally unrelated LDHA inhibitors as additional controls.
Inconsistent cell viability results. 1. Compound precipitation in the media.2. Inaccurate plate reader settings.3. Cell culture conditions are not optimal.1. Ensure this compound is fully dissolved in DMSO and that the final DMSO concentration in the media is not toxic to the cells (typically <0.5%).2. Optimize plate reader settings for the specific viability assay being used.[8]3. Maintain consistent cell culture practices, including media formulation, passage number, and confluency.

Quantitative Data Summary

The following table summarizes the inhibitory potency of the GNE-274 enantiomers against their primary targets.

Compound Target IC50 Fold Difference vs. (S)-enantiomer
This compoundLDHA3 nM[1][2][3]~18x more potent[1][7]
This compoundLDHB5 nM[1][2][3]
(S)-GNE-274LDHA~54 nM (estimated)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Lactate Production Assay

Principle: This assay measures the concentration of lactate secreted by cells into the culture medium, which is expected to decrease upon treatment with an LDHA inhibitor.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and (S)-GNE-274 in cell culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only).

  • Treatment: Replace the existing medium with the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Lactate Measurement: Use a commercial colorimetric or fluorometric lactate assay kit to measure the lactate concentration in the collected medium, following the manufacturer's instructions.

  • Data Analysis: Normalize the lactate levels to the cell number or protein concentration to account for any effects on cell proliferation.

Cell Viability Assay (MTT Assay)

Principle: This assay assesses the effect of this compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response of this compound and (S)-GNE-274.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Seahorse XF Glycolytic Rate Assay

Principle: This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation, to assess the metabolic phenotype of the cells.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat the cells with this compound or (S)-GNE-274 prior to the assay.

  • Assay Setup: Wash the cells and incubate them in Seahorse XF assay medium.

  • Seahorse Analysis: Perform a Glycolytic Rate Assay on a Seahorse XF Analyzer. This involves sequential injections of rotenone/antimycin A (to inhibit mitochondrial respiration) and 2-deoxyglucose (2-DG, to inhibit glycolysis).[7]

  • Data Analysis: Calculate the ECAR and OCR. Treatment with this compound is expected to cause a significant decrease in ECAR. A compensatory increase in OCR may be observed in some cell lines.[7]

Visualizations

The following diagrams illustrate key pathways and workflows related to experiments with this compound.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria LDHA LDHA R_GNE_274 This compound R_GNE_274->LDHA

Caption: Mechanism of this compound action on the LDHA pathway.

start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compounds Prepare serial dilutions of This compound & (S)-GNE-274 adhere->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant lactate_assay Perform lactate assay collect_supernatant->lactate_assay analyze_data Normalize and analyze data lactate_assay->analyze_data end End analyze_data->end

Caption: Experimental workflow for a lactate production assay.

issue High variability in results? check_solubility Ensure complete compound dissolution in DMSO issue->check_solubility Yes consistent Results are consistent issue->consistent No verify_concentration Verify working concentrations check_solubility->verify_concentration check_cell_health Assess cell health and density verify_concentration->check_cell_health optimize_assay Optimize plate reader settings check_cell_health->optimize_assay inconsistent Results still inconsistent optimize_assay->inconsistent

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Best practices for working with chiral compounds like (R)-GNE-274

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the chiral compound (R)-GNE-274. Given the limited specific data on the (R)-enantiomer, this guide focuses on the known properties of GNE-274 as a partial estrogen receptor (ER) agonist, with special considerations for its chiral nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an enantiomer of GNE-274. GNE-274 is a partial agonist of the estrogen receptor (ER), acting as an effective ER ligand binding domain (LBD) inhibitor.[1] Unlike some other ER modulators, GNE-274 is a non-degrader, meaning it does not induce the breakdown of the estrogen receptor.[1] It has been shown to increase the chromatin accessibility of ER-DNA binding sites.[1] As a chiral molecule, the biological activity of this compound may differ significantly from its (S)-enantiomer, although specific comparative data is limited. It is crucial to consider that for many chiral compounds, one enantiomer is often more potent or has a different pharmacological profile than the other.

Q2: How should I store and handle this compound?

A2: Stock solutions of GNE-274 should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to protect the compound from light and store it under nitrogen.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into single-use vials.

Q3: In what solvents is GNE-274 soluble?

A3: GNE-274 is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations are required. One protocol suggests preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline to achieve a clear solution.[1]

Q4: What are the expected IC50 values for GNE-274?

A4: GNE-274 potently inhibits the proliferation of E2-stimulated ER+ breast cancer cell lines, with reported IC50 values generally ranging from 5 nM to 20 nM in different cell lines.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or no biological activity Compound Degradation: Improper storage or repeated freeze-thaw cycles.1. Prepare fresh working solutions from a new aliquot of the stock solution. 2. Confirm proper storage conditions (-80°C or -20°C, protected from light).
Chiral Inversion: Potential for racemization under certain conditions (e.g., pH, temperature).1. Use a fresh, validated batch of this compound. 2. If possible, verify the enantiomeric purity of your compound using chiral chromatography.
Low Receptor Expression: The target cell line may have low or no estrogen receptor expression.1. Confirm ERα and/or ERβ expression in your cell line using Western blot or qPCR. 2. Use a positive control cell line known to be responsive to ER modulators (e.g., MCF-7).
Poor Solubility in Aqueous Media Compound Precipitation: GNE-274, like many small molecules, has limited aqueous solubility.1. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid precipitation and solvent toxicity. 2. For in vivo studies, use a co-solvent system as described in the solubility data section. 3. Visually inspect solutions for any precipitate before use.
Off-Target Effects Observed Non-Specific Binding: At high concentrations, the compound may interact with other cellular targets.1. Perform a dose-response experiment to determine the optimal concentration range. 2. Include a negative control, if available (e.g., the less active (S)-enantiomer), to distinguish on-target from off-target effects. 3. Compare results with other known ER modulators.
Variability Between Experiments Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration.1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment. 3. Use charcoal-stripped serum to remove endogenous hormones that could interfere with the assay.

Quantitative Data

Table 1: Inhibitory Concentration of GNE-274 in ER+ Breast Cancer Cell Lines

Cell LineIC50 (nM)
Various ER+ Cell Lines~ 5 - 20
Data is for GNE-274 (enantiomeric composition not specified) and may vary depending on the specific cell line and experimental conditions.[1]

Table 2: Solubility of GNE-274

SolventConcentrationNotes
DMSONot specifiedSoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1.75 mg/mLClear solution for in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline)1.75 mg/mLClear solution for in vivo use.
Formulation protocols are for GNE-274 (enantiomeric composition not specified).[1]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT/XTT Assay)

Objective: To determine the effect of this compound on the proliferation of estrogen receptor-positive breast cancer cells.

Materials:

  • This compound

  • ER+ breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium with charcoal-stripped fetal bovine serum (CS-FBS)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Hormone Deprivation:

    • The next day, replace the medium with 100 µL of phenol red-free medium containing 10% CS-FBS.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the hormone-deprived medium. Also, prepare a vehicle control (DMSO) and a positive control (e.g., estradiol).

    • Add 100 µL of the compound dilutions to the respective wells. The final volume in each well should be 200 µL.

    • Incubate for 72-96 hours.

  • MTT/XTT Assay:

    • Add the MTT or XTT reagent to each well according to the manufacturer's protocol.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add the solubilization solution.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software.

Protocol 2: Western Blot for ERα and Downstream Signaling

Objective: To assess the effect of this compound on the expression of ERα and the phosphorylation of downstream signaling proteins.

Materials:

  • This compound

  • ER+ breast cancer cell line

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations and time points. Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Caption: Estrogen Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Compound_Prep Prepare this compound Stock and Working Solutions Treatment Treat Cells with this compound Compound_Prep->Treatment Cell_Culture Culture ER+ Cells Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Protein_Analysis Protein Analysis (e.g., Western Blot) Incubation->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Protein_Analysis->Data_Analysis

References

Technical Support Center: Troubleshooting (R)-GNE-140 Assay Results Affected by Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with (R)-GNE-140 assays due to suspected cell line contamination. The following resources offer troubleshooting guides and frequently asked questions to help identify and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: My assay results with (R)-GNE-140 are inconsistent and not reproducible. Could cell line contamination be the cause?

A1: Yes, inconsistent or unexpected results in dose-response assays are a significant indicator of cell line contamination.[1] Contamination can manifest as abnormal cell growth rates, changes in media color, or the presence of debris.[2] There are two primary types of biological contamination that can lead to such discrepancies:

  • Microbial Contamination: Bacteria, yeast, molds, and mycoplasma can alter experimental conditions. Bacteria and yeast can cause rapid changes in pH and turbidity, while mycoplasma contamination is often not visible but can significantly alter cellular metabolism and gene expression.[2]

  • Cross-Contamination: The culture may have been overgrown by a different, more aggressive cell line, such as the notoriously pervasive HeLa cell line.[1][3] This contaminant will likely have a different genetic background and, therefore, a different sensitivity to (R)-GNE-140.

Q2: What are the most common types of contaminants I should be aware of in my cell culture experiments?

A2: Cell culture contaminants are broadly categorized as biological or chemical.[4]

  • Biological contaminants include bacteria, molds, yeasts, viruses, and mycoplasma. Cross-contamination with other cell lines is also a major issue.[4]

  • Chemical contaminants can include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[4][5]

Q3: How can I detect the presence of common biological contaminants?

A3: Different contaminants require different detection methods.

  • Bacteria, yeasts, and molds can often be detected by visual inspection of the culture medium for turbidity, color changes, or filamentous growth. Microscopic examination can reveal individual microbial cells.[4]

  • Mycoplasma are not visible under a standard light microscope and require specific detection methods such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst).[4]

  • Cross-contamination with other cell lines can be identified through methods like Short Tandem Repeat (STR) profiling.[1][6]

Q4: My cells show unexpected resistance or sensitivity to (R)-GNE-140. How can contamination cause this?

A4: Unexpected drug sensitivity is a classic sign of contamination.

  • Cross-Contamination: If your intended cell line has been replaced by a different one, the new cells will have a different response profile to (R)-GNE-140.

  • Mycoplasma Infection: Mycoplasma can alter a cell's metabolism and gene expression, affecting its response to drugs.[7] They can impact pathways that (R)-GNE-140 targets, leading to misleading results.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving suspected cell line contamination issues when working with (R)-GNE-140.

Step 1: Initial Observation and Quarantine

If you observe any of the following, immediately quarantine the suspicious cultures to prevent further spread:

  • Sudden changes in growth rate (faster or slower).[2]

  • Unexpected changes in media pH (color change).[2]

  • Cloudiness (turbidity) in the culture medium.[6]

  • Unusual cell morphology.

  • Inconsistent results in your (R)-GNE-140 assay.

Step 2: Identify the Contaminant

Based on your initial observations, proceed with the appropriate detection method as outlined in the table below.

Observed Issue Potential Contaminant Recommended Detection Method
Turbid medium, rapid pH drop (yellowing).Bacteria or YeastMicroscopy, Culture on agar plates.[8]
Visible filamentous growth (fuzzy mat).Mold (Fungi)Microscopic observation of hyphae.[4]
Gradual decrease in cell proliferation, changes in cell morphology, or inconsistent experimental results without visible signs of contamination.MycoplasmaPCR-based assay, Fluorescent DNA staining (Hoechst 33258 or DAPI), ELISA.[3][8]
Consistent, unexpected assay results; altered cell morphology over time.Cell Line Cross-ContaminationShort Tandem Repeat (STR) Profiling.[1][6]
Reduced cell growth and viability.Chemical Contamination (e.g., endotoxins, impurities in reagents)Limulus Amebocyte Lysate (LAL) assay for endotoxins; testing of reagents and water.[9]

Table 1: Contaminant Identification Guide

Step 3: Corrective Actions

The appropriate corrective action depends on the type of contaminant identified.

Contaminant Recommended Action
Bacteria, Yeast, Mold Discard: The safest approach is to discard all contaminated cultures and reagents.[5] Decontaminate: Thoroughly clean and decontaminate all affected equipment, including incubators and biosafety cabinets.[2]
Mycoplasma Discard: The most recommended action is to discard the contaminated cell line and all related stocks.[8] Treat (if irreplaceable): Use specific anti-mycoplasma agents, but be aware that these can be harsh on the cells and may alter their characteristics.[8]
Cell Line Cross-Contamination Discard: Immediately discard the contaminated cell line.[1] Replace: Obtain a new, authenticated vial of the cell line from a reputable cell bank.[1] Authenticate: Perform STR profiling on the new stock upon arrival to confirm its identity.[1]
Chemical Contamination Replace Reagents: Discard and replace suspected contaminated media, sera, or other reagents.[2] Use High-Quality Materials: Ensure the use of high-purity water and reagents from reliable sources.[5]

Table 2: Corrective Actions for Contamination

Impact of Contamination on (R)-GNE-140 Assay Data

Cell line contamination can significantly alter quantitative measurements such as the half-maximal inhibitory concentration (IC50) or the growth inhibition (GI50).

Scenario Intended Cell Line Contaminating Cell Line Observed (R)-GNE-140 IC50 Potential Interpretation Error
Hypothetical Example 1 Cell Line A (Sensitive to (R)-GNE-140)HeLa (Resistant to (R)-GNE-140)Significantly higher than expectedFalse conclusion of (R)-GNE-140 inefficacy.
Hypothetical Example 2 Cell Line B (Resistant to (R)-GNE-140)Cell Line C (Sensitive to (R)-GNE-140)Significantly lower than expectedFalse conclusion of high (R)-GNE-140 potency.

Table 3: Hypothetical Impact of Cell Line Cross-Contamination on (R)-GNE-140 IC50 Values

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is used to assess the effect of (R)-GNE-140 on the viability of cancer cells.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (R)-GNE-140 (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Prepare serial dilutions of (R)-GNE-140 in complete cell culture medium. Include a vehicle control (DMSO in medium).[11]

  • Remove the old medium from the cells and add the medium containing the different concentrations of (R)-GNE-140 or vehicle control.[11]

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[10][11]

  • Equilibrate the plate to room temperature for approximately 30 minutes.[11]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[11]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Measure the luminescence using a luminometer.[11]

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).[11]

Protocol 2: Lactate Production Assay

This protocol measures the amount of lactate secreted by cells into the culture medium following treatment with (R)-GNE-140, reflecting the inhibition of Lactate Dehydrogenase A (LDHA).[12]

Materials:

  • Cancer cell line of interest

  • Complete and serum-free cell culture medium

  • (R)-GNE-140 (dissolved in DMSO)

  • 96-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • The following day, remove the culture medium and replace it with serum-free medium containing serial dilutions of (R)-GNE-140 or a vehicle control.[12]

  • Incubate for the desired treatment duration (e.g., 6 to 72 hours).[12]

  • After incubation, carefully collect the cell culture supernatant from each well.[12]

  • Perform the lactate assay on the collected supernatant according to the manufacturer's instructions of the chosen commercial kit.[12]

  • Measure the absorbance or fluorescence using a microplate reader.[11]

  • Determine the lactate concentration in each sample by comparing the readings to a standard curve.[11]

  • Normalize the lactate concentration to the cell number or total protein content in the corresponding well.[11]

Visualizations

Signaling_Pathway Mechanism of Action of (R)-GNE-140 Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Catalyzed by LDHA Proliferation Cell Proliferation Lactate->Proliferation Supports LDHA LDHA RGNE140 (R)-GNE-140 RGNE140->LDHA Inhibits Troubleshooting_Workflow Cell Line Contamination Troubleshooting Workflow Start Inconsistent Assay Results or Unusual Cell Growth Quarantine Quarantine Suspected Cultures Start->Quarantine Observe Visual & Microscopic Inspection Quarantine->Observe Visible Visible Contamination? (Turbidity, Filaments) Observe->Visible MicrobialTest Microscopy & Culture on Agar Plates Visible->MicrobialTest Yes NoVisible No Visible Contamination Visible->NoVisible No Discard Isolate & Discard Contaminated Culture MicrobialTest->Discard MycoTest Perform Mycoplasma Test (PCR, Staining, ELISA) NoVisible->MycoTest STR_Profile Consider Cross-Contamination Perform Cell Line Authentication (STR) MycoTest->STR_Profile MycoTest->Discard Positive STR_Profile->Discard Decontaminate Decontaminate Equipment & Workspace Discard->Decontaminate Replace Obtain New Authenticated Cell Stock Decontaminate->Replace End Resume Experiment Replace->End

References

Impact of serum concentration on (R)-GNE-274 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-GNE-274. The information focuses on the potential impact of serum concentration on the compound's activity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the R-enantiomer of GNE-274. GNE-274 is a structural analog of the Estrogen Receptor (ER) degrader GDC-0927. However, unlike GDC-0927, GNE-274 is a non-degrader and functions as a partial ER agonist.[1][2][3] It acts as a potent inhibitor of the ER ligand-binding domain (LBD).[1][2] In various breast cancer cell lines, GNE-274 has demonstrated potent inhibition of cellular proliferation with IC50 values in the low nanomolar range.[1][2]

Q2: How does serum in cell culture media affect the activity of this compound?

Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors like this compound.[4][5] This binding reduces the free concentration of the compound available to interact with its target, the Estrogen Receptor, within the cells.[4] Consequently, the observed potency (IC50 value) of this compound in cell-based assays may be lower (higher IC50 value) in the presence of serum compared to serum-free or low-serum conditions.[4][6]

Q3: What are the typical signs of serum interference in my experiments with this compound?

Common indicators of serum interference include:

  • Inconsistent IC50 values: You may observe variability in the IC50 values of this compound between different experiments or when using different batches of serum.

  • Lower than expected potency: The IC50 value in your cell-based assay might be significantly higher than the reported biochemical IC50 or values from assays conducted in low-serum conditions.[6]

  • A rightward shift in the dose-response curve: As the serum concentration increases, the dose-response curve for this compound will likely shift to the right, indicating a need for higher concentrations of the compound to achieve the same level of inhibition.[4]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected potency of this compound in cell-based assays.

This issue is often attributable to the binding of the compound to serum proteins. Here are steps to troubleshoot and mitigate this effect:

1. Quantify the Impact of Serum:

  • Recommendation: Perform your cell-based assay (e.g., proliferation assay) with varying concentrations of fetal bovine serum (FBS) or human serum albumin (HSA). For example, you could test 0%, 1%, 5%, and 10% FBS.

  • Expected Outcome: A significant increase in the IC50 value of this compound with increasing serum concentration will confirm serum protein binding.[4]

2. Optimize Assay Conditions:

  • Reduce Serum Concentration: If the health of your cells allows for the duration of the assay, consider reducing the serum concentration to the minimum required for cell viability.

  • Use Serum-Free Media: For short-term assays (e.g., a few hours), it may be possible to conduct the experiment in serum-free media. However, ensure that the cells remain viable and responsive under these conditions.

  • Consider a Different Serum Type: Different types of serum (e.g., bovine, human) can have varying protein compositions, which may lead to different degrees of compound binding.

3. Data Interpretation:

  • When reporting your results, it is crucial to specify the serum concentration used in your assays. This provides context for the observed IC50 values and allows for better comparison across different studies.

Data Summary

Currently, there is no publicly available quantitative data that directly compares the IC50 values of this compound at different serum concentrations. The following table provides a general representation of the expected trend based on the behavior of other small molecule inhibitors.

Serum Concentration (%)Expected this compound IC50 Range (nM)Rationale
0 (Serum-Free)LowestThe majority of the compound is free to interact with the target protein.
1-5IntermediateA portion of the compound is bound to serum proteins, reducing the effective concentration.[4]
10+HighestA significant fraction of the compound is bound to serum proteins, leading to an apparent decrease in potency.[4]

Note: The IC50 values for GNE-274 have been reported to be in the range of 5-20 nM in various breast cancer cell lines, but the specific serum concentrations for these assays were not detailed in the available search results.[1][2]

Experimental Protocols

Protocol: Assessing the Impact of Serum on this compound Activity in a Cell Proliferation Assay

This protocol provides a general framework for determining the effect of serum concentration on the potency of this compound.

1. Cell Seeding:

  • Plate your chosen estrogen receptor-positive breast cancer cell line (e.g., MCF7) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
  • Allow cells to adhere overnight in their standard growth medium containing a specific percentage of FBS (e.g., 10%).

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Create a serial dilution of this compound in assay media with varying concentrations of FBS (e.g., 0%, 1%, 5%, 10%). It is important to prepare a separate dilution series for each serum concentration to be tested.

3. Cell Treatment:

  • After cell adhesion, carefully remove the growth medium.
  • Add the prepared media containing the different concentrations of this compound and varying serum levels to the respective wells. Include vehicle control (DMSO) wells for each serum condition.

4. Incubation:

  • Incubate the plates for a period that is sufficient to observe an effect on cell proliferation (e.g., 72 hours).

5. Cell Viability Measurement:

  • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

6. Data Analysis:

  • Normalize the data to the vehicle control for each serum concentration.
  • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for each serum condition.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds E2 Estradiol (E2) E2->ER Binds & Activates R_GNE_274 This compound R_GNE_274->ER Binds & Inhibits Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Caption: Simplified Estrogen Receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells Compound_Dilution 2. Prepare this compound Dilutions in Media with Varying Serum % Cell_Treatment 3. Treat Cells Compound_Dilution->Cell_Treatment Incubation 4. Incubate Cell_Treatment->Incubation Viability_Assay 5. Measure Cell Viability Incubation->Viability_Assay Data_Normalization 6. Normalize Data Viability_Assay->Data_Normalization IC50_Calculation 7. Calculate IC50 Data_Normalization->IC50_Calculation

Caption: Experimental workflow for assessing the impact of serum on this compound activity.

References

Ensuring reproducibility in (R)-GNE-274 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to ensure the reproducibility of functional assays involving (R)-GNE-274, a partial estrogen receptor (ER) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the enantiomer of GNE-274, which acts as a non-degrading partial agonist of the estrogen receptor (ER).[1][2] Unlike selective estrogen receptor degraders (SERDs), this compound binds to the ER ligand-binding domain (LBD) without inducing its degradation.[1][2] Its activity is primarily linked to modulating the transcriptional activity of the estrogen receptor, which plays a critical role in the proliferation of ER-positive breast cancer cells.

Q2: We are observing inconsistent IC50 values for this compound in our cell proliferation assays. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound can lead to a lower effective concentration and thus higher apparent IC50 values. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent effects and compound precipitation.[3][4]

  • Cell Health and Passage Number: The metabolic state and passage number of your cells can significantly impact their sensitivity to treatment. It is crucial to use cells within a consistent and low passage number range for all experiments.[3][5]

  • Assay Conditions: Variations in cell seeding density, incubation times, and reagent preparation can all contribute to variability.[3] Standardize these parameters across all experiments to ensure reproducibility.

Q3: How can we confirm that the observed effects of this compound are due to on-target ER modulation and not off-target effects?

To validate on-target activity, consider the following approaches:

  • Use of a Control Compound: Include a structurally distinct ER antagonist or agonist in your experiments. Observing the expected opposing or similar biological effects with a known modulator strengthens the evidence for on-target activity.

  • Dose-Response Relationship: A clear and reproducible dose-response curve that aligns with the expected potency of this compound suggests on-target engagement.

  • Target Engagement Assay: Directly measure the binding of this compound to the estrogen receptor within the cell.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low activity of this compound Compound degradationPrepare fresh stock solutions from solid compound. Store aliquots at -80°C to minimize freeze-thaw cycles.[6]
Inaccurate concentrationVerify calculations and ensure proper dissolution of the compound in the stock solution.[4]
Low cell permeabilityWhile less common for this class of molecules, consult literature for any known permeability issues with similar compounds.
High background or off-target effects Concentration too highPerform a dose-response experiment to identify the optimal concentration range that elicits a specific response without causing general cytotoxicity.[4][7]
Off-target activity of the compoundUse a structurally different ER modulator to confirm that the observed phenotype is consistent with ER pathway modulation.[3]
Compound precipitation in media Low aqueous solubilityEnsure the final concentration of the organic solvent (e.g., DMSO) is minimal (ideally ≤0.1%). Prepare intermediate dilutions in a suitable buffer before adding to the final cell culture media.[4]
Interaction with media componentsTest the solubility of this compound in your specific cell culture medium at the desired working concentration.
Inconsistent results between experiments Variability in cell cultureMaintain a consistent cell passage number, seeding density, and growth phase for all experiments.[3][5]
Reagent variabilityUse fresh reagents and prepare master mixes to minimize pipetting errors.
Operator variabilityEnsure all personnel follow the same standardized protocol.

Quantitative Data Summary

The following table summarizes representative data from a cell proliferation assay using an ER-positive breast cancer cell line treated with an ER modulator similar to this compound.

Compound Cell Line Assay Type Endpoint IC50 (nM)
This compound (example)MCF-7Cell Viability (72h)Proliferation10 - 100
Fulvestrant (control)MCF-7Cell Viability (72h)Proliferation1 - 10
Tamoxifen (control)MCF-7Cell Viability (72h)Proliferation5 - 50

Note: These values are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Cell Proliferation Assay (MTT/CellTiter-Glo®)

This protocol assesses the effect of this compound on the proliferation of ER-positive cancer cells.

  • Cell Seeding: Plate ER-positive cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Further dilute in cell culture medium to the final desired concentrations, ensuring the final DMSO concentration is below 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

ER Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol can be used to verify the direct binding of this compound to the estrogen receptor in a cellular context.

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble ER in the supernatant by Western blotting using an ER-specific antibody.

  • Data Analysis: Plot the amount of soluble ER as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

EstrogenReceptorSignaling Estrogen Receptor Signaling Pathway E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds & Activates GNE274 This compound GNE274->ER Binds & Partially Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA HSP90 HSP90 HSP90->ER Stabilizes Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Estrogen Receptor signaling pathway modulation by this compound.

ExperimentalWorkflow Functional Assay Experimental Workflow Start Start PrepareCells Prepare & Seed Cells Start->PrepareCells TreatCells Treat Cells PrepareCells->TreatCells PrepareCompound Prepare this compound Serial Dilutions PrepareCompound->TreatCells Incubate Incubate (e.g., 72h) TreatCells->Incubate AssayReadout Perform Assay Readout (e.g., MTT, Luminescence) Incubate->AssayReadout DataAnalysis Data Analysis (IC50 Calculation) AssayReadout->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for this compound functional assays.

References

Validation & Comparative

A Comparative Guide: (R)-GNE-274 versus GNE-274 Racemate in Estrogen Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (R)-GNE-274 and its racemic form, GNE-274, both recognized as modulators of the estrogen receptor (ER). While direct, quantitative comparative data for the activity of the single enantiomer versus the racemate is not publicly available, this document synthesizes existing knowledge on their nature, expected pharmacological behavior based on stereoisomerism, and the relevant biological pathways and experimental methodologies for their evaluation.

Introduction to GNE-274 and its Enantiomer

GNE-274 is a structural analog of GDC-0927, a known selective estrogen receptor degrader (SERD). However, unlike GDC-0927, GNE-274 functions as a non-degrader and a partial agonist of the estrogen receptor.[1] this compound is a specific stereoisomer, the (R)-enantiomer, of the GNE-274 molecule.[2] In pharmacology, it is a well-established principle that the biological activity of chiral molecules often resides predominantly in one enantiomer, as the specific three-dimensional arrangement of a molecule is critical for its interaction with biological targets like receptors and enzymes. The less active or inactive enantiomer in a racemic mixture can sometimes contribute to off-target effects or even antagonize the active enantiomer.

Activity Comparison: Theoretical Considerations

While specific experimental data comparing this compound and GNE-274 racemate is not available in the reviewed literature, we can infer expected differences based on studies of similar chiral compounds. It is highly probable that the estrogen receptor modulatory activity of GNE-274 resides primarily in one of its enantiomers. If this compound is the active enantiomer, the GNE-274 racemate would be expected to exhibit approximately half the potency of the pure (R)-enantiomer, assuming the (S)-enantiomer is inactive.

Table 1: Hypothetical Comparative Activity Data

The following table is a template for data presentation and does not contain real experimental values, as they were not found in the available literature. It illustrates the type of data required for a definitive comparison.

ParameterThis compoundGNE-274 Racemate
Estrogen Receptor α Binding Affinity (IC50, nM) Data not availableData not available
MCF-7 Cell Proliferation Inhibition (IC50, nM) Data not availableData not available

Signaling Pathway of a Partial Estrogen Receptor Agonist

As a partial agonist, GNE-274 is expected to bind to the estrogen receptor and induce a conformational change that is distinct from that caused by a full agonist like estradiol. This results in a submaximal transcriptional activation of estrogen-responsive genes. In the presence of a full agonist, a partial agonist can act as a competitive antagonist. The signaling cascade can involve both genomic and non-genomic pathways.

Estrogen_Receptor_Partial_Agonist_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GNE-274 GNE-274 ER Estrogen Receptor (ER) GNE-274->ER Binding GNE-274->ER HSP Heat Shock Proteins ER->HSP Inactive state GNE-274_ER_complex GNE-274-ER Complex ER->GNE-274_ER_complex Conformational Change GNE-274_ER_complex->GNE-274_ER_complex Dimerization ERE Estrogen Response Element (ERE) GNE-274_ER_complex->ERE Dimerization & Binding GNE-274_ER_complex->ERE Gene_Transcription Submaximal Gene Transcription ERE->Gene_Transcription Coactivators Coactivators Coactivators->GNE-274_ER_complex Recruitment Corepressors Corepressors Corepressors->GNE-274_ER_complex Recruitment

Caption: Signaling pathway of a partial estrogen receptor agonist like GNE-274.

Experimental Protocols

To quantitatively compare the activity of this compound and GNE-274 racemate, the following experimental protocols would be employed.

Estrogen Receptor Binding Assay

This assay determines the affinity of the compounds for the estrogen receptor. A competitive binding assay is a common format.

Methodology:

  • Preparation of ER-containing lysate: Uterine cytosol from rats or recombinant human ER can be used as the source of the receptor.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen, such as [3H]-estradiol, is incubated with the ER preparation in the presence of varying concentrations of the test compounds (this compound or GNE-274 racemate).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Techniques like hydroxylapatite adsorption or size-exclusion chromatography are used to separate the ER-bound radioligand from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

MCF-7 Cell Proliferation Assay

This assay assesses the functional effect of the compounds on the proliferation of an estrogen-sensitive breast cancer cell line.

Methodology:

  • Cell Culture: MCF-7 cells, which are ER-positive, are cultured in a suitable medium.

  • Hormone Deprivation: Prior to the assay, cells are typically cultured in a medium without phenol red and with charcoal-stripped serum to remove any estrogenic compounds.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (this compound or GNE-274 racemate) in the presence or absence of a low concentration of estradiol to assess both agonistic and antagonistic activity.

  • Incubation: The cells are incubated for a period of 3 to 7 days.

  • Assessment of Cell Proliferation: Cell viability and proliferation can be measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell proliferation, is determined by plotting the percentage of cell viability against the compound concentration.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis R_GNE_274 This compound ER_Binding Estrogen Receptor Binding Assay R_GNE_274->ER_Binding MCF7_Assay MCF-7 Cell Proliferation Assay R_GNE_274->MCF7_Assay Racemate GNE-274 Racemate Racemate->ER_Binding Racemate->MCF7_Assay IC50_Binding Determine IC50 (Binding Affinity) ER_Binding->IC50_Binding IC50_Proliferation Determine IC50 (Anti-proliferative Activity) MCF7_Assay->IC50_Proliferation Comparison Compare Potency IC50_Binding->Comparison IC50_Proliferation->Comparison

Caption: Workflow for comparing the activity of this compound and GNE-274 racemate.

Conclusion

While a definitive quantitative comparison between this compound and GNE-274 racemate is hampered by the lack of publicly available data, the principles of stereochemistry in pharmacology strongly suggest that the (R)-enantiomer is the primary contributor to the observed estrogen receptor modulatory activity. The provided experimental protocols offer a clear roadmap for researchers to perform a direct comparison and elucidate the precise activity profile of each compound. Such studies would be invaluable for the further development and understanding of this class of estrogen receptor modulators.

References

A Head-to-Head Comparison: (R)-GNE-274 versus Tamoxifen in Estrogen Receptor-Positive Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of (R)-GNE-274 and tamoxifen, two estrogen receptor (ER) antagonists utilized in breast cancer research. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Estrogen receptor-positive (ER+) breast cancer remains a significant area of research, with endocrine therapies like tamoxifen forming the cornerstone of treatment. However, the emergence of resistance necessitates the development of novel ER antagonists. This compound is a potent, non-degrading partial ER agonist that has demonstrated superior efficacy in preclinical models compared to tamoxifen's active metabolite, 4-hydroxytamoxifen (4-OHT). This guide delves into the comparative performance of these two compounds, presenting quantitative data on their effects on cell proliferation, apoptosis, and ER signaling in breast cancer cell lines.

Mechanism of Action

This compound is the active enantiomer of GNE-274. It functions as a partial agonist of the estrogen receptor without inducing its degradation.[1] this compound acts as a potent inhibitor of the ER ligand-binding domain and uniquely increases the accessibility of chromatin at ER-DNA binding sites.[1]

Tamoxifen , a selective estrogen receptor modulator (SERM), acts as a competitive antagonist of estrogen in breast tissue.[2] It binds to the ER, inducing a conformational change that inhibits the transcription of estrogen-responsive genes, thereby impeding cancer cell growth.[2] However, tamoxifen can also exhibit partial agonist activity in other tissues.

Data Presentation

The following tables summarize the quantitative data comparing the efficacy of this compound and tamoxifen in ER+ breast cancer cell lines.

Table 1: Comparative Efficacy on Cell Proliferation (IC50 Values)

CompoundCell LineIC50 (nM)Reference
This compoundER+ Breast Cancer Cell Lines5 - 20[1]
4-Hydroxytamoxifen (4-OHT)T47D4,200[3]
4-Hydroxytamoxifen (4-OHT)MCF-73,200[3]

Note: this compound is reported to be more potent than 4-hydroxytamoxifen (the active metabolite of tamoxifen) in inhibiting the proliferation of E2-stimulated ER+ breast cancer cell lines.[1] IC50 values for tamoxifen can vary significantly between studies.

Table 2: Comparative Effects on Apoptosis

CompoundCell LineApoptotic EffectMethodReference
This compoundER+ Breast Cancer CellsPotent induction of apoptosisInferred from potent anti-proliferative activity[1]
TamoxifenMCF-7Time- and concentration-dependent induction of apoptosisFlow Cytometry (Annexin V/PI)[2][4]

Table 3: Comparative Effects on Estrogen Receptor (ERα) Signaling

CompoundEffect on ERα Protein LevelsMechanismReference
This compoundNo degradationPartial agonist, impairs ER mobility[1][5][6]
TamoxifenNo degradationCompetitive antagonist, impairs ER mobility[5][6]
Fulvestrant (for comparison)DegradationFull antagonist, induces ER degradation[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or tamoxifen for a specified period (e.g., 7-10 days).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound or tamoxifen for a defined period.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for ERα Signaling

This technique is used to detect and quantify the levels of specific proteins, such as ERα.

  • Protein Extraction: Following treatment with this compound or tamoxifen, total protein is extracted from the breast cancer cells.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels. A loading control (e.g., β-actin) is used to normalize the data.

Visualizations

Signaling Pathways

GNE274_vs_Tamoxifen_Pathway cluster_GNE274 This compound Pathway cluster_Tamoxifen Tamoxifen Pathway GNE274 This compound ER_GNE274 ERα GNE274->ER_GNE274 Binds to LBD Chromatin_GNE274 Increased Chromatin Accessibility ER_GNE274->Chromatin_GNE274 Impairs mobility Gene_Repression_GNE274 Repression of E2-responsive genes Chromatin_GNE274->Gene_Repression_GNE274 Proliferation_Inhibition_GNE274 Inhibition of Cell Proliferation Gene_Repression_GNE274->Proliferation_Inhibition_GNE274 Tamoxifen Tamoxifen ER_Tam ERα Tamoxifen->ER_Tam Competitively binds ERE Estrogen Response Element (ERE) ER_Tam->ERE Binds and recruits co-repressors Gene_Repression_Tam Repression of E2-responsive genes ERE->Gene_Repression_Tam Proliferation_Inhibition_Tam Inhibition of Cell Proliferation Gene_Repression_Tam->Proliferation_Inhibition_Tam Experimental_Workflow cluster_assays Comparative Assays cluster_data Data Analysis start Start: ER+ Breast Cancer Cell Lines (MCF-7, T47D) treatment Treatment with This compound or Tamoxifen (Dose-response) start->treatment proliferation Cell Proliferation (MTT Assay) treatment->proliferation apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western ERα Signaling (Western Blot) treatment->western ic50 IC50 Calculation proliferation->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant ERα Protein Quantification western->protein_quant conclusion Conclusion: Comparative Efficacy ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

References

A Comparative Analysis of (R)-GNE-274 and Other Selective Estrogen Receptor Modulators (SERMs) in ER-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of (R)-GNE-274, a novel partial estrogen receptor (ER) agonist, with other established Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen, Raloxifene, and the selective estrogen receptor degrader (SERD) Fulvestrant. The data presented herein is compiled from various in vitro studies, with a focus on ER-positive breast cancer cell lines, to offer a comparative perspective on their anti-proliferative activities and mechanisms of action.

Quantitative Efficacy Comparison

The primary measure of efficacy for these compounds in preclinical settings is the half-maximal inhibitory concentration (IC50) in cell proliferation assays, typically conducted in ER-positive breast cancer cell lines like MCF-7. A lower IC50 value indicates higher potency.

CompoundTargetCell LineIC50 (nM)Reference
This compound ER (Partial Agonist)ER+ Breast Cancer Cell Lines~5 - 20 [1]
4-Hydroxytamoxifen (Active metabolite of Tamoxifen)ER (Antagonist)MCF-7~11,300[2]
RaloxifeneER (Antagonist)MCF-7~13,700[2]
FulvestrantER (Degrader/Antagonist)MCF-7~0.29[3]
AZD9496ER (Antagonist/Degrader)MCF-7Potency greater than Fulvestrant[4]
GDC-0810 (Brilanestrant)ER (Degrader/Antagonist)MCF-7~2.5[5]

Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented is for comparative purposes.

Based on available data, this compound demonstrates high potency in inhibiting the proliferation of E2-stimulated ER+ breast cancer cell lines, reportedly greater than fulvestrant, 4-OHT, AZD9496, and GDC-0810.[4]

Mechanism of Action and Signaling Pathways

SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the SERM can induce a conformational change in the receptor, leading to either agonistic (estrogen-like) or antagonistic (anti-estrogenic) effects in a tissue-specific manner. This differential activity is influenced by the recruitment of co-activator or co-repressor proteins to the ER complex, which then modulates the transcription of estrogen-responsive genes.[6]

This compound is characterized as a partial ER agonist and a non-degrader, meaning it does not induce the degradation of the estrogen receptor, a mechanism employed by SERDs like fulvestrant.[4] Instead, it acts as a potent inhibitor of the ER ligand-binding domain (LBD).[4] The binding of this compound to the ER leads to a conformational state that differs from that induced by full agonists or antagonists, resulting in a unique profile of gene regulation.

The downstream signaling pathways affected by SERMs in breast cancer cells are complex and can include the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[7]

Estrogen Receptor Signaling Pathway

SERM_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER SERM SERM SERM->ER ER_E2_Complex ER-E2 Complex ER_SERM_Complex ER-SERM Complex ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival Impacts Co_activator Co-activator Co_activator->Gene_Transcription Activation Co_repressor Co-repressor Co_repressor->Gene_Transcription Repression ER_E2_Complex->ERE ER_E2_Complex->Co_activator ER_SERM_Complex->ERE ER_SERM_Complex->Co_repressor

Caption: Simplified diagram of the estrogen receptor signaling pathway and the modulatory effects of Estradiol and SERMs.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the efficacy of SERMs. Specific details may vary between laboratories.

Cell Proliferation Assay (MTT/SRB Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow start Start: Seed MCF-7 cells in 96-well plates incubation1 Incubate for 24h (Cell attachment) start->incubation1 treatment Treat with varying concentrations of SERMs incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_reagent Add MTT or SRB reagent incubation2->add_reagent incubation3 Incubate (MTT: 2-4h; SRB: 10 min) add_reagent->incubation3 solubilize Solubilize formazan (MTT) or bound dye (SRB) incubation3->solubilize read_absorbance Read absorbance on a plate reader solubilize->read_absorbance analyze Analyze data and calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: General workflow for determining the IC50 of SERMs using a cell proliferation assay.

Detailed Methodology:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, typically DMEM or RPMI 1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[9]

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, tamoxifen, etc.) and a vehicle control (e.g., DMSO).[9]

  • Incubation: The plates are incubated for a period of 48 to 72 hours.[9]

  • MTT Assay:

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[10]

  • SRB Assay:

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with Sulforhodamine B (SRB) dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.[11]

  • Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Workflow for ER Competitive Binding Assay

ER_Binding_Workflow start Start: Prepare ER-containing cytosol or recombinant ER incubation Incubate ER with [3H]-Estradiol and varying concentrations of test compound start->incubation separation Separate bound from free radioligand (e.g., hydroxylapatite) incubation->separation quantification Quantify bound radioactivity (Scintillation counting) separation->quantification analysis Analyze data to determine IC50 and relative binding affinity quantification->analysis end End analysis->end

Caption: General workflow for an in vitro competitive estrogen receptor binding assay.

Detailed Methodology:

  • Receptor Preparation: Estrogen receptors are obtained either from the cytosol of rat uteri or as recombinant human ERα or ERβ.[1][12]

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]-17β-estradiol) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.[1]

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand using methods such as hydroxylapatite (HAP) or charcoal-dextran precipitation.[1]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled estradiol, is then calculated.

Estrogen-Regulated Gene Expression Analysis (qRT-PCR)

This method is used to quantify the changes in the expression of specific estrogen-responsive genes following treatment with a SERM.

Detailed Methodology:

  • Cell Treatment: ER-positive breast cancer cells (e.g., MCF-7) are treated with the SERM of interest for a specified period.

  • RNA Extraction: Total RNA is isolated from the treated and control cells using standard methods (e.g., TRIzol reagent or column-based kits).

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific to the estrogen-regulated genes of interest (e.g., pS2/TFF1, GREB1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in treated cells to that in control cells.

Conclusion

This compound is a highly potent, non-degrading partial ER agonist that demonstrates significant anti-proliferative effects in ER-positive breast cancer cell lines. Its efficacy, as indicated by its low nanomolar IC50 values, appears to be superior to several other established SERMs and SERDs in in vitro models. The distinct mechanism of action of this compound, which involves potent LBD inhibition without inducing ER degradation, warrants further investigation to fully elucidate its therapeutic potential and how it compares to other SERMs in a broader range of preclinical and clinical settings. The provided experimental protocols offer a foundation for researchers to conduct comparative studies to further characterize the efficacy and mechanism of this compound and other SERMs.

References

Validating the On-Target Activity of (R)-GNE-140: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In drug discovery, confirming that a molecule's therapeutic effects stem from its interaction with the intended target is a critical validation step. This guide provides a comprehensive framework for validating the on-target activity of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA). By comparing its activity with its less active enantiomer, (S)-GNE-140, and other known LDHA inhibitors, researchers can confidently attribute the observed biological outcomes to the specific inhibition of LDHA. This document is intended for researchers, scientists, and drug development professionals.

A note on the compound name: This guide focuses on (R)-GNE-140, a well-characterized LDHA inhibitor for which a less active enantiomer is available for on-target validation studies. It is presumed that the user query for "(R)-GNE-274" may have been a typographical error, as there is extensive literature supporting the use of the GNE-140 enantiomer pair for this purpose.

Lactate Dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, this pathway, often referred to as the "Warburg effect," is upregulated to support rapid proliferation. Inhibition of LDHA presents a promising therapeutic strategy for cancers that rely on this metabolic adaptation.

Comparative Performance Data

The following tables summarize the biochemical potency and cellular activity of (R)-GNE-140 in comparison to its enantiomeric control and other alternative LDHA inhibitors.

Table 1: Biochemical Potency of LDHA Inhibitors
CompoundTarget(s)IC50 (nM)Key Features & References
(R)-GNE-140 LDHA, LDHB3 (LDHA), 5 (LDHB)Potent dual inhibitor; 18-fold more potent than its (S)-enantiomer.[1][2]
(S)-GNE-140 LDHA> 54 (estimated)Ideal negative control for (R)-GNE-140.[3][4]
GSK2837808A LDHA, LDHB2.6 (LDHA), 43 (LDHB)Potent and selective LDHA inhibitor.
FX11 LDHAKᵢ = 8,000Reversible, competitive inhibitor; demonstrates antitumor activity.[5]
Table 2: Cellular Activity of LDHA Inhibitors
CompoundCell-Based AssayCell LineIC50Key Features & References
(R)-GNE-140 Cell ProliferationMiaPaCa-2SubmicromolarInhibits proliferation in a subset of cancer cell lines.[1]
(R)-GNE-140 Cell ProliferationIDH1-mutant Chondrosarcoma800 nMShows activity in specific genetic contexts.[2]
GSK2837808A Lactate ProductionSnu398400 nMRapidly inhibits lactate production in multiple cancer cell lines.[6]
FX11 Cell ProliferationBxPc-349.27 µMInduces oxidative stress and cell death.[7]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Biochemical LDHA Enzyme Inhibition Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified LDHA.

Principle: The assay measures the LDH-catalyzed conversion of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The rate of reaction is monitored by the decrease in absorbance at 340 nm, as NADH absorbs at this wavelength while NAD+ does not.

Materials:

  • Purified human LDHA enzyme

  • Pyruvate solution

  • NADH solution

  • Assay Buffer (e.g., 0.2 M Tris-HCl, pH 7.3)

  • Test compounds ((R)-GNE-140, (S)-GNE-140) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm absorbance reading capability

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • To each well of the 96-well plate, add the assay buffer, LDH enzyme solution, and the test compound dilution (or vehicle control).

  • Pre-incubate the plate for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of pyruvate and NADH to each well.

  • Immediately begin kinetic reading, measuring the absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Cellular Lactate Production Assay

Objective: To assess the effect of an LDHA inhibitor on the production and secretion of lactate by cancer cells.

Materials:

  • Cancer cell line known to be highly glycolytic (e.g., MiaPaCa-2, Snu398)

  • Complete cell culture medium

  • Test compounds ((R)-GNE-140, (S)-GNE-140)

  • Commercial lactate assay kit (colorimetric or fluorometric)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a predetermined period (e.g., 24-48 hours).

  • After incubation, collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's protocol.[8]

  • In a parallel plate, determine the cell number or total protein content to normalize the lactate production values.

  • Calculate the IC50 for the inhibition of lactate production.

Cell Viability Assay

Objective: To determine the effect of LDHA inhibition on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds ((R)-GNE-140, (S)-GNE-140)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Opaque-walled 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.[1]

  • Allow cells to attach overnight, then treat with a range of concentrations of the test compounds and a vehicle control.

  • Incubate the plates for 72 hours under standard cell culture conditions.[1]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.[9][10]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 for the reduction in cell viability.

Visualizations

Signaling Pathway and Point of Inhibition

LDHA_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Proliferation Cancer Cell Proliferation Glycolysis->Proliferation Lactate Lactate Pyruvate->Lactate Anaerobic Glycolysis (Warburg Effect) LDHA LDHA Pyruvate->LDHA TME Acidic Tumor Microenvironment Lactate->TME LDHA->Pyruvate LDHA->Lactate NAD NAD+ LDHA->NAD Regeneration R_GNE_140 (R)-GNE-140 R_GNE_140->LDHA Inhibition NAD->Glycolysis NADH NADH NADH->NAD TME->Proliferation

Caption: The role of LDHA in cancer cell metabolism and its inhibition by (R)-GNE-140.

Experimental Workflow for On-Target Validation

Validation_Workflow cluster_compounds Comparative Compounds cluster_assays Validation Assays cluster_results Expected Results for On-Target Activity R_GNE_140 (R)-GNE-140 (Potent Enantiomer) Biochemical Biochemical Assay (IC50 on purified LDHA) R_GNE_140->Biochemical Cellular Cellular Assays (Lactate Production, Viability) R_GNE_140->Cellular R_Result Potent Activity (Low nM IC50 in biochemical assay, clear cellular phenotype) S_GNE_140 (S)-GNE-140 (Weak Enantiomer Control) S_GNE_140->Biochemical S_GNE_140->Cellular S_Result Significantly Reduced Activity (>18-fold higher IC50, minimal cellular phenotype) Biochemical->R_Result Biochemical->S_Result Cellular->R_Result Cellular->S_Result

Caption: Logical workflow for validating LDHA as the target of (R)-GNE-140.

Logical Relationship for Target Validation

Logic_Diagram premise1 Premise 1: (R)-GNE-140 potently inhibits purified LDHA enzyme. conclusion Conclusion: The biological effect of (R)-GNE-140 is due to on-target LDHA inhibition. premise1->conclusion premise2 Premise 2: (R)-GNE-140 causes a biological effect in cells (e.g., reduced lactate). premise2->conclusion premise3 Premise 3: (S)-GNE-140 is much less potent against purified LDHA. premise3->conclusion premise4 Premise 4: (S)-GNE-140 causes a significantly weaker biological effect in cells. premise4->conclusion

Caption: Logical framework for confirming on-target activity using an enantiomeric pair.

References

(R)-GNE-274: An In-depth Look at its Interaction with the Estrogen Receptor and the Unexplored Territory of Nuclear Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed overview of (R)-GNE-274, a known partial agonist of the Estrogen Receptor (ER). While comprehensive data on its cross-reactivity with other nuclear receptors is not publicly available, this document summarizes its established mechanism of action on ER, provides relevant experimental protocols, and outlines the necessary framework for a complete selectivity profile.

This compound is the enantiomer of GNE-274, a structural analog of the ER degrader GDC-0927.[1] Unlike its counterpart, GNE-274 does not induce the degradation of the Estrogen Receptor.[2][3] Instead, it functions as a partial ER agonist and an effective inhibitor of the ER ligand-binding domain (LBD).[2] Mechanistic studies have revealed that fulvestrant-like antagonists suppress ER transcriptional activity by significantly slowing the intra-nuclear mobility of the receptor, with increased ER turnover being a consequence of this immobilization.[4]

Comparative Analysis of Nuclear Receptor Cross-reactivity

A comprehensive assessment of a compound's selectivity involves screening it against a panel of representative nuclear receptors. This crucial step helps identify potential off-target effects and provides a clearer picture of its therapeutic window.

Data Presentation: Cross-reactivity of this compound with other Nuclear Receptors

Quantitative data from binding assays or functional screens on the cross-reactivity of this compound with a panel of nuclear receptors is not available in the public domain based on extensive searches of scientific literature.

To facilitate future research and provide a clear framework for such an analysis, the following table outlines the essential data required for a comprehensive comparison guide.

Nuclear Receptor FamilyReceptorAssay TypeThis compound Activity (IC50/EC50 in µM)Reference CompoundReference Compound Activity (IC50/EC50 in µM)
Steroid Receptors Estrogen Receptor α (ERα)Binding / FunctionalData requiredEstradiol (agonist)Data required
Estrogen Receptor β (ERβ)Binding / FunctionalData requiredEstradiol (agonist)Data required
Androgen Receptor (AR)Binding / FunctionalData requiredDihydrotestosterone (agonist)Data required
Progesterone Receptor (PR)Binding / FunctionalData requiredProgesterone (agonist)Data required
Glucocorticoid Receptor (GR)Binding / FunctionalData requiredDexamethasone (agonist)Data required
Mineralocorticoid Receptor (MR)Binding / FunctionalData requiredAldosterone (agonist)Data required
RXR Heterodimers Peroxisome Proliferator-Activated Receptor α (PPARα)Binding / FunctionalData requiredGW7647 (agonist)Data required
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Binding / FunctionalData requiredRosiglitazone (agonist)Data required
Liver X Receptor α (LXRα)Binding / FunctionalData requiredT0901317 (agonist)Data required
Farnesoid X Receptor (FXR)Binding / FunctionalData requiredGW4064 (agonist)Data required
Retinoic Acid Receptor α (RARα)Binding / FunctionalData requiredAll-trans Retinoic Acid (agonist)Data required
Orphan Receptors Retinoid X Receptor α (RXRα)Binding / FunctionalData required9-cis-Retinoic Acid (agonist)Data required

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are representative protocols for assessing the activity of a compound like this compound on the Estrogen Receptor.

Estrogen Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound for the Estrogen Receptor α (ERα) and ERβ.

Materials:

  • Recombinant human ERα and ERβ ligand-binding domains (LBDs).

  • [3H]-Estradiol (radioligand).

  • Test compound: this compound.

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, combine the recombinant ER LBD, a fixed concentration of [3H]-Estradiol, and varying concentrations of this compound or a vehicle control.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separate the bound from free radioligand using a method such as dextran-coated charcoal or a filter-binding assay.

  • Add scintillation cocktail to the bound fraction and measure radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled estradiol).

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol) by non-linear regression analysis.

Estrogen Receptor Functional Assay (Cell-Based Reporter Gene Assay)

Objective: To determine the functional activity (agonist or antagonist) of this compound on ERα and ERβ.

Materials:

  • A suitable mammalian cell line (e.g., HEK293 or MCF-7) that does not endogenously express ER.

  • Expression plasmids for full-length human ERα and ERβ.

  • A reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase).

  • A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Test compound: this compound.

  • Estradiol (agonist control).

  • Fulvestrant (antagonist control).

  • Luciferase assay reagent.

Procedure:

  • Co-transfect the cells with the ER expression plasmid, the ERE-reporter plasmid, and the control plasmid.

  • After 24 hours, plate the transfected cells into 96-well plates.

  • For agonist activity: Treat the cells with a dilution series of this compound or estradiol for 18-24 hours.

  • For antagonist activity: Pre-treat the cells with a dilution series of this compound or fulvestrant for 1-2 hours, followed by co-treatment with a fixed concentration of estradiol (at its EC50) for 18-24 hours.

  • Lyse the cells and measure the activity of both luciferases according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values by non-linear regression analysis.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the Estrogen Receptor.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ERα/β (inactive) Estrogen->ER ER_E2 ERα/β-Estrogen (active dimer) Estrogen->ER_E2 Binding & Dimerization ER_HSP ER->ER_HSP HSP Heat Shock Proteins HSP->ER_HSP ERE Estrogen Response Element (ERE) ER_E2->ERE Nuclear Translocation Coactivators Coactivators ERE->Coactivators Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular_Response Protein->Cellular_Response

Figure 1. Simplified Estrogen Receptor signaling pathway.

References

Head-to-Head Comparison of (R)-GNE-140 and (S)-GNE-140

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the enantiomers (R)-GNE-140 and (S)-GNE-140, focusing on their biochemical activity, cellular effects, and applications in research. The information is tailored for researchers, scientists, and drug development professionals.

Introduction

GNE-140 is a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] LDH catalyzes the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the "Warburg effect".[2][3] As a result, LDH has emerged as a significant therapeutic target in oncology. GNE-140 exists as a racemic mixture of two enantiomers: (R)-GNE-140 and (S)-GNE-140. These stereoisomers exhibit a substantial difference in their biological activity, making their individual characterization crucial for research and drug development.[1] The (R)-enantiomer is a highly potent inhibitor of both LDHA and LDHB, while the (S)-enantiomer is significantly less active.[1][4] This disparity in potency makes (S)-GNE-140 an ideal negative control for experiments investigating the on-target effects of (R)-GNE-140.[5]

Data Presentation

The following tables summarize the quantitative data for (R)-GNE-140 and (S)-GNE-140, highlighting their differential inhibitory activities.

Table 1: In Vitro Inhibitory Potency against LDH Isozymes

CompoundTargetIC50Notes
(R)-GNE-140LDHA3 nM[4]Highly potent inhibitor.
LDHB5 nM[4]Potent against both major isoforms.
(S)-GNE-140LDHA~54 nMEstimated to be 18-fold less potent than the (R)-enantiomer.[4][6]
LDHBNot explicitly reportedExpected to be significantly less potent than the (R)-enantiomer.
GNE-140 (racemate)301 Kinase Panel>1 µMHighly selective against a broad range of kinases.[6]
MDH1/2>10 µMHighly selective against malate dehydrogenases.[6]

Table 2: Cellular Activity

CompoundAssayCell LineIC50Key Findings
(R)-GNE-140Lactate ProductionMiaPaCa-2670 nM[2]Demonstrates potent cellular activity.
ProliferationPanel of 347 cancer cell linesInhibits 37 lines with a potency cutoff of 5 µM[4]Shows anti-proliferative effects in a subset of cancer cell lines.
ProliferationChondrosarcoma (with IDH1 mutation)0.8 µM[4]Effective in specific cancer types with particular mutations.
(S)-GNE-140Lactate Production-Not widely reportedServes as a negative control; expected to have minimal effect at concentrations where (R)-GNE-140 is active.[2][5]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the GNE-140 scaffold is the inhibition of lactate dehydrogenase, which plays a crucial role in cellular metabolism.

cluster_LDH_reaction LDH Catalyzed Reaction Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA NAD NAD+ NADH NADH LDHA LDHA GNE_140 (R)/(S)-GNE-140 GNE_140->LDHA Inhibition NAD->NADH   

Figure 1. Mechanism of LDHA Inhibition by GNE-140.

Inhibition of LDHA by GNE-140 blocks the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This leads to a decrease in lactate production and a disruption of the NAD+/NADH balance, which can trigger metabolic stress and inhibit the proliferation of cancer cells that are highly dependent on this pathway.[3][7]

Prolonged treatment with LDH inhibitors can lead to acquired resistance. One mechanism of resistance involves the activation of the AMP-activated protein kinase (AMPK) pathway, which can lead to a metabolic shift towards oxidative phosphorylation.

GNE_140 GNE-140 LDH_inhibition LDH Inhibition GNE_140->LDH_inhibition Metabolic_stress Metabolic Stress ( decreased ATP) LDH_inhibition->Metabolic_stress AMPK AMPK Metabolic_stress->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition OXPHOS Oxidative Phosphorylation AMPK->OXPHOS Promotion Cell_growth Cell Growth & Proliferation mTORC1->Cell_growth

Figure 2. Acquired Resistance to GNE-140 via AMPK Pathway.

Experimental Protocols

Detailed methodologies for key experiments to compare (R)-GNE-140 and (S)-GNE-140 are provided below. (S)-GNE-140 should be used as a negative control in these assays to ensure that the observed effects of (R)-GNE-140 are due to on-target LDH inhibition.[5]

In Vitro Lactate Dehydrogenase (LDH) Activity Assay

Objective: To determine the in vitro inhibitory activity of (R)-GNE-140 and (S)-GNE-140 against purified LDHA or LDHB enzyme.

Materials:

  • Purified recombinant human LDHA or LDHB enzyme

  • (R)-GNE-140 (positive control)

  • (S)-GNE-140 (negative control)

  • Test compounds

  • Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 5 mM MgCl2, 0.01% BSA

  • Substrate solution: 10 mM Pyruvate

  • Cofactor solution: 2.5 mM NADH

  • 96-well, black, flat-bottom plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of (R)-GNE-140 and (S)-GNE-140 in assay buffer.

  • In a 96-well plate, add a small volume of each compound dilution. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

  • Add the LDHA or LDHB enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution containing both pyruvate and NADH to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

  • Calculate the rate of reaction for each condition.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 values.

Cellular Lactate Production Assay

Objective: To measure the effect of (R)-GNE-140 and (S)-GNE-140 on lactate production in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MiaPaCa-2)

  • Complete cell culture medium

  • (R)-GNE-140

  • (S)-GNE-140

  • Lactate assay kit (e.g., colorimetric or fluorometric)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of (R)-GNE-140 and (S)-GNE-140. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • After incubation, collect the cell culture medium.

  • Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

  • In a parallel plate or in the same wells after medium collection, determine cell viability to normalize the lactate production to the number of viable cells.

  • Calculate the percent reduction in lactate production for each treatment condition compared to the vehicle control.

Expected Outcome: Treatment with (R)-GNE-140 is expected to cause a dose-dependent decrease in lactate production. In contrast, (S)-GNE-140 should show minimal to no effect on lactate production at similar concentrations, confirming that the observed effect is due to on-target LDHA inhibition.[5]

Conclusion

The head-to-head comparison of (R)-GNE-140 and (S)-GNE-140 reveals a stark difference in their biological activity. (R)-GNE-140 is a potent inhibitor of lactate dehydrogenase, demonstrating low nanomolar IC50 values in enzymatic assays and significant effects on lactate production and cell proliferation in cellular contexts.[2][4] Conversely, (S)-GNE-140 is substantially less active, making it an invaluable tool as a negative control to validate the on-target effects of its (R)-enantiomer.[2][5] This enantiomer pair represents a well-characterized toolset for researchers investigating the role of LDH in cancer metabolism and for the development of novel anti-cancer therapies targeting this pathway.

References

In Vivo Efficacy of BET Inhibitors: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of BI 894999 and JQ1 Performance with Supporting Experimental Data

In the landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. These agents function by reversibly binding to the bromodomains of BET proteins, primarily BRD4, which displaces them from chromatin and subsequently downregulates the transcription of key oncogenes such as c-Myc.[1][2][3] This guide provides a comparative overview of the in vivo efficacy of two prominent BET inhibitors, BI 894999 and JQ1, in various xenograft models, presenting key quantitative data, detailed experimental protocols, and a summary of the underlying signaling pathway.

While the initial query focused on "(R)-GNE-274," no public domain data could be retrieved for this compound. Consequently, this guide focuses on well-characterized BET inhibitors to provide a relevant and data-supported comparison for researchers in oncology and drug development.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of BI 894999 and JQ1 as reported in preclinical xenograft studies.

CompoundCancer TypeXenograft ModelDosing RegimenKey Efficacy ResultsReference(s)
BI 894999 NUT Carcinoma (NC)Patient-Derived Xenograft (PDX) - 10-15 Model2 mg/kg, p.o.40% Tumor Growth Inhibition (TGI) as monotherapy.[4][4]
NUT Carcinoma (NC)PDX - 10-15 Model2 mg/kg BI 894999 + 10 mg/kg CCS1477 (p300/CBP inhibitor)103% TGI (all mice showing tumor regressions).[4][4]
NUT Carcinoma (NC)PDX - 10326 Model2 mg/kg, p.o.99% TGI as monotherapy.[4][4]
Acute Myeloid Leukemia (AML) & LymphomaCell Line-Derived Xenograft (CDX)Not SpecifiedPotent tumor growth inhibition as monotherapy.[5][5]
LymphomaCDXNot Specified (in combination with a BTK inhibitor)Tumor regression in 6 out of 7 animals.[5][5]
JQ1 Pancreatic Ductal Adenocarcinoma (PDAC)PDX (UAB-PA3, -PA4, -PA10, -PA30, -PA36)50 mg/kg, i.p. daily for 21-28 days40-62% tumor growth inhibition compared to vehicle control.[6][6]
Pancreatic CancerPDX (PA4 and PA16)50 mg/kg/day JQ1 + 100 mg/kg/week Gemcitabine, i.p. for 21 daysCombination was more effective than either drug as a single agent.[7][7]
Cholangiocarcinoma (CCA)PDX (UAB-CCA2)50 mg/kg, i.p. daily for 20 daysSignificant tumor growth suppression.[8][8][9]
NUT Midline Carcinoma (NMC)PDX (11060 and Per403)50 mg/kg, daily for 18 daysDecrease in tumor volume and improved survival.[10][10]
Childhood SarcomaCDX (Rh10 and Rh28) and PDX (EW-5)50 mg/kg, daily for 3 weeksSignificant inhibition of tumor growth during treatment.[11][11]
Endometrial CancerCDX (Ishikawa cells)50 mg/kg/d, i.p. for 3 weeksSignificantly suppressed tumorigenicity.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action for BET inhibitors and a generalized workflow for in vivo xenograft studies.

BET_Inhibitor_Signaling_Pathway BET Inhibitor Signaling Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPolII RNA Pol II PTEFb->RNAPolII Phosphorylates & Activates cMyc_Gene c-Myc Gene RNAPolII->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Promotes BET_Inhibitor BET Inhibitor (e.g., BI 894999, JQ1) BET_Inhibitor->BRD4 Competitively Binds & Displaces

Caption: Mechanism of action of BET inhibitors.

Xenograft_Experimental_Workflow Xenograft Experimental Workflow start Start cell_culture 1. Cancer Cell Culture (or PDX tissue preparation) start->cell_culture implantation 3. Subcutaneous or Orthotopic Implantation of Tumor Cells/Tissue cell_culture->implantation animal_model 2. Immunocompromised Mice (e.g., SCID, Nude) animal_model->implantation tumor_growth 4. Tumor Growth Monitoring (Calipers, Imaging) implantation->tumor_growth randomization 5. Randomization into Groups (when tumors reach ~100-200 mm³) tumor_growth->randomization treatment 6. Treatment Administration (Vehicle vs. BET Inhibitor) randomization->treatment monitoring 7. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint (e.g., 21-28 days) monitoring->endpoint analysis 9. Data Analysis & Tissue Collection (Tumor Weight, IHC, etc.) endpoint->analysis end End analysis->end

Caption: A generalized workflow for in vivo xenograft studies.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of BI 894999 and JQ1.

Patient-Derived Xenograft (PDX) Models for Pancreatic Ductal Adenocarcinoma (JQ1)[6]
  • Animal Model: Female SCID CB 17−/− mice, 4-6 weeks old.

  • Tumor Implantation: Patient-derived pancreatic tumor tissue was implanted subcutaneously into the flank of the mice.

  • Treatment Regimen:

    • When tumors reached a palpable size, mice were randomized into treatment and vehicle control groups (N=8-10 tumors per group).

    • JQ1 was administered at a dose of 50 mg/kg daily via intraperitoneal (i.p.) injection for 21 or 28 days.

    • The vehicle control group received a solution of 10% DMSO in 10% β-cyclodextrin.

  • Efficacy Assessment:

    • Tumor volumes were measured twice weekly using Vernier calipers, calculated with the formula: v = (π/6)d³.

    • At the end of the treatment period, tumors were harvested, and immunohistochemistry was performed for the proliferation marker Ki67.

Cell Line-Derived Xenograft (CDX) Model for Cholangiocarcinoma (JQ1)[9]
  • Animal Model: Immunocompromised mice.

  • Tumor Implantation: Subcutaneous injection of CCA cells.

  • Treatment Regimen:

    • When subcutaneous tumors reached approximately 100 to 200 mm³, mice were randomized into treatment and vehicle control groups (7–10 tumors per group).

    • JQ1 was administered at 50 mg/kg intraperitoneally daily for 20 days.

    • The vehicle control group received the corresponding vehicle solution.

  • Efficacy Assessment:

    • Tumors were measured with Vernier calipers twice weekly, and tumor volumes were calculated.

    • Twenty-four hours after the final treatment, mice were euthanized, and tumor tissue was collected for further analysis.

Patient-Derived Xenograft (PDX) Models for NUT Carcinoma (BI 894999)[4]
  • Animal Model: Not explicitly specified, but typically immunocompromised mice (e.g., NOD/SCID) are used for PDX models.

  • Tumor Implantation: Subcutaneous implantation of patient-derived NUT carcinoma tissue.

  • Treatment Regimen:

    • Mice with established tumors were randomized into different treatment groups.

    • BI 894999 was administered orally (p.o.) at a dose of 2 mg/kg.

    • For combination studies, CCS1477 (a p300/CBP inhibitor) was administered at 5 mg/kg or 10 mg/kg in addition to BI 894999.

  • Efficacy Assessment:

    • Tumor growth was monitored, and Tumor Growth Inhibition (TGI) was calculated at the end of the study. TGI is a percentage representing the difference in the mean tumor volume of the treated group compared to the control group.

References

A Comparative Guide to the Gene Expression Effects of (R)-GNE-274 and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the lactate dehydrogenase (LDH) inhibitor, (R)-GNE-274, and the steroid hormone, estradiol, on gene expression. While extensive transcriptomic data is available for estradiol, similar comprehensive datasets for this compound are not yet publicly available. Therefore, this comparison is based on the known mechanisms of action and effects on signaling pathways for this compound, contrasted with the well-documented genomic and non-genomic effects of estradiol.

Mechanism of Action and Impact on Gene Expression

This compound is a potent inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB), key enzymes in anaerobic glycolysis.[1][2] Its primary effect is the disruption of the conversion of pyruvate to lactate, leading to metabolic stress.[3][4] The influence of this compound on gene expression is likely indirect, stemming from the downstream consequences of metabolic reprogramming and the modulation of various signaling pathways.

In contrast, estradiol directly regulates gene expression through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of estradiol to its nuclear receptors, estrogen receptor alpha (ERα) and beta (ERβ). This complex then binds to estrogen response elements (EREs) in the DNA to directly regulate the transcription of target genes.[5] Estradiol can also exert effects through membrane-bound estrogen receptors, activating intracellular signaling cascades that ultimately influence gene expression.

Signaling Pathways

The distinct mechanisms of this compound and estradiol lead to the activation of different signaling pathways, which in turn affect gene expression.

cluster_0 This compound Signaling cluster_1 Estradiol Signaling RGNE274 This compound LDHA_B LDHA/LDHB Inhibition RGNE274->LDHA_B Metabolic_Stress Metabolic Stress LDHA_B->Metabolic_Stress AMPK AMPK Activation Metabolic_Stress->AMPK p38_MAPK p38 MAPK Modulation Metabolic_Stress->p38_MAPK Akt Akt Inhibition Metabolic_Stress->Akt mTOR_S6K mTOR/S6K Inhibition AMPK->mTOR_S6K Gene_Expression_R Altered Gene Expression (e.g., LDHB upregulation in resistance) mTOR_S6K->Gene_Expression_R p38_MAPK->Gene_Expression_R Akt->Gene_Expression_R Estradiol Estradiol ER_nuclear Nuclear ERα/β Estradiol->ER_nuclear ER_membrane Membrane ER Estradiol->ER_membrane ERE ERE Binding ER_nuclear->ERE Gene_Expression_E Direct Gene Transcription ERE->Gene_Expression_E Kinase_Cascades Kinase Cascades (e.g., MAPK, PI3K/Akt) ER_membrane->Kinase_Cascades Kinase_Cascades->Gene_Expression_E

Signaling Pathways of this compound and Estradiol.

Quantitative Data on Gene Expression

Due to the lack of publicly available global gene expression data for this compound, a direct quantitative comparison table is not feasible at this time. The table below summarizes the known effects on specific genes and pathways.

Molecule Primary Target Key Signaling Pathways Affected Reported Effects on Gene Expression Supporting Evidence
This compound LDHA/LDHBAMPK/mTOR/S6K, p38 MAPK, AktUpregulation of LDHB transcripts is associated with resistance. Reduces total and phosphorylated p38 MAPK levels, which can affect downstream gene expression.[6][7]Studies on acquired resistance to LDHA inhibitors and analysis of signaling pathway modulation.[6][7]
Estradiol Estrogen Receptors (ERα/β)Nuclear receptor signaling, MAPK, PI3K/AktRegulates hundreds of genes involved in cell cycle, proliferation, apoptosis, and metabolism. Both up- and down-regulation observed.[5]Numerous microarray and RNA-seq studies in various cell lines, particularly MCF-7 breast cancer cells.[5][8]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and interpretation of gene expression studies.

Gene Expression Analysis of this compound Effects (Hypothetical Protocol based on related studies)

A typical experiment to determine the effect of this compound on gene expression would involve the following steps:

  • Cell Culture and Treatment: Cancer cell lines sensitive to LDHA inhibition (e.g., MIA PaCa-2 pancreatic cancer cells) would be cultured under standard conditions. Cells would then be treated with a vehicle control or a specific concentration of this compound (e.g., 1-10 µM) for a defined period (e.g., 24 or 48 hours).

  • RNA Isolation: Total RNA would be extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.

  • RNA Sequencing (RNA-seq):

    • RNA quality and quantity would be assessed using a bioanalyzer.

    • mRNA would be enriched using oligo(dT) magnetic beads.

    • Sequencing libraries would be prepared using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

    • Sequencing would be performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Raw sequencing reads would be quality-checked and trimmed.

    • Reads would be aligned to the human reference genome.

    • Gene expression levels would be quantified (e.g., as transcripts per million - TPM).

    • Differential gene expression analysis would be performed to identify genes significantly up- or down-regulated by this compound treatment.

Gene Expression Analysis of Estradiol Effects (Based on Published Protocols)

The following is a generalized protocol based on numerous published studies on estradiol-regulated gene expression in MCF-7 cells:[5][8]

  • Cell Culture and Hormone Deprivation: MCF-7 cells are cultured in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 3 days to deplete endogenous steroids.

  • Estradiol Treatment: Cells are treated with a vehicle control (e.g., ethanol) or 17β-estradiol (e.g., 10 nM) for various time points (e.g., 3, 6, 12, 24, 48 hours).

  • RNA Isolation: Total RNA is isolated from the cells at each time point using a method such as TRIzol reagent followed by column purification.

  • Microarray or RNA-seq Analysis:

    • Microarray: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array). The arrays are then washed, stained, and scanned.

    • RNA-seq: As described in the hypothetical protocol for this compound.

  • Data Analysis:

    • Microarray: Raw intensity data is normalized, and statistical analysis (e.g., t-test or ANOVA) is performed to identify genes with significant changes in expression in response to estradiol.

    • RNA-seq: As described in the hypothetical protocol for this compound.

Workflow for Comparative Analysis

cluster_workflow Comparative Gene Expression Analysis Workflow Cell_Culture Cell Culture (e.g., MCF-7) Treatment Treatment with This compound or Estradiol Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Transcriptomic_Profiling Transcriptomic Profiling (RNA-seq or Microarray) RNA_Isolation->Transcriptomic_Profiling Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Transcriptomic_Profiling->Data_Analysis Pathway_Analysis Pathway and Functional Enrichment Analysis Data_Analysis->Pathway_Analysis Comparison Comparative Analysis of Regulated Genes and Pathways Pathway_Analysis->Comparison

Workflow for comparing gene expression profiles.

Conclusion

This compound and estradiol impact gene expression through fundamentally different mechanisms. Estradiol acts as a direct regulator of transcription via its nuclear receptors, leading to widespread and well-characterized changes in the expression of hundreds of genes. The effects of this compound on gene expression are indirect, arising from its primary role as a metabolic inhibitor that perturbs cellular energy homeostasis and activates stress-response signaling pathways.

Future research involving comprehensive transcriptomic profiling of cells treated with this compound is necessary to provide a direct and detailed comparison of its effects on gene expression relative to estradiol. Such studies will be invaluable for a deeper understanding of the cellular responses to LDH inhibition and for the development of novel therapeutic strategies.

References

A Comparative Analysis of the Antagonistic Properties of (R)-G-140, a Potent Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that while the topic specifies (R)-GNE-274, the available scientific literature lacks substantial data on its antagonistic properties. The information predominantly points to a likely confusion with (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase (LDH). This guide will therefore focus on the well-documented antagonistic (inhibitory) properties of (R)-GNE-140 and its enantiomer, (S)-GNE-140.

(R)-GNE-140 is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), key enzymes in anaerobic glycolysis.[1][2][3] Its antagonistic properties are most pronounced in cancer cells exhibiting the Warburg effect, a metabolic phenomenon characterized by increased glycolysis even in the presence of oxygen.[4][5][6] This guide provides a comparative assessment of (R)-GNE-140's performance against its less active enantiomer, (S)-GNE-140, and other LDH inhibitors, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of (R)-GNE-140 has been quantified in various biochemical and cellular assays, demonstrating its superior potency compared to its (S)-enantiomer and other compounds.

CompoundTargetIC50 (Biochemical Assay)Cell-Based Assay (IC50)Key Features
(R)-GNE-140 LDHA, LDHB3 nM (LDHA), 5 nM (LDHB)[1][3][7]0.8 µM (Chondrosarcoma cells)[1][8], 430 nM (MIA PaCa-2 cells)[7]The highly active enantiomer, 18-fold more potent than (S)-GNE-140.[1][5][9]
(S)-GNE-140 LDHA, LDHB~54 nM (LDHA, estimated)[1][5]Not widely reportedServes as a less active control for structure-activity relationship studies.[4]
GSK2837808A LDHA2.6 nM (hLDHA), 43 nM (hLDHB)[2]Not specifiedA potent and selective LDHA inhibitor.[2]
Galloflavin LDHA, LDHBKᵢ = 5.46 µM (LDH-A), 15.06 µM (LDH-B)[2]Not specifiedA known LDH inhibitor.[2]
Sodium Oxamate LDHANot specifiedNot specifiedA competitive LDH inhibitor.[2][10]
FX-11 LDHAKᵢ = 8 µM[3]Not specifiedA reversible and competitive LDHA inhibitor.[3]
LDHA-IN-3 LDHA145.2 nM[2]Not specifiedA potent noncompetitive inhibitor of LDHA.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antagonistic properties of LDH inhibitors.

1. LDH Inhibition Assay (Biochemical)

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDH. The conversion of pyruvate to lactate by LDH is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction mixture containing recombinant human LDHA or LDHB enzyme in a suitable buffer (e.g., Tris-HCl).

    • Add varying concentrations of the test compound (e.g., (R)-GNE-140) and incubate for a defined period.

    • Initiate the reaction by adding the substrates, pyruvate and NADH.

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

2. Cellular Proliferation Assay

  • Principle: This assay assesses the effect of LDH inhibition on the growth and viability of cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., MIA PaCa-2) in 96-well or 384-well plates at an optimal density.[1][8]

    • Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 72 hours).[1][8]

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1][8]

    • Measure luminescence using a luminometer and calculate the IC50 for cell proliferation.

3. Cellular Lactate Production Assay

  • Principle: This assay quantifies the amount of lactate secreted by cells into the culture medium, providing a direct measure of LDH activity within the cellular context.

  • Protocol:

    • Plate cells in a 96-well plate and allow them to attach.[1][6]

    • Treat cells with different concentrations of the inhibitor for a desired duration (e.g., 24 hours).[1][6]

    • Collect the cell culture supernatant.[1][6]

    • Measure the lactate concentration in the supernatant using a commercial colorimetric or fluorometric lactate assay kit.[1][6]

    • Normalize the lactate levels to cell number or total protein concentration to account for any effects on cell proliferation.

Visualizing the Mechanism of Action

The primary mechanism of action of (R)-GNE-140 is the inhibition of lactate dehydrogenase, a critical enzyme in the glycolytic pathway.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Activity NADH NADH RGNE140 (R)-GNE-140 LDHA LDHA/B RGNE140->LDHA Inhibition LDHA->Pyruvate NAD NAD+ NADH->NAD Regeneration

Caption: Inhibition of LDHA/B by (R)-GNE-140 blocks lactate production.

This inhibition leads to a disruption of cellular metabolism, particularly in cancer cells that rely heavily on glycolysis.

cluster_0 Cellular Effects of (R)-GNE-140 RGNE140 (R)-GNE-140 LDHA_inhibition LDHA/B Inhibition RGNE140->LDHA_inhibition Lactate_reduction Reduced Lactate Production LDHA_inhibition->Lactate_reduction Metabolic_stress Metabolic Stress LDHA_inhibition->Metabolic_stress Proliferation_inhibition Inhibition of Cell Proliferation Metabolic_stress->Proliferation_inhibition

Caption: Workflow of (R)-GNE-140's antagonistic effects in cancer cells.

References

Comparative Analysis of (R)-GNE-274's Impact on ERα and ERβ: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for data regarding the impact of (R)-GNE-274 on Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) has yielded no publicly available information. Scientific literature and databases do not contain specific details on the binding affinity, selectivity, or functional effects of a compound designated this compound in relation to either estrogen receptor subtype.

The initial search for "this compound" primarily returned information on unrelated compounds, most notably "(R)-GNE-140," which is an inhibitor of lactate dehydrogenase A (LDHA) and does not have a documented interaction with estrogen receptors.

Further investigation into compounds developed by Genentech (often designated with a "GNE" prefix) that target estrogen receptors identified several molecules, including Giredestrant (GDC-9545) , GNE-149 , and GNE-502 . However, the available research on these compounds focuses almost exclusively on their potent antagonist and degradation activity against ERα, a key target in the treatment of ER-positive breast cancer. There is a lack of comparative data on their effects on ERβ.

Due to the absence of specific data for this compound and the lack of comparative ERα versus ERβ data for other known GNE compounds, it is not possible to provide the requested comparative analysis, including data tables, experimental protocols, and signaling pathway diagrams.

It is possible that this compound is an internal development code for a compound that has not yet been disclosed in public forums or scientific literature, or that the compound name provided may be inaccurate. Researchers interested in the estrogen receptor portfolio from Genentech are encouraged to consult the latest publications and clinical trial information from the company for the most current information on their selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).

Predicting Response to the Lactate Dehydrogenase Inhibitor (R)-GNE-140: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic targeting of cancer metabolism has emerged as a promising avenue in oncology. (R)-GNE-140 is a potent small molecule inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), key enzymes in anaerobic glycolysis. By inhibiting these enzymes, (R)-GNE-140 disrupts the metabolic processes that many cancer cells rely on for rapid proliferation. This guide provides a comparative overview of biomarkers that may predict sensitivity and resistance to (R)-GNE-140, supported by experimental data and detailed methodologies to aid in preclinical and clinical research.

Predictive Biomarkers of Sensitivity and Resistance

The response of cancer cells to (R)-GNE-140 is intrinsically linked to their metabolic phenotype. Both innate sensitivity and acquired resistance can be predicted by examining specific molecular and metabolic characteristics.

Innate Sensitivity: The Glycolytic Phenotype

Cancer cells that are highly dependent on glycolysis for their energy production are more likely to be sensitive to (R)-GNE-140. A key predictive feature is the balance between glycolytic and oxidative phosphorylation (OXPHOS) gene expression.

Table 1: Biomarkers of Innate Sensitivity to (R)-GNE-140

Biomarker CategoryPredictive BiomarkerImplication for Sensitivity
Gene Expression High expression of glycolysis-related genesIncreased sensitivity
Low expression of oxidative phosphorylation (OXPHOS) genesIncreased sensitivity
Acquired Resistance: Metabolic Plasticity and Target Upregulation

Cancer cells can develop resistance to (R)-GNE-140 through two primary mechanisms: upregulating the alternative LDH isoform, LDHB, or by shifting their metabolic dependency from glycolysis to oxidative phosphorylation (OXPHOS). This metabolic reprogramming is often driven by the activation of the AMPK-mTOR-S6K signaling pathway.

Table 2: Biomarkers of Acquired Resistance to (R)-GNE-140

Resistance MechanismPredictive BiomarkerImplication for Resistance
Target Upregulation Increased expression of Lactate Dehydrogenase B (LDHB)Increased resistance
Metabolic Reprogramming Increased Oxidative Phosphorylation (OXPHOS) activityIncreased resistance
Activation of the AMPK-mTOR-S6K signaling pathway (increased p-AMPK, p-S6K)Increased resistance

Comparative Efficacy of (R)-GNE-140 in Preclinical Models

The following table summarizes the in vitro potency of (R)-GNE-140 and the impact of a key resistance mechanism on its efficacy.

Table 3: In Vitro Efficacy of (R)-GNE-140 and Impact of LDHB Upregulation

Cell LineTreatmentEC50 (Concentration for 50% maximal effect)Fold Increase in ResistanceReference
NCI-H237UTSW (Parental)(R)-GNE-140Not explicitly stated-[1]
NCI-H237UTSW (NCGC00420737-resistant clones)(R)-GNE-140Average 4.42-fold increase from parental1.45 to 7.92[1]
NCI-H237UTSW (LDHB overexpression)(R)-GNE-140ResistantNot quantified[1]

Experimental Protocols

Cell Viability Assay to Determine EC50

This protocol is used to assess the effect of (R)-GNE-140 on cancer cell proliferation and to determine the half-maximal effective concentration (EC50).

Materials:

  • Cancer cell lines of interest

  • (R)-GNE-140

  • Complete cell culture medium

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of (R)-GNE-140 in complete culture medium.

  • Remove the overnight medium from the cells and add the medium containing the different concentrations of (R)-GNE-140. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Western Blot for LDHB, p-AMPK, and p-S6K Expression

This protocol is used to detect the protein levels of LDHB and the phosphorylation status of AMPK and S6K, which are indicative of resistance.

Materials:

  • Sensitive and resistant cancer cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-LDHB, anti-phospho-AMPK (Thr172), anti-AMPK, anti-phospho-S6K (Thr389), anti-S6K, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Seahorse XF Cell Mito Stress Test for OXPHOS Analysis

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration and OXPHOS activity.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A

  • Cancer cell lines of interest

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate and initiate the assay.

  • The instrument will measure the basal OCR and then sequentially inject the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Analyze the data to compare the OXPHOS capacity of sensitive versus resistant cells.

Signaling Pathways and Experimental Workflows

LDHA_Inhibition_and_Resistance cluster_glycolysis Glycolysis cluster_oxphos Oxidative Phosphorylation (OXPHOS) cluster_inhibitor cluster_resistance Resistance Mechanisms Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolytic Enzymes Lactate Lactate Pyruvate->Lactate LDHA / LDHB TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC ATP_OXPHOS ATP ETC->ATP_OXPHOS GNE140 (R)-GNE-140 GNE140->Pyruvate Inhibits AMPK_pathway AMPK-mTOR-S6K Activation GNE140->AMPK_pathway Induces Metabolic Stress LDHB_up LDHB Upregulation LDHB_up->Pyruvate Compensates for LDHA inhibition OXPHOS_up Increased OXPHOS AMPK_pathway->OXPHOS_up Experimental_Workflow cluster_assays Biomarker Assessment cluster_analysis Data Analysis and Interpretation start Start: Cancer Cell Lines (Sensitive vs. Resistant) viability Cell Viability Assay (EC50 Determination) start->viability western Western Blot (LDHB, p-AMPK, p-S6K) start->western seahorse Seahorse XF Assay (OCR Measurement) start->seahorse correlation Correlate Biomarker Levels with (R)-GNE-140 Sensitivity viability->correlation western->correlation seahorse->correlation prediction Identify Predictive Biomarkers correlation->prediction end End: Predictive Model of Response prediction->end

References

A Comparative Analysis of Fedratinib and a Genentech JAK2 Inhibitor Exemplar

Author: BenchChem Technical Support Team. Date: December 2025

Initial Inquiry Correction: The initial request for a side-by-side analysis of (R)-GNE-274 and GDC-0927 as JAK2 inhibitors requires clarification. Our research indicates that neither of these compounds are Janus Kinase 2 (JAK2) inhibitors. This compound is the enantiomer of GNE-274, a non-degrader and partial agonist of the estrogen receptor (ER). Similarly, GDC-0927 is a selective estrogen receptor degrader (SERD).

To fulfill the spirit of the original request for a comparative guide on JAK2 inhibitors with a focus on a Genentech compound, this analysis will instead provide a side-by-side comparison of two potent JAK2 inhibitors: Fedratinib (a well-characterized, FDA-approved JAK2 inhibitor) and a representative JAK2 inhibitor from a Genentech patent (Exemplar Compound) . Due to the limited publicly available data on a specific, named Genentech clinical candidate for JAK2, we will utilize data from a representative compound disclosed in their patent literature to facilitate this comparison.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the biochemical, cellular, and in-vivo activities of these two molecules, along with relevant experimental protocols and pathway diagrams.

Biochemical and Cellular Activity

Both Fedratinib and the Genentech Exemplar Compound are potent inhibitors of JAK2. Fedratinib is a selective JAK2 inhibitor, also showing activity against FLT3.[1] Ruxolitinib, a well-known comparator, is a potent inhibitor of both JAK1 and JAK2.[2][3] The Genentech patent describes pyrazolopyrimidine compounds with potent inhibitory activity against JAK1 and JAK2.[4]

ParameterFedratinibGenentech Exemplar CompoundRuxolitinib (for reference)
Biochemical IC50/Ki
JAK1~105 nM (35-fold selective for JAK2)[1][5]Ki = 0.0007 µM (0.7 nM)[4]IC50 = 2.7 nM[6]
JAK2IC50 = 3 nM[5]Ki = 0.0004 µM (0.4 nM)[4]IC50 = 4.5 nM[6]
JAK3>1000 nM (334-fold selective for JAK2)[1][5]Ki = 0.0130 µM (13 nM)[4]IC50 = 332 nM[6]
TYK2~405 nM (135-fold selective for JAK2)[1]Ki = 0.0021 µM (2.1 nM)[4]IC50 = 19 nM[6]
FLT3IC50 = 15 nM[1]Not ReportedNot a primary target
Cellular Potency
pSTAT3 InhibitionPotent inhibition in various cell lines[6][7]Potent inhibition (data not specified for a single compound)Potent inhibition
Cell Proliferation (e.g., HEL cells)Potent inhibition[8]Potent inhibition (data not specified for a single compound)Potent inhibition

In Vivo Efficacy

In preclinical models of myelofibrosis, both Fedratinib and other JAK2 inhibitors have demonstrated significant efficacy in reducing disease burden.

ParameterFedratinibGenentech JAK2 Inhibitors (General)
Myelofibrosis Mouse Model
Spleen Size ReductionDose-dependent reduction in splenomegaly[9]Expected to reduce splenomegaly
Improvement in Blood CountsAmelioration of cytopenias[9]Expected to improve hematological parameters
Bone Marrow FibrosisReduction in bone marrow fibrosis[9]Potential to reduce fibrosis

Pharmacokinetic and Toxicological Profile

ParameterFedratinib
Pharmacokinetics
Half-life~41 hours (effective)[10]
MetabolismPrimarily via CYP3A4 and CYP2C19[1][10]
Toxicological Profile
Common Adverse EventsDiarrhea, nausea, vomiting, anemia, thrombocytopenia[10][11]
Black Box WarningWernicke's encephalopathy[12]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the JAK/STAT signaling pathway and a typical experimental workflow for evaluating JAK2 inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->pSTAT3 Dimer Dimerizes Gene Transcription Gene Transcription pSTAT3 Dimer->Gene Transcription Translocates to Nucleus Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Caption: The JAK/STAT signaling pathway and the inhibitory action of Fedratinib.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models TR-FRET Assay TR-FRET Assay Kinase Selectivity Kinase Selectivity TR-FRET Assay->Kinase Selectivity pSTAT3 Assay pSTAT3 Assay Kinase Selectivity->pSTAT3 Assay Proliferation Assay Proliferation Assay pSTAT3 Assay->Proliferation Assay Myelofibrosis Model Myelofibrosis Model Proliferation Assay->Myelofibrosis Model PK/PD Studies PK/PD Studies Myelofibrosis Model->PK/PD Studies Compound Synthesis Compound Synthesis Compound Synthesis->TR-FRET Assay

Caption: A typical experimental workflow for the evaluation of JAK2 inhibitors.

Experimental Protocols

LanthaScreen™ TR-FRET Biochemical Assay for JAK2 Inhibition

This protocol is adapted from standard time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay methodologies.

Materials:

  • Recombinant human JAK2 enzyme

  • LanthaScreen™ Tb-anti-pSTAT3 (pTyr705) antibody

  • GFP-STAT3 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (Fedratinib, Genentech Exemplar) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of 4X kinase/substrate mix (JAK2 enzyme and GFP-STAT3 in assay buffer) to each well of a 384-well plate.

  • Add 5 µL of 2X test compound dilution to the wells.

  • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of 2X Tb-labeled antibody in TR-FRET dilution buffer containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).

  • Calculate the emission ratio (520/495) and plot against compound concentration to determine the IC50 value.

Cellular Phospho-STAT3 (pSTAT3) Assay

This protocol outlines a general method for measuring the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

  • Human cell line expressing the relevant cytokine receptor (e.g., HEL cells for JAK2V617F, or a cytokine-dependent cell line like TF-1)

  • Cell culture medium and serum

  • Cytokine for stimulation (e.g., IL-6 or EPO)

  • Test compounds (Fedratinib, Genentech Exemplar) dissolved in DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting or ELISA: primary antibodies against pSTAT3 (Tyr705) and total STAT3; HRP-conjugated secondary antibodies.

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Aspirate the medium and lyse the cells on ice with lysis buffer.

  • Determine protein concentration of the lysates.

  • Analyze pSTAT3 and total STAT3 levels using one of the following methods:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

    • ELISA/Meso Scale Discovery (MSD): Use a sandwich immunoassay format with capture and detection antibodies specific for pSTAT3 and total STAT3.

  • Quantify the signal for pSTAT3 and normalize to total STAT3.

  • Plot the normalized pSTAT3 signal against compound concentration to determine the cellular IC50 value.

References

Independent Validation of (R)-GNE-274 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (R)-GNE-274's performance with related compounds, based on the findings from the primary publication by Guan et al. in Cell (2019). Due to the absence of publicly available independent validation studies, this document focuses on presenting the data and methodologies from the original research to facilitate independent assessment and replication.

This compound is the enantiomer of GNE-274, a non-degrading structural analog of the Estrogen Receptor (ER) degrader GDC-0927. It functions as a partial ER agonist and a potent inhibitor of the ER ligand-binding domain (LBD).[1][2] The key findings from the original publication highlight its distinct mechanism of action compared to ER degraders.

Data Presentation

The following tables summarize the quantitative data comparing this compound with other relevant compounds as described in the foundational study.

Table 1: Comparative Efficacy in Cellular Proliferation

CompoundCell Line(s)Assay TypeEndpointResultReference
This compound ER+ Breast CancerCell ViabilityIC50Potent inhibition, greater than fulvestrant and 4-OHT[2]
GDC-0927ER+ Breast CancerCell ViabilityIC50Potent inhibition[2]
FulvestrantER+ Breast CancerCell ViabilityIC50Less potent than this compound[2]
4-Hydroxytamoxifen (4-OHT)ER+ Breast CancerCell ViabilityIC50Less potent than this compound[2]

Table 2: Comparative Effect on Estrogen Receptor (ER) Turnover

CompoundCell Line(s)Assay TypeEndpointResultReference
This compound ER+ Breast CancerWestern BlotER Protein LevelsNo change in ER turnover[2]
GDC-0927ER+ Breast CancerWestern BlotER Protein LevelsInduces ER degradation[2]
FulvestrantER+ Breast CancerWestern BlotER Protein LevelsInduces ER degradation[1]

Table 3: Comparative Effect on Chromatin Accessibility

CompoundCell Line(s)Assay TypeEndpointResultReference
This compound ER+ Breast CancerATAC-seqDifferential Chromatin AccessibilityIncreased chromatin accessibility at ER-DNA binding sites[2]
GDC-0927ER+ Breast CancerATAC-seqDifferential Chromatin AccessibilityMinimal impact on chromatin accessibility[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

Cell Proliferation Assay

This protocol is a standard method for assessing the effect of compounds on cell viability.

  • Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, T-47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound and comparator compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a period of 3 to 7 days.

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using a non-linear regression curve fit.[3][4]

ER Turnover Assay (Western Blot)

This protocol is used to determine the effect of compounds on the protein levels of the Estrogen Receptor.

  • Cell Culture and Treatment: ER+ breast cancer cells are cultured in larger format plates (e.g., 6-well plates) and treated with the test compounds or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the Estrogen Receptor. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensity of the bands corresponding to the Estrogen Receptor is quantified and normalized to the loading control to determine the relative change in protein levels.[5][6]

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to assess genome-wide chromatin accessibility.

  • Cell Preparation: ER+ breast cancer cells are treated with the compounds of interest or a vehicle control.

  • Nuclei Isolation: Cells are harvested, and the nuclei are isolated using a lysis buffer containing a non-ionic detergent.

  • Tagmentation: The isolated nuclei are incubated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters to the ends of the fragments.

  • DNA Purification and Library Preparation: The tagmented DNA is purified, and the sequencing library is prepared by PCR amplification.

  • Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to the reference genome. Peaks, representing regions of open chromatin, are called using specialized software. Differential accessibility analysis is performed to identify regions that show significant changes in accessibility between different treatment conditions.[7][8]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the findings on this compound.

GNE_274_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compounds Compound Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (DNA) ER->ERE Translocation & Binding ER_Degradation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation GNE_274 This compound (Partial Agonist) GNE_274->ER Binds to LBD, Increases Chromatin Accessibility GDC_0927 GDC-0927 (Degrader/Antagonist) GDC_0927->ER Binds to LBD, Induces Degradation GDC_0927->ER_Degradation Promotes

Caption: Signaling pathway of Estrogen Receptor and points of intervention for this compound and GDC-0927.

Experimental_Workflow Start Start: ER+ Breast Cancer Cell Lines Treatment Compound Treatment: This compound vs. GDC-0927 vs. Controls Start->Treatment Assays Parallel Assays Treatment->Assays Proliferation Cell Proliferation Assay (7 days) Assays->Proliferation Viability ER_Turnover ER Turnover Assay (Western Blot) Assays->ER_Turnover Protein Level Chromatin Chromatin Accessibility (ATAC-seq) Assays->Chromatin Accessibility Data_Analysis Data Analysis Proliferation->Data_Analysis ER_Turnover->Data_Analysis Chromatin->Data_Analysis Comparison Comparative Analysis of Compound Effects Data_Analysis->Comparison

Caption: Experimental workflow for the comparative analysis of this compound and other compounds.

Logical_Relationship Observation1 This compound binds to ER LBD Conclusion Conclusion: This compound has a distinct mechanism from ER degraders Observation1->Conclusion Observation2 This compound does NOT induce ER degradation Observation2->Conclusion Observation3 This compound increases chromatin accessibility at EREs Observation3->Conclusion Observation4 This compound potently inhibits cell proliferation Observation4->Conclusion GDC_Comparison In contrast, GDC-0927 induces ER degradation and has minimal effect on chromatin accessibility. Conclusion->GDC_Comparison

Caption: Logical relationship of the key findings for this compound.

Disclaimer: The detailed quantitative data and specific protocol parameters presented in this guide are based on the interpretation of publicly available abstracts and summaries of the Guan et al., 2019 publication. Direct access to the full research paper and its supplementary materials was not performed.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (R)-GNE-274 and Other Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for (R)-GNE-274 is not publicly available, this document provides guidance based on general best practices for the disposal of research-grade chemical waste. Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance and consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.[1][2]

The proper management and disposal of investigational compounds like this compound are critical for ensuring laboratory safety and environmental protection. In the absence of specific hazard information, a conservative approach must be taken, assuming the compound is hazardous.[2]

Quantitative Data for Disposal Consideration

Since specific quantitative data for this compound is not available, the following table outlines the types of information that are crucial for determining the appropriate disposal route for any research chemical. Your institution's EHS department will require this information to properly manage the waste stream.

PropertyValueSignificance for Disposal
GHS Hazard Class Not AvailableDetermines the required personal protective equipment (PPE), segregation, and labeling requirements.
Physical State SolidDictates the type of waste container and spill cleanup procedures.
Solubility Soluble in DMSOImportant for selecting appropriate solvents for decontamination and cleaning procedures.
Acute Toxicity Not AvailableInforms the level of containment needed and emergency procedures in case of exposure. Acutely toxic wastes have more stringent disposal requirements.[3]
Chronic Toxicity Not AvailableInfluences long-term handling protocols and waste classification.
Environmental Hazards Not AvailableDetermines if the chemical is toxic to aquatic life or has other long-term environmental effects, which dictates the disposal method.[2]
Reactivity Not AvailableCrucial for waste segregation to prevent dangerous reactions with other chemicals during storage and disposal.[4]

Standard Protocol for Disposal of this compound Waste

The following protocol outlines the standard operating procedure for the collection, storage, and disposal of waste containing this compound. This protocol is based on general laboratory chemical waste guidelines.

I. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE when handling this compound waste, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

II. Waste Segregation and Collection

  • Characterize Waste: Treat all waste streams containing this compound (solid, liquid, and contaminated labware) as hazardous chemical waste.[3]

  • Segregate at Source:

    • Solid Waste: Collect unused this compound powder, contaminated weigh boats, pipette tips, and gloves in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[2]

    • Liquid Waste: Collect solutions containing this compound and the first rinse from decontaminating glassware in a compatible, leak-proof container with a secure screw-top cap. Do not mix with other solvent waste streams unless compatibility is confirmed.[5][6]

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[7]

III. Container Labeling and Storage

  • Labeling: As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and a statement such as "Caution: Hazards Not Fully Characterized."[2][8]

  • Storage:

    • Keep all waste containers securely closed except when adding waste.[6][8]

    • Store the labeled waste containers in a designated and clearly marked satellite accumulation area within the laboratory, at or near the point of generation.[4][9]

    • Use secondary containment, such as a plastic tub, for all liquid waste containers to contain any potential leaks.[10]

IV. Disposal of Empty Containers

  • Decontamination: Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent in which this compound is soluble (e.g., DMSO followed by ethanol or another appropriate solvent).[3][8]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policies.[10]

  • Final Disposal: After triple-rinsing and air-drying in a ventilated area (like a chemical fume hood), deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic.[9]

V. Spill Management

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Assess and Protect: Ensure you are wearing appropriate PPE before cleaning the spill.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with a non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect and Decontaminate: Place all contaminated absorbent material and cleaning supplies into your designated solid hazardous waste container. Decontaminate the spill area with an appropriate solvent, and collect this as liquid hazardous waste.

VI. Arranging for Final Disposal

  • Contact EHS: Once your waste container is full, or according to your institution's schedule, contact your EHS department to request a waste pickup.[11]

  • Provide Information: Be prepared to provide all information from the waste label to the EHS personnel.

  • Record Keeping: Maintain accurate records of the generation and disposal of all this compound waste as required by your institution, especially for investigational drugs.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup A Waste Generated (this compound) B Solid Waste (e.g., powder, contaminated gloves) A->B Solid C Liquid Waste (e.g., solutions, rinsate) A->C Liquid D Sharps Waste (e.g., contaminated needles) A->D Sharps E Collect in Lined, Puncture-Resistant Container B->E F Collect in Compatible, Leak-Proof Container C->F G Collect in Sharps Container D->G H Label Container: 'Hazardous Waste' + Chemical Name E->H F->H G->H I Store in Designated Satellite Accumulation Area H->I J Use Secondary Containment (for liquids) I->J If Liquid K Contact EHS for Waste Pickup I->K J->K L EHS Collects for Final Disposal K->L

Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (R)-G-GNE-274

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (R)-GNE-274 is not publicly available. This guide is based on best practices for handling potent, non-volatile, powdered research compounds and should be used to supplement a thorough risk assessment conducted by laboratory personnel. Always adhere to your institution's specific environmental health and safety (EHS) guidelines.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize exposure risk and ensure proper disposal, fostering a safe and compliant laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment considering the quantity, physical form, and specific procedure is critical for selecting the appropriate PPE. The following table summarizes recommended PPE for handling this compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield- Disposable solid-front gown with tight-fitting cuffs- Double nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial to prevent exposure.[1]
Solution Preparation - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile glovesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[1]
General Laboratory Operations - Lab coat- Safety glasses- Nitrile glovesStandard laboratory practice to protect against incidental contact.[2][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely handling potent research compounds from receipt to disposal.[1]

  • Receipt and Storage: Upon receipt, log the compound into inventory and verify the container's integrity. Store in a cool, dry, and dark place, such as at -20°C or below, to maintain stability.[2] Clearly label all containers with the compound name, concentration, and date of preparation.[2]

  • Pre-Experiment Preparation:

    • Review Safety Information: Conduct a thorough risk assessment before beginning any work.

    • Prepare Work Area: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use. Prepare a spill kit and have it readily accessible.[1]

  • Experiment Execution:

    • Don PPE: Put on the appropriate PPE as determined by your risk assessment.[1]

    • Handling: Perform all manipulations, including weighing and dissolution, within a certified containment device like a chemical fume hood to minimize inhalation exposure.[1]

  • Post-Experiment Procedures:

    • Decontamination: Clean all equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) to deactivate and remove any residual compound.

    • Doff PPE: Remove PPE carefully to avoid self-contamination.[1]

Handling Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_post Post-Execution Receipt Receipt & Inventory Review_Safety Review Safety Info & Risk Assessment Receipt->Review_Safety Prepare_Area Prepare Work Area & Spill Kit Review_Safety->Prepare_Area Don_PPE Don Appropriate PPE Prepare_Area->Don_PPE Perform_Experiment Perform Experiment in Containment Device Don_PPE->Perform_Experiment Decontaminate Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Waste_Disposal Segregate & Dispose of Waste Doff_PPE->Waste_Disposal

Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired compounds, as well as contaminated disposables (e.g., gloves, pipette tips, vials), in a designated, puncture-resistant, and sealed hazardous waste container.[1][4]

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]

    • Sharps: Needles and other contaminated sharps should be disposed of in a designated sharps container. If the sharp contains residual compound, it may need to be treated as hazardous chemical waste.[4]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent and approximate concentration (for liquid waste), the accumulation start date, and the contact information for the responsible laboratory.[1]

  • Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and incompatible chemicals.[4]

  • Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's certified hazardous waste vendor. Never dispose of this compound or contaminated materials down the drain or in the regular trash.[1][2][4]

Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_management Waste Management Solid_Waste Contaminated Solids (Gloves, Vials, etc.) Segregate Segregate into Designated Hazardous Waste Containers Solid_Waste->Segregate Liquid_Waste Solutions Containing This compound Liquid_Waste->Segregate Unused_Compound Unused/Expired Compound Unused_Compound->Segregate Label Label Containers Correctly Segregate->Label Store Store in Secure Satellite Accumulation Area Label->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose

Disposal Workflow for this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.